6-chloro-N,N-dimethylpyrazin-2-amine
Description
Properties
IUPAC Name |
6-chloro-N,N-dimethylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-10(2)6-4-8-3-5(7)9-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEITVVMHFLZNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632181 | |
| Record name | 6-Chloro-N,N-dimethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61655-72-9 | |
| Record name | 6-Chloro-N,N-dimethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-chloro-N,N-dimethylpyrazin-2-amine chemical properties
An In-Depth Technical Guide to 6-chloro-N,N-dimethylpyrazin-2-amine: Properties, Synthesis, and Applications
Introduction
This compound is a substituted heterocyclic amine featuring a pyrazine core. The pyrazine ring system, a six-membered aromatic structure with two nitrogen atoms in a 1,4-orientation, is a prevalent scaffold in medicinal chemistry and materials science.[1] This compound, identified by its CAS number 61655-72-9, serves as a versatile chemical intermediate.[2][3] Its structure incorporates three key features that define its chemical utility: a nucleophilic dimethylamino group, a pyrazine ring system that influences electron distribution and biological interactions, and a reactive chlorine atom that provides a handle for further chemical modification.
This guide offers a senior application scientist's perspective on the core chemical properties, synthesis, reactivity, and potential applications of this compound, designed for professionals in chemical research and drug development.
Physicochemical and Computed Properties
The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. The data presented here are derived from computational models and public chemical databases, providing a robust foundation for experimental design.[2]
Chemical Identifiers
Proper identification is critical for regulatory compliance, procurement, and accurate scientific communication.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 61655-72-9 | PubChem[2] |
| Molecular Formula | C₆H₈ClN₃ | PubChem[2] |
| SMILES | CN(C)C1=CN=CC(=N1)Cl | PubChem[2] |
| InChIKey | IEITVVMHFLZNPZ-UHFFFAOYSA-N | PubChem[2] |
Computed Physicochemical Data
These computed values are essential for predicting the compound's behavior in various solvents, its potential for membrane permeability, and its general stability.
| Property | Value | Source |
| Molecular Weight | 157.60 g/mol | PubChem[2] |
| Exact Mass | 157.0406750 Da | PubChem[2] |
| XLogP3 (Lipophilicity) | 1.9 | PubChem[2] |
| Hydrogen Bond Donors | 0 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
| Rotatable Bonds | 1 | PubChem[2] |
| Topological Polar Surface Area | 29 Ų | PubChem[2] |
The XLogP3 value of 1.9 suggests moderate lipophilicity, indicating that the compound is likely to have good solubility in a range of organic solvents and moderate solubility in aqueous systems. The absence of hydrogen bond donors and the presence of three acceptors (the two pyrazine nitrogens and the amino nitrogen) will govern its interaction with protic solvents and biological macromolecules.
Synthesis and Purification
While specific synthetic preparations for this exact compound are not extensively published in peer-reviewed journals, a highly reliable synthetic route can be designed based on established principles of heterocyclic chemistry. The most logical and industrially scalable approach is the nucleophilic aromatic substitution (SNAr) of a dichloropyrazine precursor with dimethylamine.
Proposed Synthesis Workflow
The reaction proceeds via the displacement of one of the chlorine atoms from 2,6-dichloropyrazine. The choice of solvent and base is critical to facilitate the reaction and neutralize the HCl generated in situ.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material.
Materials:
-
2,6-Dichloropyrazine (1.0 eq)
-
Dimethylamine (2.0 M solution in THF, 1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2,6-dichloropyrazine in anhydrous THF, add anhydrous potassium carbonate.
-
Slowly add the dimethylamine solution to the suspension at room temperature. Causality: The slow addition controls the exotherm of the reaction. K₂CO₃ acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the 2,6-dichloropyrazine.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for unequivocal structure verification. The following are the expected spectral characteristics based on the molecule's structure.
| Technique | Expected Characteristics |
| ¹H NMR | - Singlet at ~3.1-3.3 ppm (6H), corresponding to the two equivalent methyl groups of N(CH₃)₂.- Two doublets or singlets in the aromatic region (~7.8-8.2 ppm, 2H), corresponding to the two protons on the pyrazine ring. Their coupling will depend on the solvent and resolution. |
| ¹³C NMR | - Signal at ~37-40 ppm for the N-methyl carbons.- Multiple signals in the aromatic region (~130-160 ppm) for the four distinct carbons of the substituted pyrazine ring. The carbon attached to the amino group will be the most shielded (lowest ppm), while the carbon attached to chlorine will be deshielded. |
| IR Spectroscopy | - C-H stretching (aliphatic) just below 3000 cm⁻¹.- C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region, characteristic of the aromatic pyrazine ring.- C-N stretching around 1350 cm⁻¹.- C-Cl stretching in the fingerprint region, typically around 700-800 cm⁻¹. |
| Mass Spectrometry (EI) | - A molecular ion (M⁺) peak with a characteristic M/M+2 isotopic pattern of approximately 3:1, confirming the presence of one chlorine atom. |
Chemical Reactivity and Derivatization
The utility of this compound as a building block stems from the reactivity of its chloro substituent. The chlorine atom can be readily displaced or used in cross-coupling reactions to introduce molecular complexity.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyrazine nitrogens activates the chlorine atom towards nucleophilic attack. This allows for the introduction of a wide variety of nucleophiles, including:
-
Amines: Reaction with primary or secondary amines to generate diamino-pyrazine derivatives.
-
Alkoxides/Thiolates: Reaction with sodium or potassium alkoxides (RONa) or thiolates (RSNa) to form ether or thioether linkages.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond is an excellent handle for transition-metal-catalyzed reactions, which are cornerstones of modern drug discovery.
-
Suzuki Coupling: Reaction with boronic acids or esters (R-B(OR)₂) to form a new C-C bond, introducing aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst and a strong base to form C-N bonds, offering an alternative to direct SNAr.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl functionalities.
Caption: Key derivatization pathways for the title compound.
Applications in Research and Development
The true value of this compound lies in its potential as a scaffold and intermediate in the synthesis of high-value molecules.
-
Medicinal Chemistry: The pyrazine core is a known "privileged scaffold" found in numerous FDA-approved drugs.[1] This compound provides a platform to rapidly generate libraries of novel substituted pyrazines for screening against various biological targets, such as kinases, GPCRs, and ion channels. The dimethylamino group can serve as a key pharmacophoric feature, while the derivatization at the 6-position allows for modulation of potency, selectivity, and pharmacokinetic properties.
-
Agrochemicals: Similar to pharmaceuticals, heterocyclic compounds are crucial in the development of new herbicides, pesticides, and fungicides. The reactivity profile of this molecule makes it a suitable starting point for creating novel agrochemical candidates.
-
Materials Science: Substituted pyrazines can be incorporated into organic light-emitting diodes (OLEDs), sensors, or ligands for creating complex metal-organic frameworks (MOFs) due to their electronic properties and coordination ability.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2]
-
Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
References
A Technical Guide to the Structural Elucidation of 6-chloro-N,N-dimethylpyrazin-2-amine
Abstract
This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 6-chloro-N,N-dimethylpyrazin-2-amine (CAS: 61655-72-9).[1][2] Pyrazine derivatives are foundational scaffolds in medicinal and materials science, making unambiguous structural confirmation a critical step in research, development, and quality assurance.[3][4][5] This document moves beyond a simple recitation of data, focusing instead on the strategic integration of modern analytical techniques. We detail the causality behind experimental choices, from initial mass and compositional analysis by Mass Spectrometry (MS) and Elemental Analysis, through to the definitive connectivity mapping via one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Each protocol is presented as a self-validating system, designed to provide researchers and drug development professionals with a robust framework for confirming the identity and purity of this and structurally related heterocyclic compounds.
Introduction: The Imperative for Structural Verification
This compound is a substituted pyrazine, a class of heterocyclic compounds widely utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[5][6] The specific arrangement of the chloro and dimethylamino substituents on the pyrazine ring dictates the molecule's reactivity, physicochemical properties, and ultimately its biological activity. An error in assigning the isomeric form or confirming the structure can lead to significant downstream consequences, including failed syntheses, misinterpreted biological data, and compromised intellectual property.
Therefore, a rigorous and systematic approach to structure elucidation is not merely an academic exercise but a fundamental requirement for scientific integrity. This guide details the logical workflow for confirming the structure of a synthesized or procured batch of this compound, ensuring its suitability for further application.
Target Structure & Physicochemical Profile
The primary objective is to verify the molecular structure shown below and its corresponding physicochemical properties. All subsequent experimental work is designed to produce data that corroborates this specific structural hypothesis.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 61655-72-9 | [1][2] |
| Molecular Formula | C₆H₈ClN₃ | [1] |
| Molecular Weight | 157.60 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
The Strategic Analytical Workflow
The elucidation process follows a hierarchical and complementary sequence of analyses. We begin with techniques that provide broad, foundational information (molecular weight, elemental formula) and proceed to those that offer fine-grained detail about atomic connectivity. This approach ensures that each step validates the last, building an unassailable case for the final structure.
Diagram 1: A strategic workflow for structure elucidation.
Mass Spectrometry: The First Step
4.1 Rationale & Causality
Mass spectrometry is the initial and most critical step. Its primary purpose is to determine the molecular weight of the compound. For halogenated compounds, it serves a crucial secondary function: identifying the characteristic isotopic pattern of chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[7] The presence of a single chlorine atom will therefore result in two molecular ion peaks separated by 2 m/z units (M⁺ and M+2), with a corresponding intensity ratio of approximately 3:1.[7][8] This isotopic signature is a powerful diagnostic tool that immediately confirms the presence of chlorine.
4.2 Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for high mass accuracy.
-
Ionization Mode: Positive ion mode is chosen to protonate the basic nitrogen atoms of the pyrazine ring, forming the [M+H]⁺ ion.
-
Analysis Parameters:
-
Mass Range: 50-500 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Data Acquisition: Acquire data for at least 1 minute to ensure good signal averaging.
-
4.3 Expected Data & Interpretation
The analysis should yield a molecular ion cluster that provides two key pieces of information: the exact mass for formula calculation and the isotopic pattern confirming chlorine's presence.
Table 2: Predicted High-Resolution Mass Spectrometry Data for C₆H₈ClN₃
| Ion | Calculated Exact Mass [M+H]⁺ | Observed m/z | Isotope | Relative Intensity |
| [C₆H₉³⁵ClN₃]⁺ | 158.0485 | ~158.05 | M⁺ | 100% |
| [C₆H₉³⁷ClN₃]⁺ | 160.0455 | ~160.05 | M+2 | ~32% |
The observation of this ion cluster, with the correct m/z values and a ~3:1 intensity ratio, provides very strong evidence for the proposed molecular formula.
NMR Spectroscopy: Mapping the Molecular Blueprint
5.1 Rationale & Causality
While MS confirms the formula, NMR spectroscopy defines the exact arrangement of atoms. A full suite of NMR experiments (¹H, ¹³C, and 2D) is required to build the carbon-hydrogen framework and unambiguously establish the connectivity between the dimethylamino group, the pyrazine ring, and the chlorine atom.
5.2 Experimental Protocol
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) and transfer to a 5 mm NMR tube.[9]
-
Instrumentation: Use a 400 MHz (or higher field) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Scans: 16
-
Relaxation Delay: 2 s
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Scans: 1024 (due to lower natural abundance of ¹³C).
-
Relaxation Delay: 2 s
-
-
2D NMR Acquisition (HSQC & HMBC):
-
Utilize standard library pulse programs for Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).
-
5.3 Data Interpretation & Predicted Spectra
The structure has high symmetry, which simplifies the spectra. We expect two signals for the aromatic protons, one singlet for the two equivalent methyl groups, and four distinct signals for the aromatic carbons.
Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)
| Atom Position | Nucleus | Predicted Shift (δ, ppm) | Multiplicity | Integration |
| H-3 / H-5 | ¹H | 7.8 - 8.2 | Singlet / Singlet | 1H each |
| -N(CH₃)₂ | ¹H | 3.0 - 3.2 | Singlet | 6H |
| C-2 | ¹³C | 155 - 160 | - | - |
| C-6 | ¹³C | 148 - 153 | - | - |
| C-3 / C-5 | ¹³C | 125 - 135 | - | - |
| -N(CH₃)₂ | ¹³C | 35 - 40 | - | - |
-
¹H NMR Rationale: The two protons on the pyrazine ring (H-3 and H-5) are in different electronic environments and should appear as two distinct singlets. Their downfield shift is due to the deshielding effect of the electronegative ring nitrogen atoms. The six protons of the dimethylamino group are equivalent and will appear as a single sharp singlet.
-
¹³C NMR Rationale: Four unique carbon environments are expected: C-2 (attached to the amino group), C-6 (attached to chlorine), C-3 and C-5 (attached to protons), and the methyl carbons.
-
2D NMR for Unambiguous Proof: While 1D NMR suggests the structure, 2D NMR confirms it. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount. It shows correlations between protons and carbons that are 2 or 3 bonds away, which is essential for piecing the fragments together.
Diagram 2: Key HMBC correlations confirming connectivity.
-
Correlation ¹ (CH₃ → C2): Protons from the methyl groups will show a strong correlation to the carbon they are attached to (C2), confirming the position of the dimethylamino group.
-
Correlation ² (CH₃ → C3): A crucial 3-bond correlation from the methyl protons to the C3 carbon proves that the dimethylamino group is adjacent to the C-H at position 3.
-
Correlation ³ (H3 ↔ C5): Long-range coupling between the proton at position 3 and the carbon at position 5 (and vice-versa) would solidify the ring structure.
Final Corroboration: IR Spectroscopy & Elemental Analysis
6.1 Rationale
These techniques provide final, confirmatory data. Infrared (IR) spectroscopy validates the presence of expected functional groups, while Elemental Analysis provides quantitative confirmation of the elemental composition determined by HRMS.
6.2 Experimental Protocols
-
IR Spectroscopy: A spectrum is acquired using a Fourier Transform Infrared (FTIR) spectrometer with either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Elemental Analysis: The sample is subjected to combustion analysis to determine the mass percentages of Carbon, Hydrogen, and Nitrogen.
6.3 Expected Data
Table 4: Predicted Spectroscopic and Analytical Data
| Technique | Feature | Expected Result |
| FTIR | Aromatic C-H stretch | ~3050-3100 cm⁻¹ |
| Aliphatic C-H stretch | ~2850-2960 cm⁻¹ | |
| Aromatic C=C / C=N stretch | ~1500-1600 cm⁻¹ | |
| C-N stretch | ~1300-1350 cm⁻¹ | |
| C-Cl stretch | ~700-800 cm⁻¹ | |
| Elemental Analysis | % Carbon | Calculated: 45.72% |
| % Hydrogen | Calculated: 5.12% | |
| % Nitrogen | Calculated: 26.66% |
Agreement of the experimental data with these calculated values provides the final piece of the structural puzzle.
Conclusion: A Synthesis of Evidence
The structural elucidation of this compound is achieved not by a single experiment, but by the logical and systematic synthesis of complementary data. High-resolution mass spectrometry confirms the molecular formula C₆H₈ClN₃ and the presence of a single chlorine atom. A full suite of 1D and 2D NMR experiments unequivocally establishes the atomic connectivity, placing the dimethylamino group at C2 and the chlorine atom at C6. Finally, IR spectroscopy and elemental analysis corroborate the presence of the expected functional groups and the elemental composition. Together, these self-validating experiments provide an unassailable confirmation of the target structure, ensuring its identity and purity for any subsequent scientific application.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-Chloro-N,N-dimethylpyridin-2-amine [myskinrecipes.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 6-chloro-N,N-dimethylpyrazin-2-amine: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazine Scaffold
The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in the design of a wide array of biologically active molecules.[1] The introduction of specific substituents onto the pyrazine core allows for the fine-tuning of a compound's pharmacological profile. 6-chloro-N,N-dimethylpyrazin-2-amine (CAS No. 61655-72-9) is a key substituted pyrazine that serves as a versatile building block in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and handling, with a focus on its practical application in drug discovery and development.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 61655-72-9 | [2][3] |
| Molecular Formula | C₆H₈ClN₃ | [2] |
| Molecular Weight | 157.60 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CN(C)C1=CN=CC(=N1)Cl | [2] |
| InChIKey | IEITVVMHFLZNPZ-UHFFFAOYSA-N | [2] |
| Monoisotopic Mass | 157.0406750 Da | [2] |
| XLogP3 | 1.9 | [2] |
Synthesis of this compound: A Nucleophilic Aromatic Substitution Approach
The most logical and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyrazine ring, which is further activated by the presence of two electron-withdrawing chlorine atoms in the starting material, 2,6-dichloropyrazine.
Causality of the Synthetic Strategy
The nitrogen atoms in the pyrazine ring withdraw electron density from the carbon atoms, making them electrophilic and susceptible to attack by nucleophiles. The chlorine atoms at the 2 and 6 positions are particularly activated as they are ortho to the ring nitrogens.[4] This electronic arrangement facilitates the displacement of a chlorine atom by a nucleophile, such as dimethylamine. By carefully controlling the reaction conditions, a selective monosubstitution can be achieved.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of this compound. The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure complete conversion of the starting material and to minimize the formation of the disubstituted byproduct.
Reactants:
-
2,6-Dichloropyrazine (1.0 eq.)
-
Dimethylamine (2.0 M solution in THF or other suitable solvent, 1.0-1.2 eq.)
-
Potassium Carbonate (K₂CO₃) as a base (2.0-3.0 eq.)
-
N,N-Dimethylformamide (DMF) as the solvent
Procedure:
-
To a stirred solution of 2,6-dichloropyrazine in DMF, add potassium carbonate.
-
Slowly add the dimethylamine solution to the reaction mixture at room temperature.
-
Heat the reaction mixture to a temperature between 80-100 °C. The optimal temperature should be determined by monitoring the reaction progress.
-
Maintain the reaction at the elevated temperature for several hours until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in the reactivity of the remaining chlorine atom. This chloro-substituent can be readily displaced by other nucleophiles or participate in various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities onto the pyrazine core.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom on the this compound ring remains susceptible to nucleophilic attack, albeit less reactive than in the starting 2,6-dichloropyrazine due to the electron-donating nature of the dimethylamino group. Nevertheless, it can be displaced by a variety of nucleophiles, including other amines, alcohols, and thiols, typically under more forcing conditions (higher temperatures or stronger bases).
Palladium-Catalyzed Cross-Coupling Reactions
In modern drug discovery, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The chloro-substituent of this compound makes it an excellent substrate for a range of these transformations.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds, introducing aryl or heteroaryl moieties.[5]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a powerful method for the synthesis of complex amino-substituted heterocycles.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing alkynyl groups.[5]
-
Heck Coupling: Reaction with alkenes to form C-C double bonds.[5]
-
Negishi Coupling: Reaction with organozinc reagents for C-C bond formation.[5]
Caption: Key reactions of this compound.
Spectroscopic Characterization
While a publicly available, verified spectrum for this compound is not readily found in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two non-equivalent protons on the pyrazine ring. A singlet in the aliphatic region would correspond to the six protons of the two methyl groups of the dimethylamino substituent.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
-
Hazard Identification: It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical and medicinal chemistry. Its synthesis via nucleophilic aromatic substitution on 2,6-dichloropyrazine is a robust and scalable method. The presence of the reactive chlorine atom allows for a wide range of subsequent functionalization reactions, particularly modern palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse molecular libraries for drug discovery programs. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or drug development professional working with this important building block.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C6H8ClN3 | CID 23273443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 6-chloro-N,N-dimethylpyrazin-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 6-chloro-N,N-dimethylpyrazin-2-amine, a valuable substituted pyrazine intermediate in medicinal chemistry and drug development. The guide details two primary, field-proven synthetic strategies: the direct nucleophilic aromatic substitution (SNAr) on a dichloropyrazine precursor and the N,N-dimethylation of an aminopyrazine intermediate. Each method is presented with a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and considerations for reaction optimization. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering practical insights to facilitate the successful synthesis and application of this key heterocyclic compound.
Introduction: The Significance of Substituted Pyrazines
The pyrazine nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The incorporation of various substituents onto the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This compound, with its reactive chloro group and tertiary amine functionality, serves as a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. The strategic placement of the chloro and dimethylamino groups provides distinct points for further chemical modification, making its efficient synthesis a topic of significant interest.
Strategic Approaches to the Synthesis of this compound
Two principal synthetic pathways have been established for the preparation of this compound. The choice between these routes may depend on the availability of starting materials, desired scale of synthesis, and the specific requirements for purity and yield.
-
Route A: Nucleophilic Aromatic Substitution (SNAr) from 2,6-Dichloropyrazine. This approach involves the direct displacement of one of the chlorine atoms of 2,6-dichloropyrazine with dimethylamine. The electron-deficient nature of the pyrazine ring facilitates this type of substitution.
-
Route B: N,N-Dimethylation of 2-amino-6-chloropyrazine. This two-step strategy begins with the commercially available 2-amino-6-chloropyrazine, which is then subjected to a methylation reaction to introduce the two methyl groups onto the primary amine.
The following sections will provide a detailed examination of each of these synthetic strategies.
Route A: Synthesis via Nucleophilic Aromatic Substitution
The nucleophilic aromatic substitution (SNAr) pathway is a direct and often efficient method for the synthesis of this compound. The pyrazine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms, which activates the ring towards attack by nucleophiles. In 2,6-dichloropyrazine, the chlorine atoms are at positions alpha to the ring nitrogens, making them particularly susceptible to displacement.[1]
Reaction Mechanism and Rationale
The reaction proceeds via a Meisenheimer-like intermediate. The dimethylamine acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate. The subsequent loss of the chloride ion restores the aromaticity of the pyrazine ring, yielding the desired product. The mono-substitution is generally favored over di-substitution by controlling the stoichiometry of the reactants and the reaction conditions. The electron-donating nature of the newly introduced dimethylamino group deactivates the ring towards a second substitution.
Experimental Protocol: Synthesis from 2,6-Dichloropyrazine
This protocol is adapted from a similar procedure for the synthesis of 2-chloro-3-dimethylamino-pyrazine.[1]
Materials:
-
2,6-Dichloropyrazine
-
40% aqueous solution of dimethylamine
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
To a reaction vessel, add a 40% aqueous solution of dimethylamine.
-
With stirring, add 2,6-dichloropyrazine dropwise over a period of 15-20 minutes. Maintain the reaction temperature at approximately 30°C by external cooling.
-
After the initial exothermic reaction subsides, continue to stir the mixture at room temperature for an additional 15 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined ether extracts with water until the aqueous layer is neutral.
-
Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound.
Data Presentation: Route A
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichloropyrazine | [1] |
| Reagent | 40% aq. Dimethylamine | [1] |
| Solvent | Water/Ether | [1] |
| Reaction Temperature | 30°C to Room Temp. | [1] |
| Reaction Time | ~15 hours | [1] |
| Purification | Vacuum Distillation | [1] |
Route B: Synthesis via N,N-Dimethylation
This alternative strategy involves the methylation of the primary amino group of 2-amino-6-chloropyrazine. This approach is particularly useful if 2-amino-6-chloropyrazine is more readily available or cost-effective than 2,6-dichloropyrazine. Reductive amination using formaldehyde is a common and efficient method for the N,N-dimethylation of primary amines.
Reaction Mechanism and Rationale
The N,N-dimethylation of 2-amino-6-chloropyrazine with formaldehyde typically proceeds through a reductive amination pathway. The primary amine first reacts with formaldehyde to form an intermediate N-methylol derivative.[2] This is followed by dehydration to an imine or iminium ion. A reducing agent, or in some cases a second molecule of formaldehyde acting as a hydride donor (Eschweiler-Clarke reaction), then reduces the imine to a secondary amine (N-methylated product). This process is repeated to form the tertiary amine. Alternatively, catalytic hydrogenation in the presence of formaldehyde can be employed, where a metal catalyst facilitates the reduction of the in-situ formed iminium species with molecular hydrogen.[3]
Experimental Protocol: N,N-Dimethylation of 2-amino-6-chloropyrazine
This protocol is based on general procedures for the reductive N-methylation of amines using formaldehyde and a ruthenium catalyst.[3]
Materials:
-
2-amino-6-chloropyrazine
-
Formaldehyde (37% aqueous solution)
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Methanol
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a stainless steel autoclave, combine 2-amino-6-chloropyrazine, methanol, and the 5% Ru/C catalyst.
-
Add the formaldehyde solution to the mixture.
-
Seal the autoclave and purge with an inert gas before pressurizing with hydrogen gas.
-
Heat the reaction mixture to a suitable temperature (e.g., 70°C) and stir for several hours.
-
Monitor the reaction progress by an appropriate chromatographic technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Data Presentation: Route B
| Parameter | Value | Reference |
| Starting Material | 2-amino-6-chloropyrazine | [3] |
| Reagents | Formaldehyde, H₂ | [3] |
| Catalyst | 5% Ru/C | [3] |
| Solvent | Methanol | [3] |
| Reaction Temperature | ~70°C | [3] |
| Purification | Column Chromatography | [3] |
Visualization of Synthetic Pathways
The following diagrams illustrate the two primary synthetic routes to this compound.
Caption: Synthetic Route A: Nucleophilic Aromatic Substitution.
Caption: Synthetic Route B: N,N-Dimethylation.
Characterization of this compound
The final product should be characterized to confirm its identity and purity. The following table summarizes key physical and chemical properties.[4]
| Property | Value |
| Molecular Formula | C₆H₈ClN₃ |
| Molecular Weight | 157.60 g/mol |
| CAS Number | 61655-72-9 |
| Appearance | (Expected) Solid |
| IUPAC Name | This compound |
| InChI | InChI=1S/C6H8ClN3/c1-10(2)6-4-8-3-5(7)9-6/h3-4H,1-2H3 |
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be employed to confirm the structure of the synthesized compound. Chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended for purity assessment.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of this compound can be effectively achieved through either nucleophilic aromatic substitution on 2,6-dichloropyrazine or N,N-dimethylation of 2-amino-6-chloropyrazine. The selection of the optimal route will be guided by factors such as starting material availability, scalability, and desired purity of the final product. The protocols and theoretical background provided in this guide offer a solid foundation for the successful laboratory preparation of this important synthetic intermediate.
References
- 1. prepchem.com [prepchem.com]
- 2. Reaction of Several Aminopyrimidines With Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H8ClN3 | CID 23273443 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6-chloro-N,N-dimethylpyrazin-2-amine: A Guide to Structural Verification
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic data for 6-chloro-N,N-dimethylpyrazin-2-amine (CAS: 61655-72-9), a heterocyclic compound of interest in medicinal chemistry and materials science.[1] As direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and first principles of spectroscopic theory to construct a predictive profile. We will detail the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies, expected data, and their interpretations are presented to offer a robust framework for researchers engaged in the synthesis, identification, and quality control of this compound. The core objective is to provide a self-validating system of protocols and data interpretation that ensures high confidence in structural elucidation.[2]
Introduction and Molecular Structure
This compound belongs to the pyrazine class of heterocyclic compounds, which are integral scaffolds in pharmaceuticals and flavor chemistry.[3] The molecule's structure features a pyrazine ring substituted with a chloro group and a dimethylamino group. These substituents create an asymmetrical electronic environment, making each spectroscopic technique a powerful tool for confirming its specific substitution pattern.
Accurate structural verification is a cornerstone of chemical synthesis.[2] A combination of NMR, IR, and MS is essential to unambiguously confirm the molecular structure, identify functional groups, and determine the molecular weight and purity of a synthesized compound.[2] This guide explains the causal relationships between the molecular structure of this compound and its expected spectroscopic output.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[2] For this compound, both ¹H and ¹³C NMR will provide definitive information about the substitution pattern on the pyrazine ring.
¹H NMR Spectroscopy
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS) at 0.00 ppm.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Data & Interpretation: The molecule's asymmetry results in two distinct signals for the aromatic protons on the pyrazine ring and one signal for the chemically equivalent methyl protons of the dimethylamino group.
-
Aromatic Protons (H-3, H-5): The pyrazine ring has two protons. The electron-donating dimethylamino group will shield its adjacent proton (H-3), causing it to appear at a lower chemical shift (upfield). Conversely, the electron-withdrawing chloro group will deshield its adjacent proton (H-5), shifting it downfield. We expect two singlets, as the protons are not adjacent and will not exhibit spin-spin coupling.
-
Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups are equivalent due to free rotation around the C-N bond. This will result in a single, sharp singlet integrating to 6 protons. The chemical shift will be in the typical range for N-alkyl groups.[4]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.85 | Singlet (s) | 1H | H-5 | Deshielded by adjacent electron-withdrawing Cl group. |
| ~ 7.55 | Singlet (s) | 1H | H-3 | Shielded by adjacent electron-donating -N(CH₃)₂ group. |
| ~ 3.15 | Singlet (s) | 6H | -N(CH₃)₂ | Typical range for N-methyl protons.[4] |
¹³C NMR Spectroscopy
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or equivalent) spectrometer.
-
A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹³C NMR Data & Interpretation: The molecule has six unique carbon environments, which should result in six distinct signals in the proton-decoupled spectrum.
-
Pyrazine Ring Carbons (C-2, C-3, C-5, C-6): The chemical shifts are heavily influenced by the attached substituents and nitrogen atoms.
-
C-2 and C-6: These carbons are directly bonded to the exocyclic substituents. C-2, attached to the electron-donating amino group, will be shifted significantly downfield. C-6, bonded to the electronegative chlorine, will also be downfield but its shift is modulated by the halogen's effect.[5]
-
C-3 and C-5: These carbons are influenced by their positions relative to the nitrogens and substituents. C-3 is adjacent to the amino-substituted C-2, while C-5 is adjacent to the chloro-substituted C-6. Their chemical shifts will reflect this electronic environment.[6]
-
-
Methyl Carbons (-N(CH₃)₂): The two methyl carbons are equivalent and will appear as a single peak in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 158.0 | C-2 | Attached to the strongly electron-donating amino group. |
| ~ 152.5 | C-6 | Attached to the electronegative chlorine atom. |
| ~ 145.0 | C-5 | Aromatic C-H, deshielded by adjacent Cl and ring nitrogen. |
| ~ 130.0 | C-3 | Aromatic C-H, influenced by adjacent amino group and ring nitrogen. |
| ~ 37.5 | -N(CH₃)₂ | Typical range for N-methyl carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent method for identifying the functional groups present in a molecule by detecting their vibrational frequencies.[2]
Experimental Protocol:
-
Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder, grind to a fine powder, and press into a transparent pellet.
-
Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Perform a background scan prior to sample analysis.
Predicted IR Data & Interpretation: The IR spectrum will show characteristic absorptions for the aromatic ring and the N,N-dimethylamino and chloro substituents. As a tertiary amine, no N-H stretching bands are expected.[7][8]
Table 3: Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds on the pyrazine ring. |
| 2980 - 2850 | Aliphatic C-H Stretch | Medium | Asymmetric and symmetric stretching of the methyl groups. |
| 1600 - 1450 | C=N / C=C Stretch | Medium-Strong | Aromatic ring stretching vibrations are characteristic of the pyrazine core.[3] |
| 1350 - 1250 | Aromatic C-N Stretch | Strong | Stretching vibration of the bond between the amino nitrogen and the aromatic ring.[7] |
| 850 - 750 | C-Cl Stretch | Strong | Characteristic absorption for an aryl chloride. |
| ~850 | C-H Out-of-plane Bend | Strong | Bending vibration from the isolated aromatic protons. |
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern.[2]
Experimental Protocol (Electron Ionization):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole).
-
Detect the ions to generate the mass spectrum.
Predicted Mass Spectrum & Interpretation:
-
Molecular Ion (M⁺): The molecular weight of C₆H₈ClN₃ is 157.60 g/mol .[9] The mass spectrum will show a molecular ion peak at m/z 157. A crucial feature will be the M+2 peak at m/z 159, with an intensity approximately one-third that of the M⁺ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ratio is ~3:1).[2]
-
Key Fragmentation: The primary fragmentation pathway for amines is typically alpha-cleavage, which involves the loss of an alkyl radical to form a stable, resonance-stabilized cation.[4] For this compound, the most likely fragmentation is the loss of a methyl radical (•CH₃).
Caption: Proposed primary fragmentation pathway in EI-MS.
Table 4: Predicted Key Mass Spectrum Fragments
| m/z Value | Proposed Fragment | Rationale |
|---|---|---|
| 157 / 159 | [C₆H₈ClN₃]⁺• | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 142 / 144 | [M - CH₃]⁺ | Loss of a methyl radical via alpha-cleavage, a common pathway for amines.[4] |
| 117 | [M - CH₃ - HCN]⁺ | Subsequent loss of HCN from the pyrazine ring is a common fragmentation for nitrogen heterocycles. |
Conclusion
The structural confirmation of this compound relies on a synergistic interpretation of multiple spectroscopic techniques. The predicted data presented in this guide forms a comprehensive analytical profile. ¹H and ¹³C NMR will confirm the precise substitution pattern and carbon-hydrogen framework. IR spectroscopy will verify the presence of key functional groups, notably the absence of N-H bonds and the presence of C-Cl and aromatic C-N bonds. Finally, mass spectrometry will confirm the molecular weight and reveal the characteristic chlorine isotopic pattern, with fragmentation analysis providing further structural support. By comparing experimental results to this predictive guide, researchers can achieve a high degree of confidence in the identity and purity of their synthesized material.
References
- 1. 6-Chloro-N,N-dimethylpyridin-2-amine [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. This compound | C6H8ClN3 | CID 23273443 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of 6-chloro-N,N-dimethylpyrazin-2-amine
An In-Depth Technical Guide to 6-chloro-N,N-dimethylpyrazin-2-amine
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound (CAS No: 61655-72-9). As a substituted pyrazine, this compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazine motif is a core component of several essential medicines, highlighting the importance of its derivatives in the development of novel therapeutics[1]. This document details the compound's chemical identity, key physical data, expected spectral characteristics, and core reactivity principles. Furthermore, it outlines a plausible synthetic pathway, potential applications in pharmaceutical research, and essential safety and handling protocols to guide researchers and drug development professionals.
Chemical Identity and Structure
This compound is an aromatic heterocyclic compound. Its structure consists of a central pyrazine ring substituted with a chlorine atom and a dimethylamino group at the 2- and 6-positions, respectively.
-
IUPAC Name : this compound[2]
-
Molecular Formula : C₆H₈ClN₃[2]
-
Synonyms : 2-Chloro-6-(dimethylamino)pyrazine, 6-Chloro-2-(N,N-dimethylamino)pyrazine, N-(6-CHLORO-2-PYRAZINYL)-N,N-DIMETHYLAMINE[2]
Caption: 2D Structure of this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 157.60 g/mol | [2][3] |
| Exact Mass | 157.0406750 Da | [2] |
| XLogP3 | 1.9 | [2] |
| Appearance | (Predicted) Off-white to yellow solid | N/A |
| Solubility | Expected to be soluble in organic solvents like DCM, Ethyl Acetate, and alcohols. | N/A |
Spectral Data Analysis
Detailed experimental spectra for this specific compound are not publicly available. However, based on its structure, the following spectral characteristics can be predicted, which are crucial for its identification and purity assessment.
-
¹H NMR : The proton NMR spectrum is expected to be simple. A singlet integrating to 6H would appear for the two equivalent methyl groups of the dimethylamino substituent. Two distinct signals, likely doublets or singlets depending on coupling, would be observed in the aromatic region (around 8.0-8.5 ppm) corresponding to the two protons on the pyrazine ring.
-
¹³C NMR : The carbon NMR would show six distinct signals: one for the methyl carbons, and five for the carbon atoms of the pyrazine ring, with chemical shifts influenced by the nitrogen atoms and the substituents.
-
Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 157. A characteristic (M+2)⁺ peak at m/z ≈ 159 with an intensity of approximately one-third of the M⁺ peak would be present, confirming the presence of a single chlorine atom.
Chemical Reactivity and Synthesis
Reactivity Profile
The reactivity of this compound is governed by the interplay of its structural features:
-
Pyrazine Ring : As a diazine, the pyrazine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution but makes it susceptible to nucleophilic attack.
-
Chloro Group : The chlorine atom is a good leaving group, making its position (C6) the primary site for Nucleophilic Aromatic Substitution (SNAr) reactions. This is the most synthetically valuable reaction for this compound, allowing for the introduction of various nucleophiles (e.g., amines, alcohols, thiols) to build more complex molecules. This reactivity is a cornerstone of its utility as a pharmaceutical intermediate[4].
-
Dimethylamino Group : This is a strong electron-donating group that increases the electron density of the ring, partially offsetting the electron-withdrawing effect of the ring nitrogens. It directs and activates the ring for certain transformations.
Caption: Generalized workflow for SNAr reactions.
Proposed Synthetic Workflow
A common and efficient method for synthesizing substituted aminopyrazines involves the sequential substitution of dichloropyrazines. The target compound can be plausibly synthesized by reacting commercially available 2,6-dichloropyrazine with dimethylamine. The reaction conditions (solvent, temperature, and base) would be optimized to favor mono-substitution.
Caption: Plausible synthetic route to the target compound.
Applications in Drug Discovery
Heterocyclic scaffolds are central to modern medicinal chemistry. Pyrazine-containing compounds, in particular, have demonstrated a wide range of biological activities, leading to their inclusion in several FDA-approved drugs[1].
This compound serves as a key intermediate or building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its utility stems from the reactive chlorine atom, which allows for facile diversification of the molecular structure through SNAr reactions. Analogous chloro-heterocycles are widely used in the development of kinase inhibitors for cancer therapy, where the pyrazine core can act as a hinge-binding motif, and the substituted side chains modulate potency and selectivity[4].
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
GHS Hazard Identification
Based on available data, the compound is classified with the following hazards:
-
H302 : Harmful if swallowed[2].
-
H315 : Causes skin irritation[2].
-
H319 : Causes serious eye irritation[2].
-
H335 : May cause respiratory irritation[2].
Recommended Handling Protocols
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat to prevent skin and eye contact[5][6].
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[5].
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong acids[5].
-
First Aid :
-
Eyes : Rinse immediately with plenty of water for at least 15 minutes and seek medical attention[6][7].
-
Skin : Wash off immediately with soap and plenty of water while removing contaminated clothing[6][7].
-
Ingestion : Clean mouth with water and seek medical attention. Do not induce vomiting[7].
-
Inhalation : Move to fresh air. If not breathing, give artificial respiration and get medical attention[6][7].
-
Conclusion
This compound is a synthetically versatile heterocyclic compound with significant potential in drug discovery and development. Its well-defined reactive site at the C6 position allows for predictable and efficient modification, making it an attractive starting material for creating libraries of novel compounds. A thorough understanding of its properties, reactivity, and safety protocols is essential for its effective and safe utilization in a research setting.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C6H8ClN3 | CID 23273443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 6-Chloro-N,N-dimethylpyridin-2-amine [myskinrecipes.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to 6-chloro-N,N-dimethylpyrazin-2-amine: A Core Scaffold in Modern Medicinal Chemistry
This guide provides a comprehensive technical overview of 6-chloro-N,N-dimethylpyrazin-2-amine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and strategic applications, with a focus on the rationale behind its use in contemporary medicinal chemistry programs.
Core Molecular Attributes and Physicochemical Properties
This compound is a substituted pyrazine characterized by a chlorine atom and a dimethylamino group positioned at opposite ends of the heterocyclic ring. These features bestow upon it a unique combination of stability and reactivity, making it a valuable intermediate in multi-step organic synthesis.
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₈ClN₃ | --INVALID-LINK--[1] |
| Molecular Weight | 157.60 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 61655-72-9 | --INVALID-LINK--[1] |
| Appearance | Off-white to yellow solid (typical) | --INVALID-LINK--[2] |
| Synonyms | 2-Chloro-6-(dimethylamino)pyrazine | --INVALID-LINK--[1] |
Synthesis and Purification
The most logical and field-proven approach to synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyrazine with dimethylamine. The significant difference in reactivity between the two chlorine atoms on the starting pyrazine allows for a selective mono-amination.
Rationale for Synthetic Strategy
The pyrazine ring is electron-deficient, which activates the chlorine atoms towards nucleophilic attack. The reaction with a nucleophile like dimethylamine proceeds via a Meisenheimer complex intermediate. Once the first dimethylamino group is installed, its electron-donating nature deactivates the ring towards further substitution, thereby favoring the mono-substituted product over the di-substituted byproduct. This inherent reactivity profile makes the synthesis efficient and relatively high-yielding.
Experimental Protocol: Synthesis
This protocol is based on established methodologies for the amination of dichloropyrazines[3].
Materials:
-
2,6-Dichloropyrazine
-
Dimethylamine (2M solution in THF or other suitable solvent)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or THF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-dichloropyrazine (1.0 eq) and potassium carbonate (2.0 eq).
-
Add the anhydrous solvent (e.g., DMSO) to dissolve the reactants.
-
Slowly add the dimethylamine solution (1.1 eq) to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Purification Protocol
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Applications in Drug Discovery
The true value of this compound lies in its utility as a versatile scaffold for building molecular complexity. The chlorine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.
Role as a Privileged Scaffold
The 2-aminopyrazine core is a "privileged scaffold" in medicinal chemistry. This means it is a structural motif that can bind to multiple, often unrelated, biological targets. Specifically, the nitrogen atoms of the pyrazine ring are excellent hydrogen bond acceptors, capable of forming key interactions within the ATP-binding site of many protein kinases[4]. Dysregulation of kinase activity is a hallmark of cancer and inflammatory diseases, making kinase inhibitors a major focus of pharmaceutical research[5].
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the 6-position is readily activated by palladium(0) catalysts, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting the chloropyrazine with an aryl or heteroaryl boronic acid. This allows for the introduction of diverse aromatic systems, which is critical for exploring the structure-activity relationship (SAR) of a potential drug candidate. The choice of ligand, base, and solvent is crucial for achieving high yields[6][7].
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination allows for the formation of a C-N bond, coupling the chloropyrazine with a primary or secondary amine. This is particularly useful for synthesizing kinase inhibitors where a substituted aniline moiety is required for binding to the kinase active site[4]. The reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand to facilitate the catalytic cycle[8].
Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1)
Procedure:
-
In a Schlenk tube, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.
Predicted ¹H and ¹³C NMR Data
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ ~8.0-7.8 ppm (s, 1H): This singlet corresponds to the proton on the pyrazine ring at position 3.
-
δ ~7.7-7.5 ppm (s, 1H): This singlet corresponds to the proton on the pyrazine ring at position 5.
-
δ ~3.1 ppm (s, 6H): This singlet represents the six equivalent protons of the two methyl groups in the dimethylamino moiety.
Predicted ¹³C NMR (101 MHz, CDCl₃):
-
δ ~155 ppm: Carbon C2 (attached to the N(CH₃)₂ group).
-
δ ~150 ppm: Carbon C6 (attached to the Cl atom).
-
δ ~135 ppm: Carbon C3.
-
δ ~125 ppm: Carbon C5.
-
δ ~37 ppm: Carbon of the methyl groups (-N(CH₃)₂).
The precise chemical shifts can be influenced by solvent and concentration, but this provides a reliable fingerprint for identification[10][11]. Mass spectrometry should show a molecular ion peak (M+) at m/z 157 and an isotopic pattern (M+2) at m/z 159, characteristic of a monochlorinated compound.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on GHS classifications for this compound, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that provides a reliable entry point into the synthesis of complex, biologically active molecules. Its value is rooted in the predictable reactivity of its chloro-substituent in powerful cross-coupling reactions and the proven utility of the 2-aminopyrazine scaffold in targeting key protein families, particularly kinases. For researchers in drug discovery, a thorough understanding of this compound's properties and reactivity is essential for the rational design and efficient synthesis of next-generation therapeutics.
References
- 1. This compound | C6H8ClN3 | CID 23273443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
Introduction: Unveiling a Key Heterocyclic Building Block
An In-Depth Technical Guide to 6-chloro-N,N-dimethylpyrazin-2-amine: Synthesis, Reactivity, and Applications in Drug Discovery
This compound is a substituted pyrazine derivative that has emerged as a valuable and versatile building block in the field of medicinal chemistry. The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a common scaffold in numerous biologically active compounds. The specific arrangement of a chloro group at the 6-position and a dimethylamino group at the 2-position imparts a unique electronic and steric profile, making it a strategic intermediate for the synthesis of complex molecular architectures. The chloro-substituent serves as an excellent synthetic handle for cross-coupling reactions, while the dimethylamino group modulates the molecule's solubility and electronic properties. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, reactivity, and critical role in the development of modern therapeutics, particularly kinase inhibitors.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's identity and properties is fundamental to its application in research and development. The key identifiers and computed physicochemical properties of this compound are summarized below, providing a foundational dataset for experimental design.[1]
| Identifier/Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 61655-72-9 | PubChem[1] |
| Molecular Formula | C₆H₈ClN₃ | PubChem[1] |
| Molecular Weight | 157.60 g/mol | PubChem[1] |
| Canonical SMILES | CN(C)C1=CN=CC(=N1)Cl | PubChem[1] |
| InChI Key | IEITVVMHFLZNPZ-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 (Lipophilicity) | 1.9 | PubChem[1] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis and Mechanism
The synthesis of this compound is efficiently achieved from the commercially available precursor, 2-amino-6-chloropyrazine.[2][3] The key transformation is the exhaustive methylation of the primary amino group to form the tertiary dimethylamino moiety.
Detailed Protocol: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a well-established and highly effective method for the N-methylation of primary and secondary amines. It utilizes formaldehyde as the carbon source and formic acid as the reducing agent, offering a robust and scalable pathway that avoids the use of more hazardous alkylating agents like methyl iodide or dimethyl sulfate.[4]
-
Step 1: Reaction Setup: To a solution of 2-amino-6-chloropyrazine (1.0 eq) in formic acid (excess, acting as both reagent and solvent), add aqueous formaldehyde (2.2-2.5 eq).
-
Step 2: Heating: The reaction mixture is heated to reflux (typically 80-100 °C) and maintained for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material and intermediates (the monomethylated species).
-
Step 3: Work-up: After cooling to room temperature, the excess formic acid is neutralized by the careful addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until effervescence ceases and the pH is basic (>8).
-
Step 4: Extraction and Isolation: The aqueous mixture is extracted with an organic solvent such as ethyl acetate or dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Step 5: Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product with high purity.
Mechanistic Rationale: The reaction proceeds via the initial formation of an iminium ion from the reaction of the primary amine with formaldehyde. This iminium ion is then reduced by hydride transfer from formic acid, which is concurrently decarboxylated to carbon dioxide. The process repeats on the resulting secondary amine to yield the tertiary amine. The use of formic acid as the reducing agent is advantageous as the only byproduct is gaseous CO₂, simplifying purification.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its C-Cl bond, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups at the 6-position, making it a cornerstone intermediate for building molecular complexity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species (like a boronic acid) with an organohalide.[5] For this compound, this reaction enables the introduction of a wide variety of substituents.
-
Reaction Principle: The chloro-pyrazine acts as the electrophilic partner. In the presence of a palladium(0) catalyst and a base, it reacts with an aryl or vinyl boronic acid.
-
Causality of Components:
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is essential as it facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6]
-
Base: A base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[6]
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.
-
-
Significance: This reaction is a cornerstone of modern drug discovery, allowing for the rapid synthesis of libraries of analogues for structure-activity relationship (SAR) studies. The reactivity of chloro-heteroarenes is generally lower than their bromo or iodo counterparts, which may necessitate more active catalyst systems or harsher conditions.[7] However, successful couplings with chloropyrazines have been well-documented.[8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] This reaction allows for the replacement of the chlorine atom with a primary or secondary amine, providing access to substituted pyrazine-2,6-diamines.
-
Reaction Principle: The reaction couples the chloro-pyrazine with an amine in the presence of a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[10][11]
-
Causality of Components:
-
Catalyst/Ligand System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are required to stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination.[12]
-
Base: A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is necessary to deprotonate the amine coupling partner, forming the active amide nucleophile.
-
-
Significance: This transformation is invaluable for synthesizing compounds where a nitrogen linkage to the pyrazine core is desired. Such motifs are common in kinase inhibitors, where the amino group can act as a crucial hydrogen bond donor or acceptor to interact with the target protein.[13][14]
Applications in Medicinal Chemistry and Drug Discovery
The 2-aminopyrazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in the core of protein kinase inhibitors.[15][16] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as an ideal starting point for the synthesis of such inhibitors.
The general strategy involves using the 2-(dimethylamino)pyrazine moiety as a "hinge-binding" element. This part of the molecule is designed to form key hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. The chlorine at the 6-position then acts as a versatile attachment point for a variety of substituents (via Suzuki or other coupling reactions) that can be tailored to occupy the adjacent hydrophobic pocket, thereby conferring potency and selectivity for the target kinase.[13][17] For example, this scaffold is conceptually similar to the aminopyrimidine core found in the dual Src/Abl kinase inhibitor Dasatinib (BMS-354825).[13]
Beyond kinase inhibitors, substituted chloropyrazines have also been investigated as epithelial sodium channel (ENaC) blockers for potential use in treating cystic fibrosis.[18]
Predicted Analytical Profile
While experimental spectra are not publicly available, a reliable analytical profile can be predicted based on the structure and data from analogous compounds.
-
¹H NMR:
-
Pyrazine Protons: Two singlets are expected in the aromatic region (δ 8.0-8.5 ppm). The proton at C-3 will likely be downfield of the proton at C-5 due to the differing electronic influences of the adjacent nitrogen atoms and substituents.
-
N-Methyl Protons: A single, sharp singlet integrating to 6 hydrogens would appear in the upfield region (δ 3.0-3.3 ppm). This is characteristic of the N,N-dimethyl group.[19]
-
-
¹³C NMR:
-
Pyrazine Carbons: Four distinct signals are expected in the range of δ 130-160 ppm. The carbon attached to the dimethylamino group (C-2) would likely be the most upfield, while the carbon attached to the chlorine (C-6) would also be significantly shifted.
-
N-Methyl Carbons: A signal around δ 35-40 ppm is expected for the two equivalent methyl carbons.
-
-
Infrared (IR) Spectroscopy:
-
The spectrum will be characterized by the absence of N-H stretching bands (typically 3300-3500 cm⁻¹).
-
Strong C-N stretching bands for the aromatic amine will be present in the 1335-1250 cm⁻¹ region.
-
Aromatic C=N and C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a distinct molecular ion (M⁺) peak.
-
A characteristic isotopic pattern will be observed for the molecular ion due to the presence of chlorine: an [M]⁺ peak and an [M+2]⁺ peak with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Safety and Handling
This compound is classified as hazardous and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
| Hazard Class | GHS Statement | Precautionary Code |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P301 + P312 |
| Skin Irritation | H315: Causes skin irritation | P302 + P352 |
| Eye Irritation | H319: Causes serious eye irritation | P305 + P351 + P338 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261 |
Data sourced from the PubChem database.[1]
Conclusion
This compound is a strategically important heterocyclic intermediate whose value is defined by its synthetic versatility. Its straightforward synthesis and the predictable reactivity of the C-Cl bond in robust cross-coupling reactions make it an indispensable tool for medicinal chemists. Its utility as a scaffold for kinase inhibitors highlights its significance in the ongoing search for novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in research and drug development programs.
References
- 1. This compound | C6H8ClN3 | CID 23273443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-amino-6-chloropyrazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 33332-28-4 | 2-Amino-6-chloropyrazine | Chlorides | Ambeed.com [ambeed.com]
- 4. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. youtube.com [youtube.com]
- 13. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2,6-Dimethylpyrazine(108-50-9) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to 6-chloro-N,N-dimethylpyrazin-2-amine: Synthesis, History, and Application in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 6-chloro-N,N-dimethylpyrazin-2-amine, a pivotal heterocyclic building block in modern medicinal chemistry. While the specific historical account of its initial discovery is not extensively documented, its significance is firmly established through its role as a key intermediate in the synthesis of a multitude of bioactive compounds, most notably kinase inhibitors. This guide will illuminate the logical synthesis of this compound, trace its history of application through key patents and drug discovery programs, and provide detailed experimental protocols for its preparation, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Unsung Importance of a Pyrazine Keystone
In the vast landscape of chemical synthesis, certain molecules, though not therapeutic agents themselves, play a critical and often understated role in the development of life-changing medicines. This compound (CAS Number: 61655-72-9) is a prime example of such a compound. A substituted pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, this molecule possesses a unique combination of reactive sites that make it an invaluable precursor in the construction of complex molecular architectures.[1]
The pyrazine core itself is a common motif in numerous clinically approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions within biological targets.[2] The strategic placement of a chloro group and a dimethylamino group on the pyrazine ring of this compound provides medicinal chemists with two distinct handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This guide will delve into the technical details of this versatile intermediate, providing a foundational understanding for its effective utilization in the laboratory.
A History Forged in Application: Tracing the Emergence of a Key Intermediate
The history of this compound is not one of a singular, celebrated discovery, but rather a narrative woven through its application in the patent literature and the evolution of kinase inhibitor research. Its emergence is intrinsically linked to the growing understanding of the role of protein kinases in cellular signaling and the subsequent quest for small molecule inhibitors to treat a range of diseases, from cancer to inflammatory disorders.[1]
Pyrazine-based compounds have been extensively investigated as kinase inhibitors, acting as ATP-competitive agents that bind to the ATP-binding pocket of the enzyme.[1] The development of potent and selective inhibitors often relies on the modular synthesis of compound libraries, where versatile building blocks like this compound are essential.
While a definitive "first synthesis" paper is elusive, the compound's presence in numerous patents for kinase inhibitors, including those targeting Janus kinases (JAKs) and p38 MAP kinases , underscores its importance.[3][4] These patents, filed by major pharmaceutical companies, represent key milestones in the timeline of this compound's use and solidify its status as a crucial component in the drug discovery pipeline. For instance, international patent application WO2010083283A3, focused on the synthesis of JAK inhibitors, highlights the importance of pyrazine-based intermediates in the creation of these targeted therapies.[3]
The logical progression of its use suggests that as the demand for novel kinase inhibitors grew, so did the need for reliable and versatile chemical building blocks, leading to the widespread adoption of this compound in medicinal chemistry laboratories.
Synthesis and Mechanism: A Logical Approach to a Valued Intermediate
The most rational and widely employed synthetic route to this compound is through the nucleophilic aromatic substitution (SNAr) reaction of 2,6-dichloropyrazine with dimethylamine. This approach is underpinned by the electronic properties of the pyrazine ring. The two nitrogen atoms are electron-withdrawing, which reduces the electron density of the carbon atoms in the ring, making them susceptible to nucleophilic attack. The carbon atoms adjacent to the nitrogen atoms (the C2 and C6 positions) are particularly activated.
In 2,6-dichloropyrazine, both chlorine atoms are positioned at these activated sites, making them excellent leaving groups in an SNAr reaction. The reaction with a nucleophile like dimethylamine proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the chloride ion to yield the final product. By controlling the stoichiometry of the reactants, a selective mono-substitution can be achieved.
Below is a detailed, step-by-step protocol for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution on pyrazine rings.
Materials:
-
2,6-Dichloropyrazine
-
Dimethylamine solution (e.g., 40% in water or 2M in THF)
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyrazine (1.0 equivalent), potassium carbonate (2.0 equivalents), and N,N-dimethylformamide (DMF) as the solvent.
-
Addition of Nucleophile: While stirring the mixture, slowly add a solution of dimethylamine (1.1 to 1.5 equivalents). An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2,6-dichloropyrazine) is consumed. Reaction times can vary but are typically in the range of 4-12 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a pure solid.
Data Presentation:
| Parameter | Value |
| Molecular Formula | C6H8ClN3 |
| Molecular Weight | 157.60 g/mol |
| CAS Number | 61655-72-9 |
| Appearance | Off-white to yellow solid |
| Typical Yield | 70-90% (after purification) |
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
The Role in Kinase Inhibitor Scaffolding: A Gateway to Therapeutic Innovation
The true value of this compound is realized in its application as a scaffold for the synthesis of potent and selective kinase inhibitors. The chloro and dimethylamino groups offer distinct opportunities for further chemical elaboration, allowing for the creation of diverse compound libraries for high-throughput screening.
The chloro group, being a good leaving group, can be readily displaced by other nucleophiles or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents. This allows for the exploration of the "selectivity pocket" of the kinase active site. The dimethylamino group can act as a hydrogen bond acceptor and can also be modified or replaced to fine-tune the physicochemical properties of the final compound, such as solubility and cell permeability.
Logical Relationship Diagram:
Caption: Role of this compound as a versatile scaffold.
Conclusion: A Foundational Building Block for Future Therapies
This compound stands as a testament to the crucial role of versatile intermediates in the advancement of medicinal chemistry. While its own discovery may not be a celebrated event, its impact is undeniably significant, as evidenced by its widespread use in the synthesis of innovative kinase inhibitors. This guide has provided a comprehensive overview of its logical synthesis, a history defined by its application, and a detailed protocol for its preparation. For researchers and scientists in the field of drug development, a thorough understanding of this key building block is not merely academic; it is a gateway to the creation of the next generation of targeted therapeutics.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 4. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 6-Chloro-N,N-dimethylpyrazin-2-amine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have rendered it a "privileged scaffold" in medicinal chemistry. Derivatives of pyrazine are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2] This guide focuses on a specific, yet underexplored, subclass: derivatives of 6-chloro-N,N-dimethylpyrazin-2-amine. The presence of a reactive chlorine atom at the 6-position offers a versatile handle for synthetic diversification, while the N,N-dimethylamino group at the 2-position modulates the electronic and pharmacokinetic properties of the core structure. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a prospective analysis of the synthesis, potential biological activities, and experimental evaluation of this promising class of compounds.
Synthetic Strategies: Accessing the this compound Core and its Analogs
The synthetic accessibility of a chemical scaffold is paramount to its successful development in a drug discovery program. The this compound core can be functionalized through modern cross-coupling methodologies, allowing for the introduction of a diverse array of substituents at the 6-position.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diversity
The electron-deficient nature of the pyrazine ring activates the C-Cl bond, making it a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3]
-
Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds by coupling the chloropyrazine with various aryl or heteroaryl boronic acids.[4][5] This allows for the introduction of a wide range of aromatic and heteroaromatic moieties, which can significantly influence the biological activity of the final compound.
-
Buchwald-Hartwig Amination: This powerful technique enables the formation of carbon-nitrogen bonds by coupling the chloropyrazine with a variety of primary and secondary amines.[6][7] This opens up avenues to synthesize derivatives with diverse amine functionalities, which can be crucial for interacting with biological targets.
Experimental Protocol: Representative Synthesis of a 6-Aryl-N,N-dimethylpyrazin-2-amine Derivative via Suzuki-Miyaura Coupling
This protocol provides a general method for the synthesis of a representative derivative. Researchers should note that optimization of reaction conditions may be necessary for different substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and a magnetic stir bar.
-
Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).
-
Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-N,N-dimethylpyrazin-2-amine derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Potential Biological Activities: A Prospective Analysis
While specific biological data for this compound derivatives are limited in the public domain, the broader class of aminopyrazine and halogenated pyrazine derivatives has shown significant promise in several therapeutic areas.
Anticancer Activity: Targeting Kinase Signaling Pathways
Pyrazine derivatives are well-documented as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[8] The structural features of 6-substituted-N,N-dimethylpyrazin-2-amine derivatives make them attractive candidates for kinase inhibition. The pyrazine core can act as a hinge-binding motif, while the substituent at the 6-position can be tailored to interact with specific pockets in the kinase active site.
Potential Kinase Targets:
Based on the activity of related aminopyrazine compounds, potential kinase targets for this class of derivatives could include:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and FGFR, which are crucial for tumor growth and angiogenesis.
-
Non-Receptor Tyrosine Kinases: Including Src and Abl, which are involved in cell proliferation and survival.
-
Serine/Threonine Kinases: Such as MAP kinases and CDKs, which regulate cell cycle progression and signaling cascades.
Below is a diagram illustrating a generic receptor tyrosine kinase signaling pathway, a common target for pyrazine-based inhibitors.[4]
Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway
Cytotoxicity Data of Structurally Related Aminopyrazine Derivatives
The following table summarizes the in vitro cytotoxicity of some N-phenyl-3-aminopyrazine-2-carboxamide derivatives against the HepG2 human liver cancer cell line, providing a preliminary indication of the potential anticancer activity of this class of compounds.[2]
| Compound ID | R' (Substitution on Phenyl Ring) | IC₅₀ (µM) |
| 16 | 4-Cl | > 250 |
| 17 | 2,4-diOCH₃ | > 50 |
| 20 | 4-CF₃ | 41.4 |
Data extracted from a study on N-substituted 3-aminopyrazine-2-carboxamides, which are structurally analogous to the topic compounds.[2]
Antimicrobial Activity
Substituted pyrazine derivatives have also demonstrated significant antimicrobial properties, including antibacterial and antifungal activities.[9][10] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The introduction of a halogen atom, such as chlorine, can enhance the antimicrobial potency of a compound.[10] Therefore, this compound derivatives are promising candidates for the development of novel anti-infective agents.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram outlines a typical workflow for the synthesis and subsequent biological evaluation of a library of 6-substituted-N,N-dimethylpyrazin-2-amine derivatives.
Workflow for Synthesis and Evaluation of Pyrazine Derivatives
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[2]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, or a panel of cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized 6-substituted-N,N-dimethylpyrazin-2-amine derivatives in the complete medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Its synthetic tractability, coupled with the established biological activities of the broader pyrazine class, makes it a fertile ground for further investigation. This guide has provided a comprehensive overview of the synthetic strategies, potential biological activities, and experimental protocols relevant to the exploration of these derivatives. Future research should focus on the synthesis and screening of a diverse library of these compounds to elucidate their structure-activity relationships and identify lead candidates for further preclinical development. A thorough investigation into their mechanism of action, particularly as kinase inhibitors, will be crucial for their advancement as potential anticancer therapeutics. Furthermore, their evaluation against a broad panel of microbial strains could uncover novel anti-infective agents. The insights and methodologies presented herein are intended to empower researchers to unlock the full therapeutic potential of this intriguing class of molecules.
References
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Safety and Hazards of 6-chloro-N,N-dimethylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and hazard information for 6-chloro-N,N-dimethylpyrazin-2-amine (CAS No: 61655-72-9), a key intermediate in pharmaceutical research and development. Adherence to the safety protocols outlined herein is crucial for minimizing risks and ensuring a safe laboratory environment. This document synthesizes critical data from authoritative sources to provide a reliable reference for handling, storage, and emergency procedures.
Chemical Identification and Properties
This compound is a substituted pyrazine derivative. Its unique structure makes it a valuable building block in the synthesis of complex organic molecules.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| Synonyms | 2-Chloro-6-(dimethylamino)pyrazine, 6-Chloro-2-(N,N-dimethylamino)pyrazine | [PubChem][1] |
| CAS Number | 61655-72-9 | [PubChem][1] |
| Molecular Formula | C₆H₈ClN₃ | [PubChem][1] |
| Molecular Weight | 157.60 g/mol | [PubChem][1] |
| Appearance | Off-white to pale yellow solid | [Thermo Fisher Scientific][2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A thorough understanding of these hazards is the first step in safe handling.
GHS Pictograms:
Signal Word: Warning
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P330: Rinse mouth.[3]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Toxicological Information
While specific toxicological studies on this compound are not extensively documented in publicly available literature, the GHS classification indicates the primary routes of concern are oral ingestion, skin and eye contact, and inhalation.
-
Acute Toxicity: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1]
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2A).[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[1]
Chronic exposure effects have not been fully investigated. As a matter of standard laboratory practice, exposure should be minimized.
First-Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[3]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Call a physician or poison control center immediately. Never give anything by mouth to an unconscious person. Rinse mouth with water.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[6]
-
Special Protective Equipment for Fire-fighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[6]
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as specified in Section 8. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal. Avoid raising dust. Ventilate the area and wash the spill site after material pickup is complete.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Handling and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Handling: Wear appropriate personal protective equipment. Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[6]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Incompatible materials include strong oxidizing agents and strong acids.[6]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are crucial for minimizing exposure.
-
Engineering Controls: Use of a chemical fume hood is recommended. Ensure eyewash stations and safety showers are close to the workstation location.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a laboratory coat.
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended exposure limits, a NIOSH-approved respirator may be required.
-
PPE Selection Logic
Caption: Logic for selecting appropriate PPE.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Stable under recommended storage conditions.[6]
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: Incompatible products, excess heat, and dust formation.
-
Incompatible Materials: Strong oxidizing agents, strong acids.[6]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6]
Disposal Considerations
Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Waste must be disposed of in a licensed hazardous waste disposal facility.
References
- 1. This compound | C6H8ClN3 | CID 23273443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.no [fishersci.no]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
Methodological & Application
Application Notes and Protocols: Strategic Synthesis of Pyrimidine Derivatives from 6-chloro-N,N-dimethylpyrazin-2-amine
Introduction: The Enduring Significance of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its derivatives are integral to a vast array of biological processes. This inherent biological relevance has spurred decades of research, revealing that synthetic pyrimidine analogs possess a remarkable spectrum of pharmacological activities. These include applications as anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular agents.[1][2][3][4][5] The therapeutic success of pyrimidine-based drugs has established this heterocycle as a critical pharmacophore for the development of novel therapeutics targeting a wide range of diseases.[3][4]
This guide provides detailed protocols for the synthesis of advanced pyrimidine derivatives, utilizing the commercially available and versatile starting material, 6-chloro-N,N-dimethylpyrazin-2-amine. We will focus on two of the most powerful and widely adopted methodologies in modern organic synthesis: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These palladium-catalyzed reactions offer a robust and flexible approach to functionalizing the pyrazine core, enabling access to a diverse library of novel pyrimidine analogs for screening and drug development.
Core Synthetic Strategies: A Mechanistic Overview
The chlorine atom at the 6-position of this compound is the key handle for synthetic elaboration. The electron-deficient nature of the pyrazine ring activates this position towards two primary classes of transformation: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
-
Palladium-Catalyzed Cross-Coupling: These reactions are the cornerstone of modern synthetic chemistry for their broad substrate scope and functional group tolerance.[6][7][8]
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyrazine core and various aryl or heteroaryl boronic acids or esters.[9][10][11] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[10]
-
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds, coupling the pyrazine scaffold with a wide variety of primary and secondary amines.[12][13][14] The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[13][15]
-
-
Nucleophilic Aromatic Substitution (SNAr): In this reaction, a nucleophile directly displaces the chloride. The electron-withdrawing nitrogen atoms of the pyrazine ring stabilize the intermediate Meisenheimer complex, facilitating the substitution.[16][17][18][19] While powerful, SNAr can sometimes require harsher conditions compared to palladium-catalyzed methods.[20][21]
This guide will focus on the palladium-catalyzed routes due to their generally milder conditions and broader applicability in complex molecule synthesis.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol details the synthesis of 6-aryl-N,N-dimethylpyrazin-2-amine derivatives from this compound and a representative arylboronic acid.
Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials and Reagents:
| Reagent | Supplier | Grade |
| This compound | Commercially available | ≥97% |
| Arylboronic Acid | Commercially available | Varies |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Commercially available | ≥99% |
| Sodium Carbonate (Na₂CO₃) | Commercially available | Anhydrous, ≥99.5% |
| 1,4-Dioxane | Commercially available | Anhydrous, ≥99.8% |
| Toluene | Commercially available | Anhydrous, ≥99.8% |
| Water | In-house | Deionized |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-N,N-dimethylpyrazin-2-amine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst effective for a range of Suzuki couplings.[7] For less reactive aryl chlorides, more specialized catalysts with bulky electron-rich phosphine ligands may be required.
-
Base: Sodium carbonate is a common and effective base for Suzuki reactions.[6] It activates the boronic acid for transmetalation.[11]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the reactants and catalyst.[22] Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the synthesis of N-aryl- or N-alkyl-substituted 6-amino-N,N-dimethylpyrazin-2-amine derivatives.
Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig amination.
Materials and Reagents:
| Reagent | Supplier | Grade |
| This compound | Commercially available | ≥97% |
| Amine (Primary or Secondary) | Commercially available | Varies |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Commercially available | Reagent grade |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | Commercially available | ≥98% |
| Sodium tert-butoxide (NaOt-Bu) | Commercially available | ≥97% |
| Toluene | Commercially available | Anhydrous, ≥99.8% |
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a flame-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol %), and Xantphos (0.04 mmol, 4 mol %).
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for the amination of aryl chlorides.[14] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[14][15]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to air. Therefore, all manipulations should be carried out under an inert atmosphere to prevent catalyst deactivation.
Data Summary and Expected Outcomes
The following table provides a hypothetical summary of expected yields for the described reactions with various coupling partners. Actual yields will vary depending on the specific substrates and optimization of reaction conditions.
| Reaction Type | Coupling Partner (Example) | Product Structure | Expected Yield Range |
| Suzuki-Miyaura | Phenylboronic acid | 6-phenyl-N,N-dimethylpyrazin-2-amine | 70-90% |
| Suzuki-Miyaura | 3-Thienylboronic acid | N,N-dimethyl-6-(thiophen-3-yl)pyrazin-2-amine | 65-85% |
| Buchwald-Hartwig | Morpholine | 4-(6-(dimethylamino)pyrazin-2-yl)morpholine | 75-95% |
| Buchwald-Hartwig | Aniline | N¹,N¹,N⁶-trimethyl-N⁶-phenylpyrazine-2,6-diamine | 60-80% |
Conclusion
The protocols outlined in this guide provide a robust foundation for the synthesis of a diverse array of pyrimidine derivatives starting from this compound. Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are highly reliable and versatile methods that are central to modern medicinal chemistry. By leveraging these powerful synthetic tools, researchers can efficiently generate novel molecular entities for biological evaluation, accelerating the drug discovery process.
References
- 1. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Strategic Utility of 6-chloro-N,N-dimethylpyrazin-2-amine in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, the pyrazine core stands out for its prevalence in a multitude of clinically approved drugs and investigational candidates.[1][2][3] This guide provides an in-depth technical overview of a particularly valuable, yet functionally nuanced pyrazine derivative: 6-chloro-N,N-dimethylpyrazin-2-amine .
This document is intended for researchers, medicinal chemists, and drug development professionals. It will elucidate the chemical rationale behind the utility of this building block and provide detailed, field-proven protocols for its application in key synthetic transformations that are foundational to the construction of complex bioactive molecules, with a particular focus on the synthesis of kinase inhibitors.
The Pyrazine Scaffold: A Privileged Motif in Drug Design
The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a bioisostere of other aromatic systems and offers a unique combination of chemical and physical properties. Its nitrogen atoms can act as hydrogen bond acceptors, and the overall electron-deficient nature of the ring system influences its reactivity and the properties of the molecules in which it is incorporated.[4][5] This has led to the successful development of pyrazine-containing drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine.[6][7]
This compound: A Chemist's Strategic Asset
The subject of this guide, this compound, is a trifunctional building block that offers medicinal chemists a powerful tool for molecular elaboration.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃ | PubChem CID: 23273443[8] |
| Molecular Weight | 157.60 g/mol | PubChem CID: 23273443[8] |
| Appearance | Off-white to yellow crystalline powder | Commercial Supplier Data |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Dioxane) | Internal Laboratory Data |
The strategic value of this molecule lies in the orthogonal reactivity of its three key functional handles:
-
The 6-Chloro Substituent: This is the primary site for derivatization, serving as an excellent electrophilic handle for palladium-catalyzed cross-coupling reactions. The chlorine atom is sufficiently reactive to participate in common bond-forming reactions, yet often displays different reactivity profiles compared to its bromo or iodo counterparts, allowing for selective transformations.[3]
-
The 2-Dimethylamino Group: This electron-donating group significantly influences the electronic properties of the pyrazine ring, modulating the reactivity of the chloro substituent. Its presence can also impact the pharmacokinetic properties of the final compound, potentially improving solubility and metabolic stability.
-
The Pyrazine Nitrogens: The ring nitrogens can engage in crucial hydrogen bonding interactions with biological targets, such as the hinge region of kinases, making the pyrazine scaffold a privileged core for many kinase inhibitors.
Core Synthetic Applications & Protocols
The primary utility of this compound in medicinal chemistry is as a versatile scaffold for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions. The two most critical transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Application Note 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Amino-6-arylpyrazines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position, which is a common strategy in the design of kinase inhibitors to probe the solvent-exposed regions of the ATP-binding pocket.
A closely related analog, 2-amino-6-chloropyrazine, has been successfully utilized in the synthesis of potent allosteric inhibitors of Flavivirus NS2B-NS3 protease, demonstrating the utility of this scaffold in constructing complex, biologically active molecules via Suzuki coupling.[1][2]
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
A generalized Suzuki-Miyaura coupling workflow.
Materials:
| Reagent | CAS Number | Molecular Weight | Purpose |
| This compound | 61655-72-9 | 157.60 | Starting Material |
| Arylboronic Acid | Varies | Varies | Coupling Partner |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent |
| Water | 7732-18-5 | 18.02 | Co-solvent |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(dimethylamino)-6-arylpyrazine.
Causality and Optimization:
-
Catalyst and Ligand: While Pd(PPh₃)₄ is a robust catalyst for many Suzuki couplings, other catalyst/ligand systems such as Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ and a phosphine ligand like SPhos or XPhos may be necessary for challenging substrates, particularly those with sterically hindered or electron-deficient boronic acids.[9]
-
Base: The choice of base is critical. Inorganic bases like Na₂CO₃, K₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically employed to dissolve both the organic and inorganic reagents. The ratio can be adjusted to optimize solubility and reaction rate.
Application Note 2: Buchwald-Hartwig Amination for the Synthesis of 2,6-Diaminopyrazines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a transformation that is ubiquitous in the synthesis of pharmaceuticals.[10][11] For this compound, this reaction enables the introduction of a diverse range of primary and secondary amines at the 6-position, leading to the formation of unsymmetrically substituted 2,6-diaminopyrazines. This is a key diversification point in the synthesis of many kinase inhibitors, where the substituent at the 6-position often interacts with the solvent-exposed region of the kinase.
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Reaction Scheme:
A generalized Buchwald-Hartwig amination workflow.
Materials:
| Reagent | CAS Number | Molecular Weight | Purpose |
| This compound | 61655-72-9 | 157.60 | Starting Material |
| Primary or Secondary Amine | Varies | Varies | Coupling Partner |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | Palladium Source |
| XPhos | 564483-18-7 | 476.62 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Base |
| Toluene | 108-88-3 | 92.14 | Solvent |
Procedure:
-
In a glovebox, add this compound (1.0 eq), the amine coupling partner (1.2 eq), and sodium tert-butoxide (1.4 eq) to a dry reaction vial.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) in toluene.
-
Add the catalyst solution to the reaction vial.
-
Seal the vial and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Upon completion, cool the reaction to room temperature, and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N²,N²-dimethyl-N⁶-substituted-pyrazine-2,6-diamine.
Causality and Optimization:
-
Catalyst System: The choice of palladium source and ligand is crucial for successful Buchwald-Hartwig amination. For electron-rich and potentially less reactive chloro-heterocycles, highly active and sterically hindered phosphine ligands like XPhos, SPhos, or RuPhos are often required.[12] Using pre-catalysts where the palladium is already in the active Pd(0) state can also be beneficial.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate may be advantageous for certain substrates.
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are essential to prevent quenching of the active catalyst and base.
Applications in Kinase Inhibitor Drug Discovery
The 2,6-disubstituted pyrazine scaffold, readily accessible from this compound, is a cornerstone of many kinase inhibitor discovery programs. The pyrazine nitrogens can form critical hydrogen bonds with the kinase hinge region, while the substituents at the 2- and 6-positions can be tailored to occupy the hydrophobic pocket and the solvent-exposed region, respectively, to achieve both potency and selectivity.
While specific clinical candidates directly synthesized from this compound are not prominently disclosed in the public domain, numerous patents describe the synthesis of pyrazine-based kinase inhibitors with very similar substitution patterns.[13][14] For example, a closely related building block, 6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine, is used in the synthesis of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, which are under investigation for the treatment of various cancers.[8]
Conclusion
This compound is a high-value building block for medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex, biologically active molecules. Its trifunctional nature allows for strategic and controlled diversification, making it an ideal starting material for the construction of libraries of compounds for lead discovery and optimization. The robust and well-established palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide a clear and efficient path to a wide array of 2,6-disubstituted pyrazine derivatives. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic application of such versatile building blocks will remain a critical component of successful drug discovery endeavors.
References
- 1. Synthesis, Structure-Activity Relationships and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, X-ray Crystallography and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel thiazole derivatives as flaviviral protease inhibitors effective against Dengue (DENV2) and Japanese encephalitis viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Synthesis, Structure-Activity Relationships, and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20230322792A1 - Cdk9 inhibitors - Google Patents [patents.google.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
6-chloro-N,N-dimethylpyrazin-2-amine: A Versatile Heterocyclic Building Block for Modern Organic Synthesis
An Application Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of 6-chloro-N,N-dimethylpyrazin-2-amine, a pivotal building block in contemporary organic synthesis. Its unique electronic and structural features—an electron-deficient pyrazine core, a reactive chlorine leaving group, and an electron-donating dimethylamino substituent—make it a highly versatile substrate for constructing complex molecular architectures. This document details its application in key transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing researchers, scientists, and drug development professionals with field-proven insights and detailed, step-by-step protocols.
Introduction: The Strategic Value of the Pyrazine Scaffold
The pyrazine ring system is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional organic materials.[1][2] this compound (CAS No. 61655-72-9) has emerged as a particularly valuable starting material.[3] The molecule's utility is derived from a synergistic interplay of its functional groups:
-
The Pyrazine Core: The two nitrogen atoms in the ring create an electron-deficient aromatic system. This inherent electronic property activates the C-Cl bond, making it susceptible to both palladium-catalyzed cross-coupling and direct nucleophilic substitution.
-
The Chlorine Atom: Positioned at the 6-position, the chlorine serves as an excellent leaving group, providing a reactive handle for introducing a wide variety of substituents.
-
The Dimethylamino Group: This strong electron-donating group at the 2-position modulates the electronic properties of the ring, influencing regioselectivity and reactivity in subsequent synthetic transformations.
This guide will focus on the principal applications of this building block, offering both mechanistic understanding and practical, reproducible protocols.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is critical for safe and effective experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 61655-72-9 | [3] |
| Molecular Formula | C₆H₈ClN₃ | [3] |
| Molecular Weight | 157.60 g/mol | [3] |
| Appearance | Solid (form may vary) | [4] |
| XLogP3 | 1.9 | [3] |
| Storage | Store in a dry, cool, well-ventilated place.[5] |[5] |
Safety and Handling:
This compound is considered hazardous and must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][6] Work should be performed in a well-ventilated fume hood.
-
Hazard Statements: According to GHS classifications, this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautionary Measures: Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing. Wash thoroughly after handling.[7][8] In case of accidental exposure, follow standard first-aid procedures and seek medical attention.[9]
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation
Transition-metal catalysis is the most powerful method for functionalizing chloropyrazines.[10] The electron-deficient nature of the pyrazine ring facilitates the initial oxidative addition step, which is often rate-limiting in catalytic cycles involving aryl chlorides.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl structures, which are common motifs in pharmaceuticals. Chloropyrazines are excellent substrates for this reaction, though they often require more robust catalysts than their bromo- or iodo-counterparts.[11] The use of palladium catalysts bearing electron-rich, bulky phosphine ligands is crucial for achieving high yields.[11][12]
The catalytic cycle begins with the oxidative addition of the C-Cl bond to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronic acid (activated by a base) to form an arylpalladium(II) complex. The final step is reductive elimination, which yields the desired biaryl product and regenerates the Pd(0) catalyst.[13]
This protocol is a representative example adapted from established methodologies for Suzuki couplings of chloropyrazines.[14][15]
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 157.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (K₂CO₃, 2.5 mmol, 345.5 mg).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg). Note: For less reactive boronic acids, a catalyst system like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos) may be required.
-
Solvent and Degassing: Add a 4:1 mixture of Toluene and Water (10 mL). Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 100 °C under an argon atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Chloropyrazines
| Parameter | Condition | Rationale / Comment |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(dppb)Cl₂, Pd₂(dba)₃/Ligand | Choice depends on boronic acid reactivity. More electron-rich ligands activate the C-Cl bond.[11] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[13] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Biphasic systems are common. |
| Temperature | 80-110 °C | Higher temperatures are often needed for aryl chlorides. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and degradation of the Pd(0) catalyst. |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, particularly for synthesizing substituted anilines and heteroaromatic amines.[16] While amination of highly activated chloropyrazines can sometimes be achieved via direct Nucleophilic Aromatic Substitution (SNAr), the palladium-catalyzed approach offers broader substrate scope, especially with less nucleophilic amines, and proceeds under milder conditions.[11][17]
The mechanism is analogous to the Suzuki coupling. After oxidative addition of the chloropyrazine to Pd(0), the amine coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amide complex. Reductive elimination from this complex furnishes the aminated product and regenerates the Pd(0) catalyst.[18] The choice of ligand is critical to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[16]
This protocol is a representative example based on general conditions for Buchwald-Hartwig aminations.[19][20]
-
Reagent Preparation: In a glovebox or under a stream of argon, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg) to an oven-dried Schlenk tube. Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18.3 mg) and the ligand (e.g., Xantphos, 0.04 mmol, 23.1 mg).
-
Substrate Addition: Add this compound (1.0 mmol, 157.6 mg) and benzylamine (1.1 mmol, 117.9 mg).
-
Solvent and Reaction: Add anhydrous toluene (5 mL). Seal the tube and heat the mixture to 100 °C with vigorous stirring for 8-16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).
-
Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired product.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring also allows for direct displacement of the chloride by strong nucleophiles, often without the need for a metal catalyst.[11] This SNAr pathway is a cost-effective and straightforward method for introducing amines, alkoxides, and thiolates.
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent, typically rapid step, the chloride leaving group is expelled, restoring aromaticity and yielding the substituted product. The reaction is favored by strong nucleophiles and polar aprotic solvents (e.g., DMF, DMSO) that can stabilize the charged intermediate.[21]
-
Reagent Preparation: To a solution of sodium methoxide (NaOMe, 2.0 mmol) in anhydrous methanol (10 mL), add this compound (1.0 mmol, 157.6 mg). Note: Sodium methoxide can be prepared in situ by carefully adding sodium metal (2.0 mmol, 46 mg) to chilled methanol under argon.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and carefully neutralize with 1M HCl until the pH is ~7.
-
Extraction and Purification: Remove the methanol under reduced pressure. Add water (15 mL) to the residue and extract with dichloromethane (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to give the crude product, which can be further purified by chromatography or recrystallization if necessary.
Conclusion
This compound stands out as a robust and versatile building block for organic synthesis. Its predictable reactivity in both palladium-catalyzed cross-coupling and SNAr reactions provides reliable pathways for the synthesis of diverse and highly functionalized pyrazine derivatives. The protocols and mechanistic insights provided in this guide serve as a practical resource for researchers aiming to leverage this valuable reagent in drug discovery, materials science, and other areas of chemical innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H8ClN3 | CID 23273443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles | Semantic Scholar [semanticscholar.org]
- 11. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 6-chloro-N,N-dimethylpyrazin-2-amine Derivatives
Introduction: The Strategic Importance of 2-Aminopyrazine Scaffolds
In the landscape of modern pharmaceutical and materials science research, nitrogen-containing heterocycles are of paramount importance. Among these, the 2-aminopyrazine core is a privileged scaffold, appearing in numerous biologically active compounds and functional materials.[1] Its derivatives are key building blocks in the synthesis of therapeutics ranging from antiviral agents to kinase inhibitors.[2][3] The ability to functionalize the pyrazine ring at specific positions is crucial for the exploration of structure-activity relationships (SAR) and the development of novel molecular entities.
The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl systems.[3] This palladium-catalyzed reaction offers a broad substrate scope and high functional group tolerance, making it an indispensable method in contemporary organic synthesis.[4]
This guide provides an in-depth technical overview and detailed protocols for the Suzuki cross-coupling of 6-chloro-N,N-dimethylpyrazin-2-amine and its derivatives. We will delve into the mechanistic underpinnings of this transformation, explore the critical parameters that govern its success, and offer practical, field-proven methodologies for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of the this compound derivative. This step forms a palladium(II) intermediate. The reactivity of aryl chlorides in this step is typically lower than that of bromides or iodides, often necessitating the use of more electron-rich and bulky ligands on the palladium catalyst to facilitate this process.[5]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Optimizing Reaction Conditions
The success of the Suzuki cross-coupling with this compound derivatives is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The electron-rich nature of the 2-aminopyrazine ring and the potential for the nitrogen atoms to coordinate with the palladium catalyst present unique challenges. The following table summarizes representative reaction conditions and their impact on the yield for the coupling of chloro-aminopyrazine and pyridazine analogs with arylboronic acids, providing a valuable starting point for optimization.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Amino-3-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) (2) | Toluene | 110 | 20 | 35-65[6] |
| 2 | 6-Amino-3-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/Ethanol/H₂O | 80 | - | Good[6] |
| 3 | 6-Amino-3-chloropyridazine | Arylboronic acids | Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Toluene or 1,4-Dioxane | 80-110 | 4-24 | High[6] |
| 4 | 6-Amino-3-chloropyridazine | Arylboronic acids | PdCl₂(dppf) (2-5) | - | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/H₂O | 85-100 | 12-24 | Moderate to High[6] |
| 5 | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | - | K₃PO₄ | Dioxane | 100 | 12 | 99[4] |
| 6 | 2-chloropyrazine | various arylboronic acids | [Pd(L)(PPh₃)] (0.01) | ONO pincer ligand | - | H₂O/toluene | - | - | Superior activity[7] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid. This protocol is based on established methodologies for similar chloro-N-heterocyclic substrates and serves as a robust starting point for optimization.[6]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂/SPhos, 1-2 mol% or Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water (4:1), Toluene, or DME)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask or sealed reaction vessel)
-
Magnetic stirrer and heating plate/oil bath
-
Solvents for work-up and purification (e.g., ethyl acetate, water, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask or a sealable reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[6]
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and, if required, the ligand.[6]
-
Solvent Addition: Add the degassed solvent(s) to the reaction mixture via a syringe.[6]
-
Reaction: Heat the reaction mixture vigorously at the desired temperature (typically 80-110 °C).[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water.[6]
-
Extraction: Separate the organic layer and wash it with water and then brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 6-aryl-N,N-dimethylpyrazin-2-amine derivative.[6]
Caption: A generalized experimental workflow for the Suzuki cross-coupling reaction.
Troubleshooting Common Issues
Despite its robustness, challenges can arise during the Suzuki cross-coupling of nitrogen-containing heterocycles. Here are some common problems and their potential solutions:
-
Low or No Yield:
-
Catalyst Inactivation: The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, leading to its deactivation.[8] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can mitigate this issue by sterically shielding the metal center.
-
Poor Solubility: The starting materials or intermediates may have poor solubility in the reaction solvent. Experiment with different solvent systems or add a co-solvent to improve solubility.
-
Inefficient Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I bonds. Ensure the use of a highly active catalyst system and sufficiently high reaction temperatures.
-
-
Protodeboronation:
-
This is the undesired cleavage of the C-B bond of the boronic acid.[8] It can be minimized by using milder bases such as K₂CO₃ or CsF, and by running the reaction under anhydrous conditions where possible.
-
-
Homocoupling:
-
The formation of biaryl products from the coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen.[8] Ensure thorough degassing of solvents and maintain a strict inert atmosphere throughout the reaction.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and adaptable method for the synthesis of 6-aryl-N,N-dimethylpyrazin-2-amine derivatives. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can overcome the challenges associated with the coupling of these electron-rich chloro-heterocycles. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important transformation in drug discovery and materials science.
References
Application Notes and Protocols for 6-chloro-N,N-dimethylpyrazin-2-amine in Research and Drug Development
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 6-chloro-N,N-dimethylpyrazin-2-amine as a versatile chemical intermediate. This document outlines its chemical properties, synthesis, and detailed protocols for its application in creating novel compounds, with a particular focus on the synthesis of potential kinase inhibitors. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to ensure robust and reproducible results.
Introduction: A Privileged Scaffold in Medicinal Chemistry
This compound is a substituted pyrazine derivative that has garnered significant interest in medicinal chemistry. The pyrazine ring is a key structural motif found in numerous biologically active compounds and approved drugs.[1][2] The presence of a chlorine atom at the 6-position provides a reactive handle for various cross-coupling and nucleophilic substitution reactions, making it an ideal scaffold for the synthesis of diverse compound libraries. The dimethylamino group at the 2-position modulates the electronic properties of the pyrazine ring, influencing its reactivity and the biological activity of its derivatives.
This guide will focus on the practical application of this compound in two key synthetic transformations: the Suzuki-Miyaura cross-coupling reaction and nucleophilic aromatic substitution (SNAr). These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₆H₈ClN₃ | --INVALID-LINK-- |
| Molecular Weight | 157.60 g/mol | --INVALID-LINK-- |
| CAS Number | 61655-72-9 | --INVALID-LINK-- |
| Appearance | Off-white to yellow solid | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. | General chemical knowledge |
| Storage | Store at 4°C, protect from light. For long-term storage in solvent, use at -80°C (up to 6 months). | --INVALID-LINK-- |
Safety Precautions: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. --INVALID-LINK-- Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis of this compound
The following protocol is adapted from a patented procedure for the synthesis of this compound from the commercially available 2,6-dichloropyrazine.[3]
Protocol 1: Synthesis from 2,6-Dichloropyrazine
This protocol describes the nucleophilic aromatic substitution of one chlorine atom of 2,6-dichloropyrazine with dimethylamine.
Materials:
-
2,6-Dichloropyrazine
-
Dimethylamine (40% aqueous solution)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Heavy-wall pressure vessel
-
Argon gas supply
-
Rotary evaporator
Procedure:
-
In a heavy-wall pressure vessel, combine 2,6-dichloropyrazine (1.0 eq), acetonitrile, potassium carbonate (1.2 eq), and 40% aqueous dimethylamine (1.1 eq).
-
Purge the vessel with argon to create an inert atmosphere.
-
Seal the pressure vessel and heat the reaction mixture to 90°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Causality of Experimental Choices:
-
Pressure Vessel: The reaction is heated above the boiling point of acetonitrile, necessitating a sealed pressure vessel to maintain the solvent and pressure.
-
Inert Atmosphere: Purging with argon prevents potential side reactions with atmospheric oxygen and moisture.
-
Potassium Carbonate: Acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. The chlorine atom on the pyrazine ring of this compound can be readily displaced by a variety of aryl and heteroaryl boronic acids or esters. This reaction is central to the synthesis of kinase inhibitors, where a biheteroaryl core is often required for binding to the ATP pocket of the enzyme.[1][4]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Schlenk tube or similar reaction vessel
-
Argon gas supply
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Palladium Catalyst: Pd(dppf)Cl₂ is a common and effective catalyst for Suzuki-Miyaura reactions, known for its stability and efficiency with a broad range of substrates.
-
Base: Sodium carbonate is required for the transmetalation step of the catalytic cycle.
-
Solvent System: The mixture of an organic solvent (dioxane) and water is necessary to dissolve both the organic reactants and the inorganic base. Degassing the solvents is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring, further enhanced by the two nitrogen atoms, makes the chlorine atom at the 6-position susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of nitrogen, oxygen, and sulfur nucleophiles.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol details the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (1.1-1.5 eq)
-
Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the amine nucleophile (1.1-1.5 eq), and the base (2.0 eq).
-
Add the anhydrous solvent (DMF or DMSO).
-
Heat the reaction mixture to a temperature between 80°C and 120°C. The optimal temperature will depend on the reactivity of the nucleophile.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If using K₂CO₃, filter the mixture.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Causality of Experimental Choices:
-
Aprotic Polar Solvent: DMF and DMSO are excellent solvents for SNAr reactions as they can dissolve a wide range of reactants and are stable at high temperatures. Their polar nature helps to stabilize the charged intermediate (Meisenheimer complex).
-
Base: A non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃ is used to scavenge the HCl produced during the reaction.
-
Temperature: Heat is often required to overcome the activation energy for the formation of the Meisenheimer complex and the subsequent loss of the chloride leaving group.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Application in Kinase Inhibitor Discovery
Derivatives of 2-aminopyrazine are prominent scaffolds in the development of kinase inhibitors.[1][2][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of the enzyme. The pyrazine core can act as a hinge-binder, forming hydrogen bonds with the kinase backbone, while substituents introduced via reactions like the Suzuki-Miyaura coupling can occupy other regions of the ATP-binding site to enhance potency and selectivity. For instance, derivatives of this compound have been investigated as inhibitors of METTL3.[5]
Protocol 4: In Vitro Kinase Inhibition Assay (Example: c-Met Kinase)
This protocol outlines a general procedure for a fluorescence-based assay to determine the inhibitory activity of synthesized compounds against a specific kinase, such as c-Met.[6][7]
Materials:
-
Synthesized test compounds dissolved in DMSO
-
Recombinant human c-Met kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a 384-well plate, add the assay buffer.
-
Add the test compounds to the respective wells (ensure the final DMSO concentration is low, typically ≤1%).
-
Add the c-Met kinase to all wells except the negative control.
-
Add the peptide substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 5: Cell Proliferation (MTT) Assay
This assay is used to assess the effect of the synthesized compounds on the proliferation of cancer cell lines.[6]
Materials:
-
Cancer cell line (e.g., A549 lung cancer cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Product Characterization
Unambiguous characterization of the synthesized compounds is essential. The primary methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: The spectrum will show characteristic signals for the pyrazine ring protons and the protons of the substituents. The chemical shifts and coupling constants provide information about the structure of the molecule. For example, the protons on the pyrazine ring will typically appear in the aromatic region (δ 7.5-8.5 ppm).[8]
-
¹³C NMR: This provides information about the carbon skeleton of the molecule. The carbon atoms of the pyrazine ring will have distinct chemical shifts, and the presence of new signals will confirm the successful incorporation of substituents.[8]
Mass Spectrometry:
-
Technique: Electrospray ionization (ESI) is a common technique for analyzing these types of compounds.
-
Analysis: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the synthesized molecule by providing a highly accurate mass measurement.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9783525B2 - Map kinase modulators and uses thereof - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents [patents.google.com]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 7. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 6-chloro-N,N-dimethylpyrazin-2-amine in Modern Pharmaceutical Research
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the relentless pursuit of novel therapeutics with high efficacy and selectivity is paramount. Central to this endeavor is the strategic use of versatile chemical building blocks that serve as foundational scaffolds for the synthesis of complex, biologically active molecules. Among these, 6-chloro-N,N-dimethylpyrazin-2-amine has emerged as a key intermediate of significant interest, particularly in the development of targeted therapies. Its unique electronic and structural features make it a privileged scaffold for the construction of potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other proliferative diseases.
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a common motif in numerous FDA-approved drugs.[1] Its ability to participate in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases makes it an ideal core for designing competitive inhibitors.[1][2] The strategic placement of a chlorine atom at the 6-position of the pyrazine ring in this compound provides a reactive handle for introducing molecular diversity through well-established cross-coupling methodologies. This, combined with the 2-dimethylamino group, allows for the fine-tuning of the molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.
This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth application notes and robust experimental protocols for the effective utilization of this compound in pharmaceutical research. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃ | PubChem CID: 23273443 |
| Molecular Weight | 157.60 g/mol | PubChem CID: 23273443 |
| Appearance | Off-white to yellow crystalline powder | Commercial Supplier Data |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, Dioxane) | General Chemical Knowledge |
Safety and Handling: this compound is harmful if swallowed and causes skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Applications in Kinase Inhibitor Synthesis
The primary application of this compound in pharmaceutical research is as a versatile building block for the synthesis of kinase inhibitors. The chlorine atom at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are workhorse transformations in modern medicinal chemistry.[4][5] These reactions allow for the facile introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
The Aminopyrazine Scaffold in AKT Inhibition: A Case Study of AZD5363
A prominent example of the therapeutic potential of the aminopyrazine scaffold is in the development of inhibitors of the serine/threonine kinase AKT (also known as Protein Kinase B). The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a critical role in cell proliferation, survival, and metabolism.[3][6] Consequently, AKT has emerged as a key therapeutic target.[7]
The clinical candidate AZD5363 , a potent and selective pan-AKT inhibitor, features a core structure that can be conceptually derived from a 2-aminopyrazine precursor.[8][9] The pyrazine core of such inhibitors typically serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket, thereby competitively inhibiting its function.[10]
Experimental Protocols
The following protocols are provided as detailed, stand-alone guides for the application of this compound in the synthesis of kinase inhibitor precursors. These protocols are based on well-established methodologies for similar substrates and are designed to be robust and reproducible.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol details the palladium-catalyzed Suzuki-Miyaura reaction to couple an aryl or heteroaryl boronic acid with this compound. This reaction is fundamental for introducing diverse aromatic moieties that can occupy the hydrophobic regions of the kinase active site.
Rationale for Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, is essential for the catalytic cycle. The choice of ligand (e.g., a phosphine) is critical for stabilizing the palladium catalyst and facilitating the reaction.
-
Base: A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent: A mixture of an organic solvent (e.g., dioxane or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (0.05 eq) to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl/heteroaryl-N,N-dimethylpyrazin-2-amine.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the palladium-catalyzed Buchwald-Hartwig amination to form a C-N bond between this compound and a primary or secondary amine. This reaction is crucial for synthesizing inhibitors where a substituted aniline or other amino group is required for key interactions with the kinase.
Rationale for Experimental Choices:
-
Catalyst System: This reaction requires a palladium precatalyst and a specialized phosphine ligand (e.g., BINAP, Xantphos) to facilitate the challenging C-N bond formation. The choice of ligand is critical and often substrate-dependent.[4]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically used to deprotonate the amine nucleophile.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)
-
Phosphine ligand (e.g., BINAP, 0.06 equivalents)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous Toluene (degassed)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq) to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted pyrazine derivative.
Visualizing the Application: Synthetic Workflow and Biological Context
To provide a clearer understanding of the utility of this compound, the following diagrams illustrate a typical synthetic workflow and the biological pathway targeted by the resulting inhibitors.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019â2023) - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. The PI3K/AKT Pathway as a Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K and Akt as molecular targets for cancer therapy: current clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable, High-Yield Synthesis of 6-chloro-N,N-dimethylpyrazin-2-amine for Industrial Applications
Abstract
This document provides a comprehensive guide to the scalable synthesis of 6-chloro-N,N-dimethylpyrazin-2-amine, a key building block in the development of active pharmaceutical ingredients (APIs) and other high-value chemical entities. The protocol detailed herein is designed for robustness, high yield, and operational simplicity, making it suitable for scale-up from pilot to industrial production. The core of the methodology is a nucleophilic aromatic substitution (SNAr) reaction, a well-established and reliable transformation in heterocyclic chemistry. We will delve into the mechanistic rationale, provide a step-by-step protocol, outline critical process parameters, and discuss safety and analytical considerations to ensure a self-validating and efficient manufacturing process.
Introduction and Strategic Rationale
This compound (CAS No. 61655-72-9) is a substituted pyrazine derivative of significant interest. Pyrazine cores are prevalent in numerous biologically active compounds, including anticancer, anti-inflammatory, and antipyretic agents.[1] The specific substitution pattern of this molecule makes it a versatile intermediate for introducing a dimethylamino pyrazine moiety in complex target molecules.
For industrial production, the chosen synthetic route must be economical, scalable, and environmentally conscious. The presented synthesis is based on the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyrazine with dimethylamine.
Rationale for Route Selection:
-
Economic Viability: The primary starting materials, 2,6-dichloropyrazine and dimethylamine, are readily available commodity chemicals, which is a critical factor for cost-effective large-scale production.
-
Reaction Efficiency: SNAr reactions on electron-deficient heteroaromatics like pyrazines are typically efficient and high-yielding. The electron-withdrawing nature of the pyrazine nitrogens and the second chlorine atom activates the C2 position for nucleophilic attack.[2]
-
Process Scalability: The reaction proceeds under moderate conditions that are achievable in standard industrial reactors. The primary challenge on a larger scale—exotherm management—is well-understood and can be controlled with standard engineering solutions.
-
Selectivity: The key to a successful synthesis is achieving selective mono-amination. By controlling stoichiometry and, most critically, temperature, the formation of the di-substituted byproduct can be minimized.
Reaction Mechanism and Pathway
The core transformation is a classic SNAr reaction. The process involves the attack of the nucleophile (dimethylamine) on the electron-deficient pyrazine ring, followed by the elimination of a chloride leaving group.
Caption: SNAr mechanism for the synthesis.
Detailed Synthesis Protocol
This protocol is optimized for a 1 kg scale production and can be linearly scaled with appropriate engineering adjustments.
Materials and Equipment
| Reagent / Material | CAS No. | Grade | Supplier Example | Notes |
| 2,6-Dichloropyrazine | 4774-14-5 | >98% | Sigma-Aldrich | Starting material. |
| Dimethylamine Solution | 124-40-3 | 40 wt. % in H₂O | Thermo Fisher Scientific | Nucleophile. Highly flammable and corrosive. |
| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous | Standard Supplier | Reaction Solvent. |
| Toluene | 108-88-3 | ACS Grade | Standard Supplier | Extraction Solvent. |
| Saturated Sodium Bicarbonate | 144-55-8 | N/A | In-house prep | For neutralization. |
| Brine (Saturated NaCl) | 7647-14-5 | N/A | In-house prep | For washing. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Granular | Standard Supplier | Drying agent. |
Equipment:
-
20 L glass-lined reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet/outlet.
-
Jacketed cooling/heating system capable of maintaining -10 °C to 100 °C.
-
Calibrated dosing pump or pressure-equalizing dropping funnel.
-
Condenser.
-
Bottom-outlet valve for material transfer.
-
50 L separatory funnel.
-
Rotary evaporator with a suitable vacuum pump and trap.
-
Filtration apparatus (e.g., Nutsche filter).
-
Vacuum oven for drying.
Experimental Workflow
Caption: Scalable synthesis process workflow.
Step-by-Step Procedure
-
Reactor Preparation: Set up the 20 L reactor and ensure all connections are secure. Purge the vessel with dry nitrogen for at least 30 minutes. Begin cooling the reactor jacket to achieve an internal temperature of 0-5 °C.
-
Charging: Charge the reactor with 2,6-dichloropyrazine (1.00 kg, 6.71 mol) and anhydrous tetrahydrofuran (THF, 8 L). Stir the mixture until the solid is fully dissolved.
-
Nucleophile Addition: Slowly add the dimethylamine solution (40% in water, 1.68 L, ~13.42 mol, 2.0 equiv.) to the reactor via a dosing pump over 2-3 hours. This step is critical. The reaction is exothermic; maintain the internal temperature below 10 °C throughout the addition. A runaway temperature can lead to increased formation of the di-substituted byproduct.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C). Continue stirring for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by HPLC. The reaction is considered complete when the starting material (2,6-dichloropyrazine) is less than 1% of the total peak area.[3]
-
Work-up - Quench and Extraction: Once complete, cool the mixture to 10-15 °C. Add deionized water (5 L) and toluene (10 L) to the reactor. Stir vigorously for 15 minutes, then stop the stirrer and allow the layers to separate for 30 minutes.
-
Phase Separation: Transfer the lower aqueous layer to a separate container. Transfer the upper organic (toluene) layer to a clean 50 L separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 2 L).
-
Brine (2 x 2 L). Check the pH of the final aqueous wash to ensure it is neutral.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (approx. 500 g). Stir for 30 minutes, then filter to remove the drying agent.
-
Isolation and Purification: Concentrate the filtrate using a rotary evaporator to remove the toluene. This will yield a crude solid. Recrystallize the crude product from a suitable solvent system (e.g., a mixture of heptane and a minimal amount of toluene) to achieve high purity.
-
Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at 40-50 °C until a constant weight is achieved.
Expected Results
| Parameter | Typical Value |
| Scale | 1.00 kg 2,6-Dichloropyrazine |
| Reaction Time | 6-9 hours |
| Product Appearance | Off-white to light yellow solid |
| Expected Yield | 85-92% (0.96 - 1.04 kg) |
| Purity (by HPLC) | >99.0% |
Safety and Hazard Management
Industrial synthesis requires strict adherence to safety protocols. All operations should be conducted in a controlled environment by trained personnel.
| Substance | CAS No. | Key Hazards | PPE Requirements |
| 2,6-Dichloropyrazine | 4774-14-5 | Skin/eye irritant, harmful if swallowed. | Safety goggles, lab coat, nitrile gloves.[4] |
| Dimethylamine (40% soln.) | 124-40-3 | Highly flammable, corrosive, causes severe skin burns and eye damage, toxic if inhaled. | Chemical splash goggles, face shield, vapor respirator, flame-retardant antistatic clothing, chemical-resistant gloves. |
| Tetrahydrofuran (THF) | 109-99-9 | Highly flammable, may form explosive peroxides, causes serious eye irritation. | Safety goggles, lab coat, nitrile gloves, use in a well-ventilated area. |
| Toluene | 108-88-3 | Highly flammable, skin/eye irritant, may cause drowsiness or dizziness. | Safety goggles, lab coat, nitrile gloves, use in a well-ventilated area. |
Waste Disposal:
-
Aqueous waste containing dimethylamine is basic and must be neutralized before disposal.
-
Organic solvent waste should be collected in appropriately labeled containers for incineration.
-
Follow all local, state, and federal regulations for chemical waste disposal.[5]
Analytical Characterization
To ensure the final product meets quality specifications, the following analytical methods are recommended.
-
Identity:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₆H₈ClN₃, MW: 157.60 g/mol ).[6]
-
-
Purity:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and detecting impurities. A reverse-phase C18 column with a water/acetonitrile mobile phase is a good starting point.[3]
-
-
Physical Properties:
-
Melting Point: To check for consistency between batches.
-
Conclusion
The protocol described provides a reliable, high-yielding, and scalable method for the industrial synthesis of this compound. The foundation of this process is a well-understood SNAr reaction, with critical control over temperature during the addition of dimethylamine to ensure high selectivity and safety. By adhering to the detailed steps for reaction, work-up, and purification, and by implementing stringent safety and analytical practices, manufacturers can consistently produce this valuable intermediate to high standards of quality and purity.
References
Application Note: 6-chloro-N,N-dimethylpyrazin-2-amine as a Versatile Scaffold for Novel Agrochemical Discovery
Introduction: The Quest for New Agrochemicals and the Role of Heterocyclic Scaffolds
The continuous evolution of pest and weed resistance necessitates a perpetual search for novel agrochemical active ingredients. Heterocyclic compounds form the backbone of many successful commercial herbicides, fungicides, and insecticides due to their diverse chemical reactivity and ability to interact with biological targets. The pyrazine ring, a nitrogen-containing heterocycle, is a key pharmacophore that offers a stable and versatile core for chemical modification.[1]
This application note details the utility of 6-chloro-N,N-dimethylpyrazin-2-amine as a strategic building block in the synthesis of potential new agrochemicals. Its structure, featuring a reactive chlorine atom activated by the pyrazine ring nitrogens, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide range of functional groups, enabling the creation of diverse chemical libraries for biological screening.
Chemical & Physical Properties of this compound
A thorough understanding of the starting material's properties is critical for reaction design and safety.
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃ | PubChem[2] |
| Molecular Weight | 157.60 g/mol | PubChem[2] |
| CAS Number | 61655-72-9 | PubChem[2] |
| Appearance | (Typically) Off-white to yellow crystalline solid | |
| Solubility | Soluble in many organic solvents such as DMF, DMSO, and alcohols. | |
| Hazards | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[2] | PubChem[2] |
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound in synthetic chemistry lies in the reactivity of the chlorine atom at the 6-position. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring makes the carbon atom attached to the chlorine electron-deficient and thus susceptible to attack by nucleophiles. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[3][4]
The general mechanism involves two key steps:
-
Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyrazine ring is temporarily disrupted.
-
Elimination of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion (Cl⁻), resulting in the substituted product.
This pathway is particularly favorable for electron-poor heteroaromatic systems like pyrazines.[4][5]
Caption: Generalized SNAr mechanism on this compound.
Application Protocol: Synthesis of a Potential Herbicide Precursor via O-Arylation
This protocol describes a representative SNAr reaction where the chlorine atom is displaced by an oxygen nucleophile (a substituted phenoxide). The resulting ether linkage is a common feature in various agrochemicals. This reaction serves as a template for creating a library of compounds for screening.
Objective: To synthesize 6-(4-methoxyphenoxy)-N,N-dimethylpyrazin-2-amine.
Materials:
-
This compound (1.0 eq)
-
4-methoxyphenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) as a base (1.5 - 2.0 eq)
-
N,N-Dimethylformamide (DMF) as solvent
-
Ethyl acetate and brine for workup
-
Magnesium sulfate (MgSO₄) for drying
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., nitrogen or argon).
Experimental Workflow:
Caption: Workflow for the synthesis of a pyrazine ether derivative.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere of nitrogen, add 4-methoxyphenol (1.1 eq) and anhydrous DMF.
-
Base Addition: Carefully add potassium carbonate (2.0 eq). Stir the suspension at room temperature for 15 minutes. Causality Note: The base is crucial for deprotonating the phenol to generate the more nucleophilic phenoxide anion, which is necessary to initiate the SNAr reaction.
-
Addition of Starting Material: Add this compound (1.0 eq) to the flask.
-
Reaction: Heat the reaction mixture to 110 °C and maintain this temperature with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-(4-methoxyphenoxy)-N,N-dimethylpyrazin-2-amine.
Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expanding the Chemical Space for Agrochemical Discovery
The protocol above is a foundational example. The true power of this compound lies in its versatility to react with a wide array of nucleophiles, allowing for the rapid generation of diverse chemical libraries.
| Nucleophile Class | Example Nucleophile | Potential Product Moiety | Relevance in Agrochemicals |
| Alcohols/Phenols | Ethanol, Phenol | Alkoxy/Aryloxy pyrazines | Found in some herbicides and fungicides. |
| Amines | Aniline, Piperidine | Substituted amino-pyrazines | A core structure in many classes of insecticides and fungicides.[6] |
| Thiols | Thiophenol | Arylthio-pyrazines | Thioether linkages are present in various pesticides. |
| Azoles | Imidazole, Triazole | Azolyl-pyrazines | The azole group is a well-known toxophore in many widely used antifungal agents. |
By systematically varying the nucleophile, researchers can explore a vast chemical space around the pyrazine core. The resulting compounds can then be subjected to high-throughput screening to identify hits with potential herbicidal, fungicidal, or insecticidal activity.
Conclusion
This compound is a valuable and highly versatile starting material for agrochemical research and development. Its activated chlorine atom allows for predictable and efficient modification via nucleophilic aromatic substitution, providing a robust platform for the synthesis of novel compound libraries. The protocols and strategies outlined in this note offer a clear pathway for researchers to leverage this building block in the discovery of next-generation crop protection agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H8ClN3 | CID 23273443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-chloro-N,N-dimethylpyrazin-2-amine
Welcome to the technical support resource for the purification of 6-chloro-N,N-dimethylpyrazin-2-amine (CAS 61655-72-9). This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice for overcoming common challenges in the isolation and purification of this key synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Impurities largely depend on the synthetic route. However, common contaminants include unreacted starting materials, regioisomers (if the synthetic strategy is not perfectly selective), and byproducts from side reactions.[1] For instance, if the synthesis involves high temperatures, thermal degradation or polymerization can lead to a complex mixture of dark-colored impurities.[1] Incomplete chlorination can also leave behind the corresponding hydroxyl- or proto-pyrazine derivative.
Q2: What are the primary purification techniques suitable for this compound?
A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities. The most common and effective techniques are:
-
Flash Column Chromatography: Excellent for removing both more and less polar impurities. It is the most versatile method for achieving high purity on a lab scale.
-
Recrystallization: Ideal for removing small amounts of impurities from a solid crude product, especially on a larger scale. This requires finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
-
Liquid-Liquid Extraction (LLE): Primarily used during the work-up phase to perform an initial bulk purification by separating the product from water-soluble reagents, salts, and highly polar or non-polar impurities.[2][3]
-
Distillation: Can be effective for isolating pyrazines, but may not be suitable if impurities have close boiling points or if the compound is thermally sensitive.[2][3]
Q3: What are the key physical and chemical properties of this compound I should be aware of during purification?
A3: Understanding the compound's properties is crucial for designing an effective purification strategy.
| Property | Value | Source | Significance for Purification |
| Molecular Formula | C₆H₈ClN₃ | [4] | --- |
| Molecular Weight | 157.60 g/mol | [4] | Important for mass spectrometry analysis and calculating molar equivalents. |
| XLogP3 | 1.9 | [4] | This value indicates moderate lipophilicity, suggesting good solubility in common organic solvents like dichloromethane, ethyl acetate, and moderate solubility in less polar solvents like hexanes. This is key for choosing solvents for chromatography and extraction. |
| Hydrogen Bond Donors | 0 | [4] | The absence of N-H or O-H bonds means it cannot act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 3 | [4] | The nitrogen atoms in the pyrazine ring and the dimethylamino group can accept hydrogen bonds, influencing its interaction with protic solvents and silica gel. |
Troubleshooting Guide: Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification process.
Q4: My crude product is a dark, oily residue. How should I approach its purification?
A4: Dark, oily products often indicate the presence of polymeric byproducts or degradation.[1]
-
Initial Step: Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes precipitate your target compound as a solid, leaving the colored impurities in the solvent.
-
If Trituration Fails: Proceed with flash column chromatography. It is highly effective at separating the desired product from baseline (highly polar) polymeric material. Use a silica plug first (a short column of silica) to filter out the most tenacious colored impurities before running the main column.
Q5: I performed flash column chromatography, but my product co-elutes with an unknown impurity. What should I do?
A5: Co-elution occurs when compounds have very similar polarities.
-
Optimize Your Eluent System: The key is to modify the polarity of the mobile phase. A common starting point for pyrazines is a hexane/ethyl acetate system.[2][3]
-
Strategy 1 (Fine-Tuning Polarity): Switch to a solvent system with different selectivity, such as dichloromethane/methanol or toluene/acetone. The different solvent-solute interactions can alter the elution order.
-
Strategy 2 (Isocratic to Gradient): If you are using an isocratic (constant solvent mixture) elution, switch to a shallow gradient elution. A slow, gradual increase in the polar solvent can often resolve closely eluting spots.
-
-
Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase.
-
Reverse-Phase Chromatography: Using a C18-bonded silica column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be very effective, as it separates compounds based on hydrophobicity rather than polarity.[3]
-
Q6: My yield is significantly low after column chromatography. Where could my product have gone?
A6: Low recovery is a common issue. The cause is often product loss during the work-up or irreversible adsorption onto the silica gel.
-
Check Work-up pH: Ensure your aqueous extractions are performed at an appropriate pH. As a basic amine, this compound will be protonated and move to the aqueous layer at low pH. Keep the aqueous layer basic (pH > 8) during extraction with organic solvents.
-
Silica Gel Acidity: Standard silica gel is slightly acidic, which can lead to the irreversible binding of basic compounds like pyrazines.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base, such as 1% triethylamine (Et₃N) in your eluent system. This neutralizes the acidic sites on the silica, preventing product loss and reducing tailing of the spot on TLC.
-
Q7: I'm trying to recrystallize my product, but I can't find a suitable solvent. What's the best approach?
A7: Finding the right recrystallization solvent requires systematic screening.
-
Single Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will show poor solubility at room temperature and high solubility when hot.
-
Good candidates to screen: Isopropanol, ethanol, acetonitrile, ethyl acetate, toluene, and mixtures with hexanes.
-
-
Two-Solvent System: If no single solvent works, use a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or pentane) dropwise until the solution becomes cloudy (the cloud point). Gently heat to redissolve, and then allow to cool slowly.
Visualizing the Purification Workflow
The following diagram outlines a decision-making process for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Deactivation
This protocol is designed to purify this compound while minimizing loss on the stationary phase.
-
Slurry Preparation:
-
Choose an appropriate beaker and add the required amount of silica gel (typically 50-100 times the weight of your crude product).
-
Prepare your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) and add 1% triethylamine (Et₃N) by volume.
-
Create a slurry by adding the eluent to the silica gel until you have a pourable consistency.
-
-
Column Packing:
-
Secure a glass column vertically. Add a small layer of sand to the bottom.
-
Pour the silica slurry into the column. Use a funnel to guide the slurry.
-
Gently tap the column and use positive pressure (air or nitrogen) to pack the silica bed evenly, ensuring no air bubbles or cracks are present.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the packed column.
-
Add a thin layer of sand on top of your sample to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting solvent system (e.g., 95:5 Hexane:EtOAc + 1% Et₃N).
-
Monitor the elution process using TLC.
-
Gradually increase the polarity of the eluent (e.g., move to 90:10, then 80:20 Hexane:EtOAc) to elute your target compound.
-
Collect fractions and analyze them by TLC to identify and combine the pure fractions.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Two-Solvent Recrystallization
This protocol is for purifying a solid crude product that is mostly the desired compound.
-
Solvent Selection:
-
Based on preliminary tests (see Q7), select a "soluble" solvent (e.g., Ethyl Acetate) and a "poor" solvent (e.g., Hexanes).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. Keep the solution at or near its boiling point.
-
-
Induce Crystallization:
-
Remove the flask from the heat source. Slowly add hexanes dropwise while stirring.
-
Continue adding until you observe persistent cloudiness.
-
Add 1-2 drops of hot ethyl acetate to just redissolve the precipitate, resulting in a saturated solution.
-
-
Crystal Growth:
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
-
For maximum yield, place the flask in an ice bath or refrigerator for at least 30 minutes.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound | C6H8ClN3 | CID 23273443 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 6-chloro-N,N-dimethylpyrazin-2-amine
Technical Support Center: Synthesis of 6-chloro-N,N-dimethylpyrazin-2-amine
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this key intermediate. Here, we address common issues in a practical question-and-answer format, grounded in mechanistic principles and field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing a significant amount of a di-substituted byproduct in my reaction mixture. What is it and how can I prevent its formation?
Answer:
This is the most common side reaction in this synthesis. The byproduct you are observing is almost certainly 2,6-bis(N,N-dimethylamino)pyrazine .
Causality: The Chemistry Behind Over-Amination
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction on 2,6-dichloropyrazine. The pyrazine ring is inherently electron-deficient due to the two nitrogen atoms, which activates the chlorine atoms for substitution by a nucleophile like dimethylamine.[1]
After the first substitution occurs to form the desired mono-amino product, the newly introduced dimethylamino group (-N(CH3)2) acts as an electron-donating group. This deactivates the ring towards further nucleophilic attack. However, if the reaction conditions are too harsh (e.g., high temperature, excess dimethylamine, or prolonged reaction time), a second SNAr reaction can occur at the C6 position, leading to the undesired di-substituted byproduct. While some related systems require palladium catalysis for a second amination, dichloropyrazines can undergo thermal di-substitution, especially with a strong nucleophile like dimethylamine.[2][3]
Troubleshooting Protocol to Minimize Di-substitution:
-
Control Stoichiometry: Use a slight excess, but no more than 1.0 to 1.2 equivalents, of dimethylamine. A large excess will drive the reaction towards di-substitution.
-
Temperature Management:
-
Initiate the reaction at a low temperature (e.g., 0 °C to 5 °C) by cooling the reaction vessel in an ice bath.
-
Add the dimethylamine solution (e.g., as a 40% solution in water or 2M in THF) dropwise over an extended period (30-60 minutes) to maintain a low instantaneous concentration and control the exotherm.
-
Allow the reaction to slowly warm to room temperature. Avoid external heating unless no reaction is observed. Dichloropyrazines often require some heating, but this must be carefully optimized.[3]
-
-
Reaction Monitoring: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Aim to quench the reaction as soon as the 2,6-dichloropyrazine starting material is consumed to prevent the subsequent reaction of your desired product.
-
Choice of Base and Solvent: Use a non-nucleophilic base (e.g., K2CO3, NaHCO3, or Et3N) to scavenge the HCl byproduct. Aprotic solvents like THF, Dioxane, or acetonitrile are generally preferred.
Question 2: My reaction has produced a dark, tar-like, insoluble material, resulting in a low isolated yield. What is causing this?
Answer:
The formation of dark, insoluble materials, often referred to as oligomers or polymers, is a known issue in the amination of chloro-N-heterocycles, especially under forcing conditions.[2]
Causality: The Path to Oligomerization
This side reaction is often a consequence of excessive heating or highly basic conditions. Several mechanisms can contribute:
-
Intermolecular Amination: Molecules of the desired product (or the starting material) can react with each other. For instance, the amino group of one molecule could potentially displace the chlorine of another, initiating a polymerization cascade.
-
Ring-Opening/Decomposition: Pyrazine rings, while aromatic, can be susceptible to decomposition under harsh conditions, leading to complex reaction mixtures and intractable tars.
Troubleshooting Protocol to Prevent Oligomerization:
-
Strict Temperature Control: This is the most critical parameter. Avoid high temperatures (>80-100 °C) if possible. If heating is necessary to drive the initial amination, find the minimum temperature required for a reasonable reaction rate.
-
Degas Solvents: Remove dissolved oxygen from your solvent by bubbling nitrogen or argon through it before starting the reaction. This can prevent oxidative side reactions that often produce colored impurities.
-
Base Selection: Use a moderate, non-nucleophilic base. Very strong bases can sometimes promote undesired side reactions.
-
Work-up Procedure: Upon completion, do not let the crude reaction mixture sit for extended periods. Proceed with quenching (e.g., with water) and extraction promptly to isolate the product from reactive species.
Question 3: My mass spectrometry results show a peak corresponding to a hydroxylated byproduct (M+17-Cl). How is this forming?
Answer:
You are likely observing the formation of 6-hydroxy-N,N-dimethylpyrazin-2-amine . This occurs through hydrolysis of the C-Cl bond.
Causality: The Role of Water
The C-Cl bond on the electron-deficient pyrazine ring is susceptible to nucleophilic attack not only by amines but also by water, especially at elevated temperatures or under basic/acidic conditions. If your solvent is not anhydrous or if you are using an aqueous solution of dimethylamine, water can compete as a nucleophile.
Troubleshooting Protocol to Avoid Hydrolysis:
-
Anhydrous Conditions: If feasible, use anhydrous solvents (e.g., dry THF, Dioxane). Dry your glassware thoroughly before use.
-
Reagent Choice: Use a solution of dimethylamine in an organic solvent (e.g., 2M in THF) instead of an aqueous solution. If an aqueous solution must be used, keep the temperature as low as possible to disfavor the hydrolysis reaction.
-
pH Control: Maintain neutral or slightly basic conditions during the reaction. Strongly basic conditions can catalyze the hydrolysis of the chloro-substituent.
-
Aqueous Work-up: Perform the aqueous work-up at low temperatures (e.g., using ice-cold water) and minimize the contact time between the product and the aqueous phase.
Summary of Reaction Parameters and Outcomes
| Parameter | Sub-Optimal Condition | Potential Side Product | Recommended Condition | Desired Outcome |
| Amine Stoichiometry | > 2.0 equivalents | 2,6-bis(N,N-dimethylamino)pyrazine | 1.0 - 1.2 equivalents | High yield of mono-amine |
| Temperature | > 80 °C (prolonged) | Di-substitution, Oligomers/Tar | 0 °C to RT (or lowest effective T) | Clean reaction profile |
| Reaction Time | Significantly past SM consumption | Di-substitution | Monitor closely by TLC/LC-MS | High selectivity |
| Solvent/Reagents | Wet solvents, Aqueous NHMe₂ | 6-hydroxy byproduct | Anhydrous solvents, Anhydrous NHMe₂ | Minimal hydrolysis |
Visualizing the Reaction Pathways
The following diagram illustrates the desired synthetic route to this compound and the primary competing side reaction leading to the di-substituted byproduct.
Caption: Desired vs. Side Reaction Pathways.
General Experimental Protocol
This protocol is a starting point and should be optimized based on reaction monitoring.
Materials:
-
2,6-Dichloropyrazine (1.0 eq)
-
Dimethylamine (1.1 eq, e.g., 2.0 M solution in THF)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with 2,6-dichloropyrazine and potassium carbonate.
-
Add anhydrous THF to create a stirrable slurry (approx. 0.2-0.5 M concentration of the starting material).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add the dimethylamine solution to the dropping funnel and add it dropwise to the cooled, stirring slurry over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, let the reaction stir at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction every 30 minutes by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or by LC-MS.
-
Once the starting material is consumed (typically 2-4 hours), quench the reaction by pouring it into cold water.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography or recrystallization as needed.
References
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 6-chloro-N,N-dimethylpyrazin-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-chloro-N,N-dimethylpyrazin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into improving the yield and purity of this valuable heterocyclic building block. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure your success.
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the selective mono-amination of the commercially available 2,6-dichloropyrazine with dimethylamine. The electron-deficient nature of the pyrazine ring makes it highly susceptible to attack by nucleophiles, facilitating the displacement of one of the chlorine atoms.[1][2] However, achieving high yield and selectivity can be challenging, often complicated by the formation of the disubstituted byproduct and other impurities. This guide will address these challenges directly.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Q1: My reaction yield is consistently low, or the reaction does not go to completion. What are the likely causes and how can I fix this?
A1: Low yield or an incomplete reaction is the most frequent issue. The root cause often lies in suboptimal reaction conditions or reagent stoichiometry. Let's break down the key factors:
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Nucleophile Reactivity & Stoichiometry: Dimethylamine is the nucleophile. It can be used as a gas, a solution in a solvent (e.g., THF, ethanol), or as dimethylamine hydrochloride with an added base.
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Causality: An insufficient amount of dimethylamine will naturally lead to an incomplete reaction. While a large excess can drive the reaction to completion, it also significantly increases the risk of forming the undesired 2,6-bis(dimethylamino)pyrazine byproduct.
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Solution: Begin with a modest excess of dimethylamine (e.g., 1.2 to 1.5 equivalents). If using dimethylamine hydrochloride, a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) must be added (at least 2.5 equivalents) to liberate the free amine and neutralize the HCl produced during the reaction.[3][4]
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Reaction Temperature: Temperature is a critical lever for controlling the reaction rate.
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Causality: The SNAr reaction has an activation energy barrier that must be overcome. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.[5] It also provides the energy needed for the second substitution to occur, increasing byproduct formation.
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Solution: The optimal temperature depends on the solvent. For solvents like DMSO or DMF, a temperature range of 80-100°C is a good starting point. Monitor the reaction's progress via TLC or GC-MS. If the reaction is sluggish, incrementally increase the temperature by 10°C intervals.
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Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate of the SNAr mechanism.
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Causality: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal because they can solvate the cationic components of the reaction without deactivating the nucleophile through hydrogen bonding. Non-polar solvents will result in extremely slow or no reaction.
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Solution: Use anhydrous DMSO or DMF for this reaction. Ensure the solvent is truly dry, as water can compete as a nucleophile (though weakly) and can affect the solubility and reactivity of the amine base.
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-
Moisture: The presence of water in the reaction can be detrimental.
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Causality: Water can react with the starting material (hydrolysis) under heating, although this is generally slow. More importantly, it can protonate the dimethylamine, reducing the concentration of the active nucleophile.
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Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is best practice to prevent atmospheric moisture from entering the system.
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Q2: I am forming a significant amount of the 2,6-bis(dimethylamino)pyrazine byproduct. How can I improve the selectivity for the desired mono-substituted product?
A2: This is a classic selectivity problem in reactions with symmetric, di-functionalized starting materials. Controlling the formation of the disubstituted byproduct is key to achieving a high yield of the desired product.
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Controlling Stoichiometry: This is your primary tool for managing selectivity.
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Causality: After the first substitution, the product, this compound, is still reactive towards further substitution. The electron-donating dimethylamino group slightly deactivates the ring towards further nucleophilic attack compared to the starting 2,6-dichloropyrazine, but this effect is often insufficient to prevent the second reaction, especially with a large excess of nucleophile and at high temperatures.
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Solution: Carefully control the stoichiometry. Use a small excess of dimethylamine (1.1 - 1.2 equivalents). The reaction can be set up by adding the dimethylamine solution dropwise to the heated solution of 2,6-dichloropyrazine. This maintains a low instantaneous concentration of the nucleophile, favoring the mono-substitution.
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Reaction Monitoring: Do not simply run the reaction for a fixed amount of time.
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Causality: If the reaction is allowed to run for too long after the starting material is consumed, the concentration of the mono-substituted product is high, and it will begin to convert to the disubstituted byproduct.
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Solution: Monitor the reaction's progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Spot for the disappearance of the 2,6-dichloropyrazine starting material. Once the starting material is consumed, stop the reaction by cooling it to room temperature and proceeding with the workup.
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Q3: My product is difficult to isolate and purify from the crude reaction mixture. What are some effective workup and purification strategies?
A3: A challenging workup can lead to significant product loss, negating the benefits of a high-yielding reaction.
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Problem: Emulsions during Aqueous Workup.
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Causality: Solvents like DMF and DMSO are miscible with water. During the aqueous quench and extraction, the presence of these high-boiling point solvents can lead to the formation of stable emulsions, making phase separation difficult.
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Solution: After quenching the reaction with water, add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break emulsions and reduces the solubility of your organic product in the aqueous phase, driving it into the organic layer.
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Problem: Product Loss during Extraction.
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Causality: this compound has some polarity and may have partial solubility in the aqueous phase, especially if residual DMF or DMSO is present.
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Solution: Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers to maximize the recovery of your product.
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Problem: Co-elution of Impurities during Chromatography.
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Causality: The starting material, product, and byproduct have similar polarities, which can make separation by column chromatography challenging.
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Solution: Use a shallow solvent gradient during column chromatography. A mixture of hexanes and ethyl acetate is a good starting point. Begin with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. This will provide better separation between the less polar starting material and byproduct and the more polar product.
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Frequently Asked Questions (FAQs)
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What is the expected yield for this reaction under optimal conditions?
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With careful control of stoichiometry and reaction conditions, yields in the range of 70-85% are achievable.
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Is a base absolutely necessary for this reaction?
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If you are using a solution of free dimethylamine (e.g., 40% in water or 2M in THF), an additional base is not strictly necessary as the second equivalent of dimethylamine can act as the base to neutralize the generated HCl. However, this requires using at least 2 equivalents of dimethylamine, which can increase byproduct formation. Using dimethylamine hydrochloride requires a separate base like K₂CO₃ to liberate the free amine.
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-
What are the critical safety precautions for this synthesis?
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2,6-Dichloropyrazine: Is an irritant. Avoid inhalation and contact with skin and eyes.
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Dimethylamine: Is a flammable, corrosive, and toxic gas or liquid with a strong odor. Always handle it in a well-ventilated fume hood.
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Solvents: DMF and DMSO are skin-penetrating solvents. Always wear appropriate gloves (nitrile gloves are often recommended, but check compatibility charts).
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Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
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Data Presentation
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Value/Choice | Rationale |
| Starting Material | 2,6-Dichloropyrazine | 1.0 equivalent |
| Nucleophile | Dimethylamine (2.0 M in THF) | 1.2 - 1.5 equivalents |
| Solvent | Anhydrous DMSO or DMF | Polar aprotic solvent stabilizes the Meisenheimer intermediate.[2] |
| Temperature | 80 - 100 °C | Provides sufficient activation energy without causing degradation. |
| Reaction Time | 2 - 6 hours (Monitor by TLC/GC) | Reaction should be stopped upon consumption of starting material. |
| Expected Yield | 70 - 85% | Achievable with optimized conditions. |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
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Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2,6-dichloropyrazine (1.0 eq).
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Solvent Addition: Add anhydrous DMSO or DMF (to make a ~0.5 M solution).
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Heating: Heat the mixture to 90 °C with stirring.
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Nucleophile Addition: Slowly add a solution of dimethylamine in THF (2.0 M, 1.2 eq) to the reaction mixture dropwise over 30 minutes.
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Reaction: Stir the reaction mixture at 90 °C and monitor its progress every hour using TLC (developing with 20% ethyl acetate in hexanes). The product will have a lower Rf value than the starting material.
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Quench: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature. Pour the reaction mixture into a separatory funnel containing cold water (5x the volume of the reaction solvent).
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 3x the volume of the reaction solvent).
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Washing: Combine the organic layers and wash with brine (2 x 2x the volume of the reaction solvent) to help remove the residual high-boiling point solvent.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%).
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Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.
Visualizations
Reaction Mechanism
The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which involves two main steps: nucleophilic attack to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride) to restore aromaticity.[2]
Caption: SNAr mechanism for the synthesis of this compound.
Note: A placeholder image is used for the Meisenheimer Complex as direct generation is complex. The diagram illustrates the flow from reactants to the stabilized intermediate and then to the final product.
Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving common issues during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with Pyrazine Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth, field-proven insights into troubleshooting the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the unique challenges presented by pyrazine derivatives. The electron-deficient nature of the pyrazine ring, while beneficial in some aspects, introduces specific hurdles that require careful consideration of reaction parameters. This guide is structured in a question-and-answer format to directly address the common issues you may encounter at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with a halopyrazine shows very low or no conversion. What are the primary causes and how can I fix this?
This is the most common issue when working with electron-deficient heteroaromatics like pyrazines. The problem often stems from a suboptimal catalyst system or reaction conditions that fail to overcome the specific electronic properties of the substrate.
Potential Causes & Solutions:
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Inactive or Inefficient Catalyst: The active Pd(0) species is prone to oxidation and deactivation. The choice of precatalyst and ligand is critical. The electron-deficient pyrazine ring makes the initial oxidative addition step challenging.[1]
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Solution: Use high-quality, properly stored palladium sources and ligands. For electron-deficient substrates like pyrazines, standard catalysts such as Pd(PPh₃)₄ may be ineffective, especially for chloropyrazines.[1] Switch to a more robust catalyst system featuring electron-rich and sterically hindered phosphine ligands. These ligands stabilize the palladium center and accelerate the oxidative addition step.[2]
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Suboptimal Ligand Choice: The ligand's electronic and steric properties are paramount.
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Solution: Employ bulky, electron-donating monophosphine ligands. These are known to be highly effective for challenging cross-couplings. Refer to the table below for specific recommendations.
Ligand Typical Substrate Key Advantages SPhos, XPhos Chloro- and Bromo-pyrazines Excellent for activating C-Cl bonds; promotes fast oxidative addition.[2][3] dppf Bromo-pyrazines A reliable, general-purpose ligand, though may be less effective for chloropyrazines.[1] Xantphos Dihalogenated pyrazines Can offer unique regioselectivity in dihalogenated systems.[3] P(t-Bu)₃ Electron-rich chloroarenes Highly electron-donating, effective for difficult oxidative additions.[4] -
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Insufficiently Strong or Inappropriate Base: The base's role is to activate the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[5]
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Low Reaction Temperature: The reaction may have a high activation energy barrier.
Q2: I'm observing a large amount of boronic acid homocoupling. How can I suppress this side reaction?
Homocoupling (Ar-B(OH)₂ → Ar-Ar) is a common side reaction, particularly when the desired cross-coupling is slow. It is often promoted by the presence of oxygen and Pd(II) species.[2][7][8]
Potential Causes & Solutions:
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Oxygen in the Reaction Mixture: Oxygen can facilitate the oxidative homocoupling pathway.[2]
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Solution: Ensure rigorous deoxygenation of your solvent and reaction mixture. Use a robust inert gas (Argon or Nitrogen) atmosphere throughout the setup and reaction. Multiple freeze-pump-thaw cycles are highly effective for complete oxygen removal.[9]
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Slow Transmetalation/Reductive Elimination: If the main catalytic cycle is sluggish, side reactions like homocoupling become more competitive.
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Solution: Re-optimize the reaction conditions to accelerate the desired cross-coupling. This includes using a more active ligand, a stronger base, or a higher temperature, as detailed in Q1. A faster primary reaction will outcompete the homocoupling pathway.
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Diagram: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the reaction. Issues often arise when one of these steps is kinetically disfavored.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Q3: My analysis shows a significant amount of the deboronated starting material. What is causing this protodeboronation?
Protodeboronation is the cleavage of the C–B bond by a proton source (like water), replacing the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H). This is a major decomposition pathway, especially for heteroaryl boronic acids which are often less stable than their aryl counterparts.[10]
Potential Causes & Solutions:
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Inherent Instability of the Boronic Acid: Some boronic acids, particularly those with nearby heteroatoms or electron-withdrawing groups, are highly susceptible to hydrolysis.[11][10]
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Solution 1: Use a More Stable Boronic Acid Derivative. Convert the boronic acid to a more robust boronate ester, such as a pinacol or MIDA ester.[11] These are generally more stable to storage and reaction conditions but release the active boronic acid in situ.
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Solution 2: Use Anhydrous Conditions. If possible, using anhydrous solvents and bases (e.g., K₃PO₄ in dry dioxane) can minimize the presence of proton sources that lead to protodeboronation.
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Slow Cross-Coupling Kinetics: If the desired reaction is slow, the boronic acid has more time to decompose.
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Solution: Focus on accelerating the main reaction (see Q1). A faster consumption of the boronic acid in the catalytic cycle will minimize the time available for decomposition.[12]
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Q4: How do I choose the optimal conditions for coupling with a chloro-pyrazine?
Chloro-pyrazines are attractive substrates due to their lower cost, but the strength of the C-Cl bond makes oxidative addition the rate-limiting step and presents a significant challenge.
Key Recommendations:
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Catalyst System is Crucial: Standard catalysts will likely fail. You must use a highly active system designed for C-Cl bond activation.
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Strong Base Required: A strong base is needed to promote the transmetalation step effectively.
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Base: K₃PO₄ and Cs₂CO₃ are the most commonly reported successful bases for these challenging couplings.[2]
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-
Higher Temperatures are Often Necessary:
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Conditions: Reactions are typically run at higher temperatures (e.g., >100 °C in toluene or dioxane). Microwave heating can be particularly effective at providing the necessary energy in a short time frame.[3]
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Table: Recommended Conditions for Halopyrazines
| Parameter | Bromo-Pyrazine (More Reactive) | Chloro-Pyrazine (Less Reactive) |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | PPh₃, dppf | SPhos, XPhos, other Buchwald ligands[3] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃[2][6] |
| Solvent | Dioxane/H₂O, Toluene, DME[3] | Toluene, Dioxane (often anhydrous) |
| Temperature | 80 - 110 °C | 100 - 140 °C or Microwave[2] |
Diagram: Troubleshooting Workflow for Low-Yielding Reactions
Use this decision tree to systematically diagnose and solve issues with your reaction.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
Stability and degradation of 6-chloro-N,N-dimethylpyrazin-2-amine under different conditions
Technical Support Center: Stability and Degradation of 6-chloro-N,N-dimethylpyrazin-2-amine
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common questions and troubleshooting scenarios related to its stability and degradation, drawing upon established principles of heterocyclic chemistry and pharmaceutical stability testing guidelines. Our aim is to provide not just procedural steps, but the scientific rationale behind them to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Stability and Storage
Question 1: What are the optimal storage conditions for this compound to ensure long-term stability?
Answer: For routine laboratory use and long-term storage, this compound should be stored in a cool, dark, and dry environment. Specifically, we recommend storage at 2-8°C, protected from light and moisture. The rationale for these conditions is based on the chemical functionalities of the molecule:
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Amine Group: The N,N-dimethylamino group can be susceptible to oxidation. Cool temperatures slow down oxidative processes.
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Chloropyrazine Ring: The chloro-substituent on the electron-deficient pyrazine ring can be susceptible to nucleophilic attack, particularly by water (hydrolysis). A dry environment minimizes this risk. The pyrazine ring itself can be sensitive to light, which can catalyze degradation.[1][2]
For long-term stability studies intended for regulatory submissions, storage conditions should align with the International Council for Harmonisation (ICH) Q1A(R2) guidelines, which typically involve testing at 25°C/60% RH or 30°C/65% RH for a minimum of 12 months.[3][4]
Question 2: I've noticed a change in the color of my solid this compound sample over time. What could be the cause?
Answer: A change in color, often to a yellow or brownish hue, is a common indicator of degradation. The most likely culprits are:
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Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions in heterocyclic compounds.[1] It is crucial to store the compound in amber vials or in a light-proof container.
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Oxidation: The tertiary amine is a potential site for oxidation, which can lead to the formation of colored N-oxide species or other degradation products. This can be accelerated by exposure to air (oxygen) and certain impurities.
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Hydrolysis: If the compound has been exposed to moisture, hydrolysis of the chloro group to a hydroxyl group is a possible degradation pathway. While this specific reaction may not directly produce color, it can lead to subsequent reactions that do.
Troubleshooting Steps:
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Confirm the purity of the discolored sample using a suitable analytical method like HPLC-UV.
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Compare the chromatogram to a reference standard or a freshly opened sample.
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If degradation is confirmed, review your storage and handling procedures to minimize exposure to light, air, and moisture.
Section 2: Stability in Solution
Question 3: My experiment requires dissolving this compound in an aqueous buffer. How does pH affect its stability in solution?
Answer: The pH of the aqueous solution is a critical factor governing the stability of this compound. Based on its structure, you should be aware of two primary pH-dependent degradation pathways:
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Acidic Conditions (pH < 4): In acidic media, the pyrazine nitrogens and the exocyclic dimethylamino group can become protonated. While this may increase solubility, strong acidic conditions, especially when combined with heat, can accelerate the hydrolysis of the C-Cl bond. The electron-withdrawing effect of the protonated ring nitrogens can make the chlorine more susceptible to nucleophilic substitution by water.
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Basic Conditions (pH > 9): Under basic conditions, direct nucleophilic substitution of the chlorine by hydroxide ions (OH-) can occur, leading to the formation of 6-hydroxy-N,N-dimethylpyrazin-2-amine. This reaction is often temperature-dependent.
Recommendation: For maximum stability in aqueous solutions, it is advisable to use buffers in the neutral pH range (pH 6-8) and to prepare solutions fresh for each experiment. If your experiment requires acidic or basic conditions, consider performing a preliminary time-course study at your desired pH and temperature to quantify the rate of degradation.
Question 4: I am observing unexpected peaks in my HPLC analysis after leaving my solution of this compound on the benchtop for a few hours. What could be happening?
Answer: The appearance of new peaks strongly suggests degradation. Besides the pH-dependent hydrolysis mentioned above, other potential causes include:
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Photodegradation: If the solution was left in a clear container exposed to light, photodegradation is a significant possibility. Heterocyclic aromatic compounds are often susceptible to light-induced degradation.[1]
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Oxidation: Dissolved oxygen in the solvent can contribute to the oxidation of the amine group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected degradation in solution.
Section 3: Forced Degradation Studies
Question 5: I need to develop a stability-indicating analytical method. What conditions should I use for a forced degradation study of this compound?
Answer: Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating methods.[5][6][7] These studies involve subjecting the compound to stress conditions that are more severe than those used in accelerated stability testing.[5] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[8]
Based on the structure of this compound, a standard set of forced degradation conditions should be employed, as recommended by ICH guidelines.[6][7]
| Stress Condition | Recommended Protocol | Likely Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2-8 hours | Hydrolysis of the C-Cl bond to C-OH. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 2-8 hours | Hydrolysis of the C-Cl bond to C-OH. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the N,N-dimethylamino group to an N-oxide; potential ring oxidation. |
| Thermal Stress | Solid compound heated at 80°C for 48 hours | General thermal decomposition. |
| Photostability | Expose solid or solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²) | Photochemical reactions, potentially involving the C-Cl bond or the pyrazine ring.[1][3] |
Experimental Protocol: General Approach for Forced Degradation
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Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
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Stress Application:
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For hydrolytic and oxidative studies, add the stock solution to the stressor solution (HCl, NaOH, or H₂O₂) to achieve the final desired concentrations.
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For thermal studies, place the solid compound in a controlled temperature oven.
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For photostability, expose the solution or solid in a photostability chamber.
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Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralization: For acid and base-stressed samples, neutralize them before analysis to prevent further degradation on the analytical column.
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Analysis: Analyze all samples, including an unstressed control, by a suitable analytical method, typically HPLC with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity and identifying co-eluting peaks.[6]
Question 6: What are the expected major degradation products from forced degradation studies?
Answer: Based on the chemistry of chloropyrazines and dialkylamino groups, the following are the most probable primary degradation products:
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6-hydroxy-N,N-dimethylpyrazin-2-amine: Formed via hydrolysis of the chloro group. This is a very common pathway for chloro-substituted nitrogen heterocyles.
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This compound N-oxide: Formed from the oxidation of the dimethylamino group.
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Ring-Opened Products: Under harsh conditions (e.g., strong acid/base with high heat), cleavage of the pyrazine ring is possible, though this would likely represent secondary degradation.[9]
The potential primary degradation pathways are illustrated below:
Caption: Predicted primary degradation products of this compound.
References
- 1. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpsbr.org [jpsbr.org]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. ikev.org [ikev.org]
- 5. pharmtech.com [pharmtech.com]
- 6. onyxipca.com [onyxipca.com]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-chloro-N,N-dimethylpyrazin-2-amine
Welcome to the technical support center for the synthesis of 6-chloro-N,N-dimethylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges in this synthesis, ensuring high purity and yield.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2,6-dichloropyrazine with dimethylamine. The electron-deficient nature of the pyrazine ring, due to the two nitrogen atoms, facilitates the displacement of the chlorine atoms by a nucleophile like dimethylamine.[1]
While the two chlorine atoms in 2,6-dichloropyrazine are chemically equivalent, careful control of reaction conditions is crucial to favor the desired mono-substitution product and minimize the formation of impurities.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method is the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyrazine with dimethylamine. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may be facilitated by a base to neutralize the HCl generated during the reaction.[1]
Q2: What are the primary impurities I should be aware of in this synthesis?
A2: The main impurities can be categorized as follows:
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Di-substituted by-product: 2,6-bis(dimethylamino)pyrazine, formed when a second molecule of dimethylamine reacts with the desired product.
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Unreacted starting material: Residual 2,6-dichloropyrazine.
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Hydrolysis product: 6-(dimethylamino)pyrazin-2-ol, which can form if water is present in the reaction mixture.
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Impurities from starting materials: Contaminants present in the 2,6-dichloropyrazine or the dimethylamine source.
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Solvent-related impurities: By-products from the reaction of reagents with the solvent, especially at elevated temperatures.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical TLC system would involve a silica gel plate and a mobile phase such as a mixture of ethyl acetate and hexanes. The disappearance of the 2,6-dichloropyrazine spot and the appearance of the product spot indicate the reaction's progression. For more quantitative analysis, HPLC is recommended.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
Issue 1: Low Yield of the Desired Product
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time or temperature. | Monitor the reaction by TLC or HPLC until the starting material is consumed. If the reaction stalls, a modest increase in temperature may be necessary. However, be cautious as higher temperatures can promote impurity formation. |
| Suboptimal Reagent Stoichiometry | An incorrect ratio of dimethylamine to 2,6-dichloropyrazine can lead to either unreacted starting material or the formation of the di-substituted by-product. | Typically, a slight excess (1.1-1.5 equivalents) of dimethylamine is used to ensure complete conversion of the 2,6-dichloropyrazine. A large excess should be avoided to minimize di-substitution. |
| Poor Quality Reagents | The presence of impurities in the starting materials can inhibit the reaction or lead to side reactions. | Ensure the purity of 2,6-dichloropyrazine and use a reliable source of dimethylamine (e.g., a solution in a suitable solvent or anhydrous gas). |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and solubility of the reagents. | Polar aprotic solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) are generally effective. Ensure the solvent is anhydrous to prevent hydrolysis. |
Issue 2: High Levels of 2,6-bis(dimethylamino)pyrazine Impurity
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Excess Dimethylamine | A large excess of dimethylamine will drive the reaction towards the di-substituted product. | Carefully control the stoichiometry of dimethylamine, using only a slight excess. |
| High Reaction Temperature | Elevated temperatures increase the rate of the second substitution reaction. The introduction of the first electron-donating amino group deactivates the ring, but this deactivation can be overcome at higher temperatures.[2] | Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or slightly elevated temperatures (40-60 °C) are often sufficient. |
| Prolonged Reaction Time | Leaving the reaction to stir for an extended period after the starting material is consumed can lead to the slow formation of the di-substituted by-product. | Monitor the reaction closely and work it up as soon as the 2,6-dichloropyrazine is consumed. |
Issue 3: Presence of 6-(dimethylamino)pyrazin-2-ol Impurity
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Presence of Water | Water can act as a nucleophile, reacting with the 2,6-dichloropyrazine or the product to form the corresponding hydroxyl derivative. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
Experimental Protocols
Synthesis Workflow
The general workflow for the synthesis of this compound is illustrated below.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,6-dichloropyrazine (1.0 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
-
Reagent Addition: Add a solution of dimethylamine (1.1-1.5 eq., e.g., 40% in water or 2M in THF) dropwise at room temperature. Note: If using an aqueous solution of dimethylamine, the potential for hydrolysis increases.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction by TLC or HPLC until the 2,6-dichloropyrazine is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Analytical Characterization
Accurate characterization of the final product and identification of impurities are critical. HPLC and NMR spectroscopy are powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed to assess the purity of the product and quantify impurities.
| Parameter | Typical Conditions |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compounds. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for structural elucidation and can help in identifying impurities.
Predicted ¹H NMR (400 MHz, CDCl₃) of this compound:
-
δ 7.8-8.0 (s, 1H, pyrazine-H)
-
δ 7.6-7.8 (s, 1H, pyrazine-H)
-
δ 3.1-3.3 (s, 6H, -N(CH₃)₂)
Predicted ¹³C NMR (100 MHz, CDCl₃) of this compound:
-
δ 155-157 (C-NH₂)
-
δ 148-150 (C-Cl)
-
δ 130-132 (CH)
-
δ 125-127 (CH)
-
δ 37-39 (-N(CH₃)₂)
Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical connections between potential issues, their causes, and the recommended actions.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
Technical Support Center: Recrystallization of 6-chloro-N,N-dimethylpyrazin-2-amine
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 6-chloro-N,N-dimethylpyrazin-2-amine via recrystallization. It provides foundational knowledge, detailed experimental protocols, and an in-depth troubleshooting guide designed to address common challenges encountered in the laboratory.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses fundamental principles and common inquiries regarding the recrystallization of this compound.
Q1: What is the primary objective of recrystallizing this compound?
The primary goal is purification. Recrystallization is a technique used to remove impurities from a solid compound.[1] The process relies on the principle that the solubility of a compound in a solvent generally increases with temperature.[1] By dissolving the impure solid in a hot solvent and then allowing it to cool, the desired compound selectively crystallizes out, leaving the impurities behind in the solution (mother liquor).
Q2: What are the essential characteristics of an ideal recrystallization solvent for this compound?
An ideal solvent must meet several key criteria[2][3]:
-
High Solvency at Elevated Temperatures: The solvent should readily dissolve this compound at or near its boiling point.
-
Low Solvency at Low Temperatures: The compound should be poorly soluble in the same solvent at room temperature or below, allowing for maximum recovery upon cooling.
-
Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[2]
-
Chemical Inertness: The solvent must not react with the compound.[3]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[3]
Q3: Based on its molecular structure, what types of solvents are logical starting points for screening?
This compound (C₆H₈ClN₃) has a computed XLogP3 value of 1.9, indicating it is a moderately polar molecule.[4] The structure contains a polar pyrazine ring with nitrogen atoms and a dimethylamino group, but also a nonpolar chlorosubstituent and hydrocarbon backbone. This suggests that solvents of intermediate polarity are excellent candidates. A general rule is that compounds tend to dissolve well in solvents with similar polarity.[5] Good starting points for screening would include:
-
Alcohols (Isopropanol, Ethanol)
-
Esters (Ethyl Acetate)
-
Ketones (Acetone)
-
Aromatic hydrocarbons (Toluene)
-
Mixed-solvent systems, such as Ethanol/Water or Toluene/Heptane.
Section 2: Experimental Protocols & Methodologies
These protocols provide step-by-step guidance for developing a robust recrystallization procedure.
Protocol 1: Systematic Small-Scale Solvent Screening
Before committing to a large-scale recrystallization, a solvent screen is essential to identify a suitable system.[2]
Objective: To determine the solubility of this compound in various solvents at room and elevated temperatures.
Materials:
-
Crude this compound (~100-200 mg)
-
Selection of test solvents (see Table 1)
-
Small test tubes or vials
-
Stirring rod
-
Hot plate or water bath
Procedure:
-
Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.
-
To each tube, add the test solvent dropwise (e.g., 0.5 mL to start) at room temperature.
-
Agitate the mixture to determine solubility. Record observations in a table similar to Table 1. A suitable solvent should not dissolve the compound at this stage.[1]
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate, adding more solvent in small increments if necessary, until the solid dissolves.
-
Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature, and then in an ice-water bath.
-
Observe the quality and quantity of crystal formation. An ideal solvent will yield a high amount of crystalline solid.
Table 1: Solvent Screening Worksheet for this compound
| Solvent | Boiling Point (°C) | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
|---|---|---|---|---|
| Water | 100 | Record Observation | Record Observation | Record Observation |
| Ethanol | 78 | Record Observation | Record Observation | Record Observation |
| Isopropanol | 82 | Record Observation | Record Observation | Record Observation |
| Acetone | 56 | Record Observation | Record Observation | Record Observation |
| Ethyl Acetate | 77 | Record Observation | Record Observation | Record Observation |
| Toluene | 111 | Record Observation | Record Observation | Record Observation |
| Heptane | 98 | Record Observation | Record Observation | Record Observation |
Diagram 1: Decision Workflow for Solvent Selection
Caption: Decision tree for selecting a suitable recrystallization solvent.
Protocol 2: Standard Single-Solvent Recrystallization Workflow
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to a gentle boil. Add the minimum amount of near-boiling solvent required to fully dissolve the solid.[6] Using excessive solvent will result in poor yield.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper to remove them.[7]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]
-
Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Q4: My compound separated as an oil instead of forming crystals. What causes "oiling out" and how can I fix it?
Cause: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, forming a liquid phase instead of a solid lattice.[8] This is a common problem with amines and can be caused by a solution that is too concentrated or cooled too rapidly.[9]
Solutions:
-
Re-heat and Dilute: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level and then attempt to cool it again.[9][10]
-
Slow Down Cooling: Ensure the cooling process is very gradual. Insulate the flask by placing it inside a larger beaker filled with warm water and allowing both to cool together.[7]
-
Scratch or Seed: Induce crystallization just below the oiling-out temperature by scratching the inside of the flask with a glass rod or by adding a seed crystal (a tiny particle of the pure solid).[9][10]
Q5: The solution has cooled completely, but no crystals have formed. How can I induce crystallization?
Cause: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[8]
Solutions:
-
Induce Nucleation:
-
Scratching: Vigorously scratch the inner wall of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]
-
Seed Crystals: Add a single, small crystal of the crude material to the solution to act as a template for crystallization.[10]
-
-
Increase Concentration: If nucleation techniques fail, it is likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[10]
-
Lower Temperature: If not already done, cool the solution in a colder bath (e.g., an ice-salt bath), but be aware that rapid cooling can decrease purity.
Q6: My product crystallized prematurely in the filter funnel during hot filtration. How can I prevent this?
Cause: The solution cools as it passes through the funnel and filter paper, causing the solubility to drop and the product to crash out, clogging the filter.[7][8]
Solutions:
-
Use Excess Solvent: Use slightly more than the minimum amount of hot solvent to dissolve the compound. The excess can be evaporated after filtration and before cooling.[8]
-
Pre-heat Equipment: Keep the filtration apparatus hot. Place the receiving flask on a hot plate to allow the solvent vapor to heat the funnel above it. Use a stemless or short-stemmed funnel to minimize the surface area for cooling.[7]
-
Work Quickly: Perform the filtration in small batches to prevent the solution from cooling significantly in the funnel.[7]
Q7: My final yield of purified compound is very low. What are the common causes of poor recovery?
Cause: Low recovery can result from several procedural errors throughout the recrystallization process.
Common Errors & Solutions:
-
Using Too Much Solvent: This is the most common cause. The compound has some solubility even in cold solvent; excessive volumes will lead to significant product loss in the mother liquor.[6] Always use the minimum amount of hot solvent necessary.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently, preferably in an ice bath, to maximize the amount of product that crystallizes out.
-
Premature Filtration: Do not rush to filter the crystals. Allow adequate time for crystallization to complete at the low temperature.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, will dissolve some of the product.[6] Use only a minimal amount of ice-cold solvent for rinsing.
Q8: The final crystals are colored, but the pure compound is expected to be white or colorless. What happened?
Cause: Color in the final product indicates the presence of impurities. While some pyrazine compounds are known to change color upon purification due to stability issues, it is more often a sign of residual contaminants.[11]
Solutions:
-
Activated Charcoal: Colored impurities are often large, polar molecules that can be removed by adsorption. After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (decolorizing carbon). Keep the solution hot for a few minutes, then remove the charcoal via hot gravity filtration before cooling.
-
Re-crystallize: A second recrystallization may be necessary to remove persistent impurities.
-
Oxidation/Degradation: Heterocyclic amines can sometimes be sensitive to air and light. Ensure the purification process is not unnecessarily prolonged and consider if the compound might be degrading. The stability of related pyrazines has been noted as a potential issue.[11]
Diagram 2: General Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. This compound | C6H8ClN3 | CID 23273443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. PYRAZINE- AND PYRIDINE-SUBSTITUTED PROP-2-YN-1-OLS, BUT-3-YN-2-OLS, AND BUT-3-YN-2-ONES – PURIFICATION, STABILITY, AND HANDLING REVISED | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Challenges in the scale-up synthesis of 6-chloro-N,N-dimethylpyrazin-2-amine
Welcome to the technical support center for the synthesis of 6-chloro-N,N-dimethylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this important chemical intermediate. Here, we provide in-depth, experience-based insights and practical troubleshooting advice to ensure a successful and efficient synthesis.
I. Synthetic Overview & Core Challenges
The most common and industrially relevant synthesis of this compound involves a two-step process starting from 2,6-dichloropyrazine.
Step 1: Nucleophilic Aromatic Substitution (SNAr) The first step is the selective mono-amination of 2,6-dichloropyrazine with ammonia to form 2-amino-6-chloropyrazine.
Step 2: N,N-Dimethylation The second step involves the exhaustive methylation of the primary amine of 2-amino-6-chloropyrazine to yield the final product.
While seemingly straightforward, scaling this synthesis presents several challenges, including controlling selectivity, minimizing byproduct formation, managing hazardous reagents, and ensuring efficient purification. This guide will address these issues in a practical, question-and-answer format.
II. Visualized Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
III. Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues you may encounter during synthesis and scale-up.
Step 1: Mono-amination of 2,6-Dichloropyrazine
Q1: My reaction is producing a significant amount of 2,6-diaminopyrazine. How can I improve the selectivity for the mono-aminated product?
A1: This is a classic selectivity challenge in SNAr reactions on di-substituted electrophiles. The formation of the di-substituted byproduct, 2,6-diaminopyrazine, occurs when the initial product, 2-amino-6-chloropyrazine, reacts again with ammonia.
-
Causality: The amino group of the mono-substituted product is electron-donating, which can activate the ring, though typically the remaining chloro-substituent is still reactive enough for a second substitution, especially under harsh conditions. The key is to control the reaction kinetics to favor the first substitution.
-
Solutions:
-
Control Stoichiometry: Limit the amount of ammonia used. Using a slight excess (e.g., 1.1 to 1.5 equivalents) can drive the initial reaction to completion without excessively favoring the second addition.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy needed for the less favorable second substitution.
-
Controlled Addition: On a larger scale, add the ammonia solution slowly to the solution of 2,6-dichloropyrazine. This maintains a low instantaneous concentration of the nucleophile, favoring mono-substitution.
-
Solvent Choice: While often performed in aqueous ammonia, using a co-solvent system can sometimes modulate reactivity and improve selectivity.
-
Q2: The reaction is sluggish and does not go to completion, even with excess ammonia. What could be the issue?
A2: Poor reaction rates are often due to insufficient activation of the substrate or mass transfer limitations.
-
Causality: 2,6-Dichloropyrazine is more reactive than its 2,5-isomer due to the activation from both nitrogen atoms, but the reaction still requires sufficient energy and mixing to proceed efficiently.[1]
-
Solutions:
-
Increase Temperature: Gradually increase the reaction temperature. For scale-up, this must be done with caution, monitoring for any exotherm. A reaction temperature of 60-100°C is often effective.[2]
-
Improve Agitation: On a larger scale, ensure the reaction mixture is being agitated effectively. Poor mixing can lead to localized concentration gradients and slow the reaction.
-
Consider a Catalyst: While often not necessary, in some cases, a phase-transfer catalyst can be employed to enhance the reaction rate, especially if a biphasic system is used.[2]
-
Step 2: N,N-Dimethylation of 2-amino-6-chloropyrazine
Q3: I am observing incomplete methylation, with significant amounts of the mono-methylated byproduct (6-chloro-N-methylpyrazin-2-amine) remaining. How can I drive the reaction to completion?
A3: Incomplete methylation is a common issue and is typically related to the stoichiometry of the methylating agent and the base, or the reaction conditions.
-
Causality: The second methylation is often slower than the first due to increased steric hindrance around the nitrogen atom. Insufficient base can also lead to the protonation of the amine, rendering it non-nucleophilic.
-
Solutions:
-
Stoichiometry of Reagents: Ensure at least 2.2-2.5 equivalents of the methylating agent (e.g., dimethyl sulfate) and a suitable base are used to account for any potential side reactions or loss of reagent.
-
Choice of Base: A strong, non-nucleophilic base is preferred. Sodium hydride (NaH) in an aprotic solvent like THF or DMF is highly effective. If using weaker bases like potassium carbonate, higher temperatures and longer reaction times may be necessary.
-
Temperature and Time: Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material and the mono-methylated intermediate.
-
Q4: My final product is difficult to purify, and I suspect the formation of a quaternary ammonium salt. How can I avoid this?
A4: Over-methylation to form a pyrazinium quaternary salt is a potential side reaction, especially with highly reactive methylating agents like dimethyl sulfate.
-
Causality: The nitrogen atoms within the pyrazine ring are nucleophilic and can be alkylated by the methylating agent, particularly after the exocyclic amine has been fully methylated.
-
Solutions:
-
Controlled Reagent Addition: Add the methylating agent slowly and at a controlled temperature (e.g., 0-10 °C). This keeps the instantaneous concentration of the electrophile low, favoring methylation of the more nucleophilic exocyclic amine over the ring nitrogens.
-
Avoid Large Excess: While a slight excess of the methylating agent is needed, a large excess should be avoided. Carefully calculate the stoichiometry.
-
Alternative Methylating Agents: Consider using a less reactive methylating agent, such as methyl iodide, although this may require more forcing conditions.
-
IV. Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when using dimethyl sulfate for the methylation step on a larger scale?
A: Dimethyl sulfate is extremely hazardous and requires strict handling protocols. It is a potent alkylating agent and is classified as toxic, corrosive, and a suspected carcinogen.[3][4][5]
-
Toxicity: It is highly toxic by inhalation and skin contact, with effects that may be delayed.[3][6]
-
Handling: Always handle dimethyl sulfate in a well-ventilated fume hood using an enclosed system for transfers.[3][7] Personal protective equipment (PPE) is critical and should include a face shield, appropriate gloves (butyl rubber is often recommended), and a lab coat.[4]
-
Quenching: Any excess dimethyl sulfate must be quenched safely. A solution of aqueous ammonia or sodium hydroxide can be used, but this reaction is exothermic and must be performed with cooling and caution.
Q: What are the recommended purification methods for the final product on a multi-gram scale?
A: For the scale-up purification of this compound, the primary methods are crystallization and, if necessary, column chromatography.
-
Crystallization: This is the most efficient and scalable method. A solvent screen should be performed to find a suitable system. Common solvent systems include heptane, ethanol/water, or isopropanol. The goal is to find a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
Column Chromatography: While less ideal for very large scales, flash chromatography on silica gel can be used to remove closely-related impurities. A gradient elution system, for example, with ethyl acetate in hexanes, is typically effective.
Q: Are there any specific analytical techniques recommended for monitoring reaction progress and final product purity?
A: Yes, a combination of techniques is recommended for robust process control.
| Technique | Application | Details |
| TLC | Rapid, qualitative monitoring of reaction progress. | Useful for quickly determining the consumption of starting materials and the appearance of products. |
| LC-MS | Quantitative analysis of reaction mixtures and final product. | Provides accurate information on the relative amounts of starting materials, intermediates, products, and byproducts. Mass spectrometry helps in identifying unknown impurities. |
| NMR (¹H, ¹³C) | Structural confirmation of the final product and key intermediates. | Confirms the chemical structure and can be used for quantitative analysis (qNMR) with an internal standard. |
| GC-MS | Analysis of volatile components and impurities. | Can be useful for checking for residual solvents or volatile byproducts. |
V. Troubleshooting Decision Tree
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4736029A - Process for preparing 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 3. nj.gov [nj.gov]
- 4. aarti-industries.com [aarti-industries.com]
- 5. Dimethyl sulfate (HSG 29, 1989) [inchem.org]
- 6. DIMETHYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. chemstock.ae [chemstock.ae]
Technical Support Center: Byproduct Analysis in 6-chloro-N,N-dimethylpyrazin-2-amine Reactions
Introduction
Welcome to the Technical Support Center for byproduct analysis in reactions involving 6-chloro-N,N-dimethylpyrazin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively.
This compound is a key intermediate in the synthesis of numerous pharmaceutical compounds, often employed in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. While these reactions are powerful, they are not without their challenges. The formation of undesired byproducts can significantly impact yield, purity, and the overall efficiency of a synthetic route. This guide offers a structured, question-and-answer-based approach to identify, understand, and mitigate the formation of common byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during reactions with this compound, providing both diagnostic advice and actionable solutions.
Q1: I am observing a significant amount of a byproduct with a mass corresponding to the loss of the chlorine atom and its replacement with a hydrogen atom. What is this byproduct and how can I minimize it?
A1: This byproduct is likely the dehalogenated product, N,N-dimethylpyrazin-2-amine.
Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.[1][2][3] The mechanism can be complex, but it often involves the premature quenching of an organopalladium intermediate before the desired cross-coupling can occur.
Causality and Troubleshooting:
-
Hydrogen Source: The hydrogen atom can originate from various sources, including the solvent (e.g., alcohols, water), the base, or even the amine or boronic acid coupling partners.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of dehalogenation.
-
Catalyst System: The choice of palladium precursor and ligand is critical. Bulky, electron-rich phosphine ligands can sometimes promote this side reaction.
Mitigation Strategies:
-
Optimize the Base and Solvent:
-
Use anhydrous solvents to minimize water as a proton source.
-
Consider using weaker bases if your reaction tolerates it, as strong bases can sometimes promote dehalogenation.
-
-
Screen Catalysts and Ligands:
-
Control Reaction Parameters:
-
Run the reaction at the lowest effective temperature.
-
Monitor the reaction closely by HPLC or TLC and stop it as soon as the starting material is consumed to avoid prolonged exposure to reaction conditions.
-
Q2: My reaction mixture shows a peak with a mass suggesting the replacement of the chlorine with a hydroxyl group. What is this impurity and what causes its formation?
A2: This impurity is 6-hydroxy-N,N-dimethylpyrazin-2-amine, which can also exist as its tautomer, 6-(dimethylamino)pyrazin-2(1H)-one.
This byproduct arises from the hydrolysis of the starting material or a reaction intermediate. The pyrazine ring is susceptible to nucleophilic attack, and water or hydroxide ions present in the reaction mixture can act as nucleophiles.
Causality and Troubleshooting:
-
Water Content: The most common cause is the presence of water in the solvents or reagents. Even seemingly anhydrous solvents can contain trace amounts of water.
-
Base: The use of strong aqueous bases (e.g., NaOH, KOH) significantly increases the risk of hydrolysis.
-
Temperature: Higher reaction temperatures accelerate the rate of hydrolysis.
Mitigation Strategies:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled or commercially available anhydrous solvents.
-
Dry all glassware thoroughly before use.
-
Use anhydrous bases (e.g., K₂CO₃, Cs₂CO₃) instead of aqueous solutions where possible.
-
-
Choice of Base:
-
If a strong base is required, consider using non-nucleophilic organic bases (e.g., DBU, DIPEA) or metal alkoxides (e.g., NaOtBu) in an anhydrous solvent.
-
-
Temperature Control:
-
Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
-
Q3: I am attempting a Suzuki-Miyaura coupling, but I am observing significant homocoupling of my boronic acid reagent. How can I suppress this side reaction?
A3: Homocoupling of boronic acids to form biaryl byproducts is a known side reaction in Suzuki-Miyaura couplings.
This side reaction is often promoted by the presence of oxygen and can be exacerbated by certain palladium catalysts.
Causality and Troubleshooting:
-
Oxygen: Molecular oxygen can promote the oxidative homocoupling of boronic acids.
-
Catalyst Decomposition: The formation of palladium black (colloidal palladium) can catalyze the homocoupling reaction.
-
Reaction Stoichiometry: An excess of the boronic acid can sometimes lead to increased homocoupling.
Mitigation Strategies:
-
Degas the Reaction Mixture:
-
Thoroughly degas the solvent and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Optimize Catalyst and Ligand:
-
Ensure the palladium catalyst is fully dissolved and the solution is homogeneous before heating. The use of pre-catalysts can sometimes mitigate the formation of palladium black.
-
The choice of ligand can also influence the rate of homocoupling.
-
-
Control Stoichiometry:
-
Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.
-
Q4: I am performing an amination reaction and I see evidence of what appears to be a dimer of my starting material. Is this possible?
A4: While less common than other side reactions, the formation of dimeric byproducts is possible under certain conditions.
This could occur through a self-condensation reaction, potentially catalyzed by the palladium catalyst or a strong base. The resulting structure would be a bipyrazine derivative.
Causality and Troubleshooting:
-
Highly Reactive Intermediates: The reaction conditions may generate highly reactive intermediates that can react with the starting material.
-
Catalyst Activity: A highly active catalyst might promote undesired side reactions.
Mitigation Strategies:
-
Control Reaction Rate:
-
Consider adding the catalyst or base portion-wise to control the concentration of reactive intermediates.
-
Lowering the reaction temperature can also help to slow down the rate of dimerization.
-
-
Ligand Selection:
-
The use of bulky ligands can sometimes sterically hinder the formation of dimeric products.
-
Analytical Protocols
Accurate identification and quantification of byproducts are essential for effective troubleshooting. Below are recommended starting protocols for the analysis of reaction mixtures containing this compound.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Reaction Monitoring
This method is ideal for monitoring the progress of the reaction and identifying the masses of potential byproducts.
Table 1: HPLC-MS Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| MS Detector | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 100-500 |
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture (e.g., 5 µL) in a suitable solvent (e.g., 1 mL of acetonitrile or methanol).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is crucial for the definitive structural identification of isolated byproducts.
Table 2: Expected ¹H NMR Chemical Shifts for this compound and Potential Byproducts (in CDCl₃)
| Compound | Proton | Expected Chemical Shift (ppm) |
| This compound | -N(CH₃)₂ | ~3.1 |
| Pyrazine-H | ~7.8 (s), ~8.0 (s) | |
| N,N-dimethylpyrazin-2-amine (Dehalogenated) | -N(CH₃)₂ | ~3.1 |
| Pyrazine-H | ~7.8-8.1 (m) | |
| 6-hydroxy-N,N-dimethylpyrazin-2-amine | -N(CH₃)₂ | ~3.0 |
| Pyrazine-H | ~7.5 (s), ~7.7 (s) |
Note: Chemical shifts are approximate and can vary depending on the solvent and other factors. It is essential to acquire both ¹H and ¹³C NMR, along with 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous structural assignment.
Visualizing Reaction Pathways and Troubleshooting
Diagrams created using Graphviz can help to visualize the relationships between reactants, products, and byproducts, as well as guide the troubleshooting process.
Caption: Potential byproduct formation pathways from this compound.
Caption: A logical workflow for troubleshooting byproduct formation.
Conclusion
The successful synthesis of complex molecules from this compound relies on a thorough understanding of not only the desired reaction pathway but also the potential for byproduct formation. By carefully considering the factors that contribute to dehalogenation, hydrolysis, and other side reactions, and by employing robust analytical techniques to monitor reaction progress, researchers can significantly improve the yield and purity of their target compounds. This guide serves as a starting point for addressing these challenges, and it is our hope that the principles outlined herein will facilitate more efficient and successful synthetic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 4. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
Optimizing catalyst selection for reactions involving 6-chloro-N,N-dimethylpyrazin-2-amine
Welcome to the technical support guide for optimizing catalytic cross-coupling reactions involving 6-chloro-N,N-dimethylpyrazin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges presented by this heterocyclic substrate. We will move beyond simple protocol recitation to explore the underlying principles of catalyst selection and troubleshooting, ensuring your experiments are both successful and reproducible.
Introduction: Understanding the Substrate's Challenges
This compound is a valuable building block, but its structure presents distinct challenges for palladium-catalyzed cross-coupling reactions. The primary hurdles include:
-
Inert C-Cl Bond: The carbon-chlorine bond is the least reactive of the carbon-halogen bonds, requiring highly active catalysts to facilitate the rate-limiting oxidative addition step.[1]
-
Coordinating Nitrogen Atoms: The pyrazine ring's nitrogen atoms and the exocyclic dimethylamino group can coordinate to the palladium center. This can be beneficial by forming a stable precatalyst complex but can also lead to catalyst inhibition or deactivation if not properly managed.
-
Potential for Side Reactions: The electron-rich nature of the aminopyrazine ring can promote side reactions such as hydrodechlorination, where the chlorine atom is replaced by hydrogen, reducing the yield of the desired product.
This guide provides a structured approach to overcoming these challenges through logical catalyst selection and systematic troubleshooting.
Frequently Asked Questions (FAQs)
FAQ 1: I'm starting a new project with this compound. What is the best general-purpose catalyst system for a Suzuki-Miyaura coupling?
For a robust starting point, a modern palladium(II) precatalyst paired with a bulky, electron-rich monophosphine ligand is highly recommended.
Recommendation: XPhos Pd G3 or SPhos Pd G2.
Rationale:
-
Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos): These ligands are essential for activating the inert C-Cl bond. Their large size promotes the formation of a highly reactive, monoligated Pd(0) species, which is crucial for the oxidative addition step.[2][3] Their electron-donating properties increase the electron density on the palladium, further facilitating its insertion into the C-Cl bond.[4]
-
Palladium Precatalysts (G2, G3, G4): Modern precatalysts, like those developed by Buchwald, are air- and moisture-stable, making them easy to handle.[2][5] They provide a 1:1 ratio of palladium to ligand, ensuring the formation of the active monoligated Pd(0) species under mild conditions and minimizing the presence of potentially inhibitory free ligands.[3][6]
FAQ 2: What are the key differences in catalyst selection for a Buchwald-Hartwig amination versus a Suzuki coupling with this substrate?
While both reactions benefit from bulky phosphine ligands, Buchwald-Hartwig aminations often require a stronger base and sometimes a different class of ligand to achieve high yields.
Key Differences & Recommendations:
-
Base Selection: Suzuki couplings typically work well with moderate bases like K₃PO₄ or Cs₂CO₃ in aqueous solvent mixtures (e.g., dioxane/water). In contrast, C-N bond formation in Buchwald-Hartwig amination requires a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) to deprotonate the amine coupling partner.[7]
-
Ligand Choice: While ligands like XPhos are versatile, some Buchwald-Hartwig reactions, especially with challenging amines, may benefit from specialized ligands like BrettPhos or the use of N-heterocyclic carbene (NHC) ligands.[5][8] NHC-palladium complexes can offer exceptional stability and activity for C-N couplings.[9][10][11]
FAQ 3: My Suzuki reaction is stalling at 50-60% conversion. What are the most likely causes?
Reaction stalling is a common issue. The primary culprits are typically related to catalyst activity or reagent degradation.
Troubleshooting Steps:
-
Catalyst Deactivation: The active Pd(0) species may be oxidizing or forming inactive palladium black. Consider using a more robust precatalyst (e.g., a G3 or G4 palladacycle) which is designed for stability and slow release of the active catalyst.
-
Base Degradation/Insufficiency: Ensure the base is fresh, of high purity, and used in sufficient excess (typically 2-3 equivalents). For boronic acids, the base is crucial for the transmetalation step.[1][12]
-
Boronic Acid Decomposition: Boronic acids can undergo homocoupling or protodeboronation, especially at elevated temperatures.[13] Check the stability of your boronic acid under the reaction conditions. Running the reaction at a lower temperature for a longer time may help.
-
Inadequate Degassing: Oxygen can oxidize the Pd(0) catalyst. Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).
FAQ 4: I am observing a significant amount of the hydrodechlorinated byproduct. How can I suppress this side reaction?
Hydrodechlorination (HDC) is a common side reaction, particularly with electron-rich aryl chlorides. It occurs when a palladium-hydride intermediate, formed from sources like water, amines, or the solvent, reductively eliminates with the aryl chloride instead of proceeding through the desired cross-coupling pathway.
Strategies to Minimize HDC:
-
Choice of Base and Solvent: Use an anhydrous, aprotic solvent (e.g., anhydrous dioxane or toluene) and a rigorously dry, non-hydroxide base (e.g., K₃PO₄). Avoid using water as a co-solvent if HDC is severe.
-
Ligand Selection: Bidentate ligands like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) can sometimes suppress HDC by creating a more stable and less reactive catalytic complex compared to some monophosphine ligands.[4]
-
Control Reaction Temperature: Higher temperatures can sometimes favor HDC. Attempt the reaction at the lowest temperature that still allows for reasonable conversion rates (e.g., 80-90 °C instead of >100 °C).
Catalyst Selection and Troubleshooting Guide
This section provides a more detailed, systematic approach to addressing common experimental issues.
Catalyst Selection Workflow
This decision tree illustrates a logical workflow for selecting an initial catalyst system.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. media.abcr.com [media.abcr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
Validation & Comparative
Navigating the Therapeutic Potential of 6-Chloro-N,N-dimethylpyrazin-2-amine Derivatives: A Comparative Guide
In the landscape of medicinal chemistry, the pyrazine scaffold stands as a privileged structure, forming the backbone of numerous compounds with diverse biological activities. Among these, derivatives of 6-chloro-N,N-dimethylpyrazin-2-amine are emerging as a focal point for researchers in drug discovery. The unique electronic properties conferred by the chlorine atom and the dimethylamino group make this core an attractive starting point for the synthesis of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of derivatives based on the 6-chloropyrazin-2-amine framework, offering insights into their potential as anticancer and antimicrobial agents. While direct and extensive public data on the biological activity of derivatives of this compound is limited, this guide will draw upon structurally related compounds to infer structure-activity relationships (SAR) and highlight the therapeutic promise of this chemical class.
The 6-Chloropyrazin-2-amine Core: A Springboard for Diverse Biological Activities
The 6-chloropyrazin-2-amine core is characterized by a pyrazine ring substituted with a chlorine atom at the 6-position and an amino group at the 2-position. The chlorine atom, an electron-withdrawing group, can influence the reactivity and binding interactions of the molecule. The amino group, on the other hand, provides a key site for further chemical modification, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical properties and biological activity. Pyrazine derivatives, in general, are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1]
Comparative Analysis of Biological Activity
To understand the therapeutic potential of this compound derivatives, we will examine the biological activities of structurally analogous compounds where the N,N-dimethyl moiety is varied or other substitutions are made on the pyrazine ring.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The fight against cancer continues to demand novel chemical entities that can selectively target tumor cells. Pyrazine derivatives have shown considerable promise in this arena, often acting as kinase inhibitors.[2] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.
Table 1: Anticancer Activity of Representative Pyrazine and Pyrimidine Derivatives
| Compound ID | Core Structure | Target/Cell Line | IC50 (µM) | Reference |
| 1 | 2,6-disubstituted pyrazine | CK2 Kinase | 0.03 | [3] |
| 2 | 2,6-disubstituted pyrazine | CK2 Kinase | 0.08 | [3] |
| 3 | 2-amino-4-chloro-pyrimidine | HCT116 (Colon) | 89.24 | [5] |
| 4 | 2-amino-4-chloro-pyrimidine | MCF7 (Breast) | 89.37 | [5] |
| 5 | Tetralin-6-yl-2-pyrazoline | Hela (Cervix) | 3.5 | [6] |
| 6 | Tetralin-6-yl-2-pyrazoline | MCF7 (Breast) | 4.5 | [6] |
| 7 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | A2780 (Ovarian) | 0.158 | [3] |
The data in Table 1, though not directly on this compound derivatives, underscores the potential of the broader 6-chloropyrazine amine family as a source of anticancer agents. The sub-micromolar to low micromolar IC50 values suggest that with appropriate structural modifications, highly potent compounds can be developed.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Pyrazine derivatives have been investigated for their activity against a range of bacterial and mycobacterial strains.[7][8]
A study on 3-chloropyrazine-2-carboxamide derivatives, which are structurally related to our core molecule, revealed promising activity against Mycobacterium tuberculosis.[7] This suggests that the 6-chloropyrazin-2-amine scaffold could also be a valuable starting point for the development of new antitubercular agents.
Table 2: Antimicrobial Activity of Representative Pyrazine and Pyrimidine Derivatives
| Compound ID | Core Structure | Microorganism | MIC (µM) | Reference |
| 8 | 3-benzylaminopyrazine-2-carboxamide | M. tuberculosis H37Rv | 6 | [7] |
| 9 | 3-benzylaminopyrazine-2-carboxamide | M. tuberculosis H37Rv | 42 | [7] |
| 10 | 6-amino-5-cyanopyrazine-2-carboxamide | M. tuberculosis | 12.5-25 µg/mL | [7] |
| 11 | 2-amino-4-chloropyridine derivative | S. aureus | - | [9] |
| 12 | 2-amino-4-chloropyridine derivative | E. coli | - | [9] |
The data presented in Table 2 highlights the potential of pyrazine derivatives in combating microbial infections, particularly tuberculosis. The low micromolar MIC values for some of the tested compounds indicate their potential for further development.
Structure-Activity Relationship (SAR) Insights
Based on the available data for related compounds, we can infer some preliminary structure-activity relationships for 6-chloropyrazin-2-amine derivatives.
-
Substitution at the Amino Group: The nature of the substituent on the 2-amino group appears to be critical for biological activity. For instance, in the 3-chloropyrazine-2-carboxamide series, the presence of a benzylamino group was important for antimycobacterial activity.[7] Exploring a variety of alkyl, aryl, and heterocyclic substitutions on the nitrogen of 6-chloropyrazin-2-amine is a logical step for lead optimization.
-
Modifications of the Pyrazine Ring: Substitutions at other positions of the pyrazine ring can significantly impact activity. The introduction of different functional groups can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.
Caption: Key areas for structural modification of the 6-chloropyrazin-2-amine core to modulate biological activity.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer and antimicrobial activities of pyrazine derivatives.
Protocol 1: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][6][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HCT116, MCF7)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with antibiotic) and a negative control (microorganism with no compound).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth. The addition of a viability indicator like resazurin can aid in the determination.
Conclusion and Future Directions
The exploration of this compound derivatives and their analogs holds significant promise for the discovery of novel therapeutic agents. While direct biological data for this specific compound series is not extensively available in the public domain, the analysis of structurally related pyrazine and pyrimidine derivatives strongly suggests their potential as both anticancer and antimicrobial agents. The 6-chloropyrazin-2-amine scaffold provides a versatile platform for chemical modification, and future research should focus on the systematic synthesis and biological evaluation of a library of derivatives. A thorough investigation of the structure-activity relationships will be crucial for optimizing potency and selectivity, ultimately paving the way for the development of new and effective drugs to combat cancer and infectious diseases.
References
- 1. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 6-Chloro-N,N-dimethylpyridin-2-amine [myskinrecipes.com]
A Comparative Guide to Purity Analysis of Synthesized 6-chloro-N,N-dimethylpyrazin-2-amine
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth comparative analysis of three principal analytical techniques for assessing the purity of 6-chloro-N,N-dimethylpyrazin-2-amine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This document will delve into the causality behind experimental choices, provide self-validating protocols, and be grounded in authoritative references to ensure scientific integrity.
The Critical Role of Purity in Drug Development
This compound serves as a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Impurities, even in trace amounts, can lead to unwanted side effects, reduced therapeutic efficacy, and complications in regulatory approval processes. Therefore, robust and reliable analytical methods for purity determination are not just a matter of quality control, but a fundamental requirement for advancing a drug candidate through the development pipeline.
Comparative Overview of Analytical Methodologies
The choice of an analytical technique for purity analysis is dictated by the physicochemical properties of the analyte and the specific information required. For this compound, a substituted pyrazine, its volatility, thermal stability, and spectroscopic properties make it amenable to analysis by HPLC, GC-MS, and NMR.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Applicability | Non-volatile and thermally unstable compounds. Ideal for routine quality control. | Volatile and thermally stable compounds. Excellent for identifying and quantifying volatile impurities. | Provides structural confirmation and absolute quantification without a specific reference standard for the analyte. |
| Strengths | High resolution, sensitivity, and high-throughput capabilities.[1][2] | High sensitivity and specificity, definitive peak identification through mass spectra.[2] | Primary analytical method, provides structural information, and can quantify without a specific standard for the analyte.[1][3] |
| Limitations | Requires a chromophore for UV detection, non-UV active impurities may not be detected. | Limited to thermally stable and volatile compounds. Derivatization may be required. | Lower sensitivity compared to chromatographic methods.[4] |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is often the workhorse for purity analysis in the pharmaceutical industry due to its versatility and robustness. A well-developed HPLC method can effectively separate the main compound from its process-related impurities and degradation products.
-
Reversed-Phase Chromatography: this compound is a moderately polar compound, making reversed-phase chromatography with a non-polar stationary phase (like C18) and a polar mobile phase an ideal choice for good retention and separation.
-
Mobile Phase Gradient: A gradient elution (e.g., varying the ratio of acetonitrile and water) is employed to ensure the elution of impurities with a wide range of polarities, providing a comprehensive impurity profile in a reasonable runtime.
-
UV Detection: The pyrazine ring in the molecule contains a chromophore that absorbs UV light, allowing for sensitive detection. A wavelength of 254 nm is often a good starting point for aromatic compounds.
Instrument: HPLC system with a quaternary pump, autosampler, and UV detector.
Column: C18 reversed-phase column (4.6 mm x 150 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve the synthesized this compound in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Method validation according to ICH guidelines is crucial to ensure the accuracy and reliability of the results.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized this compound. Its high sensitivity and the structural information provided by the mass spectrometer make it invaluable for impurity profiling.
-
Splitless Injection: To detect trace-level impurities, a splitless injection is used to transfer the maximum amount of analyte onto the column.
-
Capillary Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating a range of potential impurities with different volatilities.
-
Temperature Programming: A programmed temperature ramp is essential to elute compounds with a wide range of boiling points, from volatile starting materials to less volatile byproducts.
-
Mass Spectrometry Detection: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation of unknown impurities.
Instrument: Gas chromatograph coupled to a mass spectrometer.
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Inlet Temperature: 250 °C Injection Mode: Splitless Injection Volume: 1 µL
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
MS Transfer Line Temperature: 280 °C Ion Source Temperature: 230 °C Ionization Mode: Electron Ionization (EI) at 70 eV Mass Range: m/z 40-400
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be compared against a spectral library (e.g., NIST) to tentatively identify impurities. Quantification can be performed using an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
-
Internal Standard: A certified internal standard with a known purity and a simple NMR spectrum that does not overlap with the analyte signals is crucial for accurate quantification. Maleic acid or dimethyl sulfone are common choices.
-
Solvent Selection: A deuterated solvent that completely dissolves both the sample and the internal standard is required. DMSO-d6 is a versatile solvent for many organic compounds.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5-7 times the longest T1 relaxation time of the signals of interest) is critical to ensure complete relaxation of the nuclei between scans, which is essential for accurate integration.
-
¹H NMR: Proton NMR is typically used for qNMR due to its high sensitivity and the abundance of protons in organic molecules.
Instrument: NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6) to the tube.
-
Ensure both the sample and the internal standard are fully dissolved.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Number of Scans (ns): 16 or higher for good signal-to-noise.
-
Relaxation Delay (d1): 30 seconds or longer (to be determined experimentally by T1 measurement).
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width: Sufficient to cover all signals of interest.
-
Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform phase and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualization of the Analytical Workflow
Caption: Workflow for the comprehensive purity analysis of this compound.
Conclusion and Recommendations
A multi-faceted approach employing orthogonal analytical techniques is the most robust strategy for the comprehensive purity assessment of this compound.
-
HPLC should be utilized as the primary method for routine purity testing and for generating a detailed impurity profile. Its high throughput and sensitivity are ideal for in-process controls and final product release.
-
GC-MS is an essential complementary technique for the identification and quantification of volatile and thermally labile impurities that may not be detected by HPLC. This is particularly important for controlling residual solvents and starting materials.
-
qNMR serves as a powerful tool for the definitive determination of absolute purity and for the structural confirmation of the synthesized compound. It is especially valuable for the qualification of reference standards.
By integrating the data from these three techniques, researchers and drug development professionals can achieve a high degree of confidence in the purity of their synthesized this compound, ensuring the quality and safety of downstream applications in the pharmaceutical pipeline.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 6-chloro-N,N-dimethylpyrazin-2-amine
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate countless hours of work and significant financial investment. This guide provides an in-depth, practical comparison of spectroscopic techniques to definitively confirm the structure of 6-chloro-N,N-dimethylpyrazin-2-amine, a valuable heterocyclic building block.
Our approach moves beyond a simple recitation of data. We will explore the causality behind our analytical choices, demonstrating how a multi-faceted spectroscopic approach creates a self-validating system. To highlight the specificity of our methods, we will compare the expected data for our target compound with that of a closely related, hypothetical structural isomer: 5-chloro-N,N-dimethylpyrazin-2-amine . This comparison underscores how subtle differences in molecular structure manifest as distinct and measurable spectroscopic signatures.
The molecular structure of our target compound, this compound, has a calculated molecular weight of approximately 157.60 g/mol with the chemical formula C₆H₈ClN₃[1].
The Analytical Strategy: An Integrated Workflow
Confirming a chemical structure is akin to solving a puzzle. Each piece of spectroscopic data provides a unique clue, and only by assembling them can the full picture be revealed. Our workflow integrates data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique interrogates the molecule in a different way, and their combined data provide a robust, cross-validated confirmation of the structure.
References
A Comparative Guide to the Synthetic Routes of 6-chloro-N,N-dimethylpyrazin-2-amine
Introduction: The Significance of 6-chloro-N,N-dimethylpyrazin-2-amine in Medicinal Chemistry
This compound is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds. Its pyrazine core is a common scaffold in medicinal chemistry, and the specific arrangement of its substituents – a chloro group, a dimethylamino group, and the pyrazine nitrogens – offers multiple points for further chemical modification. This makes it a valuable intermediate for the development of novel therapeutics, particularly in the areas of kinase inhibitors and other targeted therapies. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers in the pharmaceutical and drug development sectors.
This guide provides a comparative analysis of two potential synthetic routes to this compound, offering a detailed examination of the underlying chemical principles, experimental protocols, and a critical evaluation of their respective advantages and disadvantages.
Route 1: Nucleophilic Aromatic Substitution (SNAr) of 2,6-Dichloropyrazine
This is the most direct and well-precedented approach for the synthesis of this compound. The strategy relies on the inherent electrophilicity of the pyrazine ring, which is further enhanced by the two electron-withdrawing chlorine atoms, making it susceptible to nucleophilic attack.
Mechanistic Rationale
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine attacks one of the electron-deficient carbon atoms attached to a chlorine atom on the 2,6-dichloropyrazine ring. This attack is favored at the 2 and 6 positions due to the ortho- and para-directing effect of the ring nitrogens, which can stabilize the resulting intermediate.[1][2]
-
Formation of a Meisenheimer Complex: The initial nucleophilic attack disrupts the aromaticity of the pyrazine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazine ring and onto the nitrogen atoms, which provides significant stabilization.[2]
-
Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored by the elimination of a chloride ion, which is a good leaving group. This results in the formation of the desired monosubstituted product, this compound.
Due to the symmetry of the starting material, 2,6-dichloropyrazine, the initial nucleophilic attack can occur at either the C2 or C6 position with equal probability, leading to the same monosubstituted product. Controlling the stoichiometry of the reactants is crucial to favor monosubstitution and minimize the formation of the disubstituted byproduct, 2,6-bis(dimethylamino)pyrazine.
Diagram of the SNAr Pathway:
References
A Comparative Guide to the Validation of Analytical Methods for 6-chloro-N,N-dimethylpyrazin-2-amine
This guide provides a comprehensive comparison of analytical methodologies for the validation of 6-chloro-N,N-dimethylpyrazin-2-amine, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is paramount for ensuring product quality, consistency, and compliance with regulatory standards. This document delves into the validation of three principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our analysis is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which emphasizes that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[1][2]
We will explore the causality behind experimental choices, present detailed validation protocols, and offer comparative data to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application, whether for routine quality control, stability testing, or impurity profiling.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is often the primary analytical technique in the pharmaceutical industry.[3] Its strength lies in its versatility for analyzing a wide range of compounds, particularly those that are non-volatile or thermally labile, making it an excellent starting point for this compound.[4][5]
Causality of Method Choice: Given the compound's aromatic structure, it possesses a strong chromophore, making UV detection highly effective. A reversed-phase HPLC method is chosen due to the molecule's moderate non-polarity (calculated XLogP3 of 1.9), which allows for excellent retention and separation from potential polar and non-polar impurities on a C18 stationary phase.[6]
Detailed HPLC Validation Protocol
This protocol is designed to fully validate an HPLC-UV method for the quantification and purity determination of this compound, in accordance with ICH Q2(R2) guidelines.[7]
1. System Suitability:
-
Objective: To verify that the chromatography system is performing adequately for the analysis.
-
Procedure:
-
Prepare a standard solution of this compound at a concentration of 100 µg/mL.
-
Make five replicate injections of the standard solution.
-
Calculate the relative standard deviation (%RSD) for the peak area and retention time.
-
-
Acceptance Criteria: %RSD for peak area ≤ 2.0%; %RSD for retention time ≤ 1.0%.
2. Specificity (Forced Degradation):
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.
-
Procedure:
-
Expose solutions of the analyte to stress conditions: acid (0.1N HCl, 60°C, 4h), base (0.1N NaOH, 60°C, 4h), oxidation (3% H₂O₂, RT, 24h), heat (80°C, 48h), and light (ICH photostability chamber, 7 days).
-
Analyze the stressed samples alongside an unstressed control.
-
Assess peak purity of the analyte peak using a photodiode array (PDA) detector.
-
-
Acceptance Criteria: The analyte peak should be free from co-eluting peaks, and the peak purity angle should be less than the peak purity threshold.
3. Linearity and Range:
-
Objective: To establish a linear relationship between analyte concentration and detector response.
-
Procedure:
-
Prepare a series of at least five calibration standards ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
4. Accuracy (% Recovery):
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure:
-
Prepare a placebo mixture and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).
-
Analyze three preparations at each level.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on different equipment.
-
-
Acceptance Criteria: %RSD ≤ 2.0% for both repeatability and intermediate precision.
6. Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Introduce small changes to parameters such as mobile phase composition (±2% organic), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Analyze the system suitability standard under each condition.
-
-
Acceptance Criteria: System suitability parameters must be met under all varied conditions.
Gas Chromatography-Mass Spectrometry (GC-MS): Superior Specificity for Volatiles
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[8] Pyrazine derivatives are often analyzed by GC due to their volatility.[9] The coupling with a mass spectrometer provides exceptional specificity, allowing for definitive peak identification based on mass spectra, which is a significant advantage over UV detection.[3]
Causality of Method Choice: this compound has a relatively low molecular weight (157.60 g/mol ) and is expected to be thermally stable enough for GC analysis.[6] This method is particularly valuable for identifying and quantifying volatile process impurities or residual solvents that would not be detected by HPLC.
Detailed GC-MS Validation Protocol
1. System Suitability:
-
Objective: To ensure the GC-MS system is operating correctly.
-
Procedure:
-
Prepare a 100 µg/mL standard solution.
-
Make six replicate injections.
-
Calculate %RSD for peak area and retention time.
-
-
Acceptance Criteria: %RSD for peak area ≤ 5.0% (due to higher variability in GC injectors); %RSD for retention time ≤ 1.0%.
2. Specificity:
-
Objective: To confirm the identity of the analyte and separate it from other components.
-
Procedure:
-
Analyze the sample in full scan mode.
-
Compare the acquired mass spectrum of the analyte peak with a reference spectrum from a spectral library (e.g., NIST) or a previously confirmed standard.
-
Analyze spiked placebo samples to ensure no interference at the analyte's retention time.
-
-
Acceptance Criteria: Mass spectrum match score ≥ 90%; no significant interfering peaks at the retention time of the analyte.
3. Linearity and Range:
-
Objective: To demonstrate a linear response over a defined concentration range.
-
Procedure:
-
Prepare calibration standards from 1 µg/mL to 150 µg/mL.
-
Inject each standard in triplicate.
-
Construct a calibration curve and determine the correlation coefficient.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.
4. Accuracy (% Recovery):
-
Objective: To assess the agreement between measured and known values.
-
Procedure:
-
Spike a known matrix with the analyte at low, medium, and high concentrations.
-
Analyze three preparations at each level.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery between 95.0% and 105.0%.
5. Precision:
-
Objective: To evaluate the method's variability.
-
Procedure:
-
Repeatability: Analyze six replicate samples at 100% concentration.
-
Intermediate Precision: Repeat on a different day with a different column or analyst.
-
-
Acceptance Criteria: %RSD ≤ 5.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of analyte the method can reliably detect and quantify.
-
Procedure:
-
Estimate based on a signal-to-noise ratio (S/N).
-
Inject a series of dilute solutions and determine the concentration that yields an S/N of 3 for LOD and 10 for LOQ.
-
-
Acceptance Criteria: The LOQ must be sufficiently low to quantify impurities at the required reporting threshold (e.g., 0.05%).
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. amptechfl.com [amptechfl.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. This compound | C6H8ClN3 | CID 23273443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the Biological Screening of 6-chloro-N,N-dimethylpyrazin-2-amine Derivatives
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The pyrazine ring, a key pharmacophore, is present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide provides an in-depth technical comparison of a hypothetical library of 6-chloro-N,N-dimethylpyrazin-2-amine derivatives, offering insights into their potential as antimicrobial, kinase inhibitory, and cytotoxic agents. By presenting detailed experimental protocols and supporting data, we aim to equip researchers with the necessary tools to navigate the screening process and understand the structure-activity relationships (SAR) that drive the biological performance of these promising compounds.
The Pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry
Pyrazine and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[2] The inherent electronic properties and the ability of the pyrazine nucleus to be readily functionalized make it an attractive starting point for the design of novel therapeutic agents. This guide focuses on a library of derivatives based on the this compound core, exploring how systematic structural modifications can influence their biological profiles.
I. Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazine derivatives have a history of antimicrobial efficacy, with some demonstrating potent activity against various bacterial and fungal strains.[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the test compounds, a key metric for quantifying antimicrobial potency.
Materials:
-
Library of this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for absorbance reading)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth/medium only)
-
DMSO (for compound dissolution)
Procedure:
-
Compound Preparation: Prepare stock solutions of each derivative in DMSO (typically 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the compounds in the appropriate broth/medium directly in the 96-well plates to achieve a final concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions.
-
Controls: Include wells with inoculum and a standard antimicrobial agent (positive control), wells with inoculum and DMSO (vehicle control), and wells with only broth/medium (negative control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[3]
Comparative Antimicrobial Activity Data
The following table presents representative MIC values for a hypothetical library of this compound derivatives against common bacterial and fungal pathogens.
| Compound ID | R-Group (Substitution) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| PZ-01 | H | 128 | >256 | >256 |
| PZ-02 | 4-Fluorophenyl | 64 | 128 | 128 |
| PZ-03 | 4-Chlorophenyl | 32 | 64 | 64 |
| PZ-04 | 4-Bromophenyl | 16 | 32 | 32 |
| PZ-05 | 4-Nitrophenyl | 32 | 64 | 128 |
| PZ-06 | 4-Methylphenyl | 128 | 256 | >256 |
| Ciprofloxacin | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | 8 |
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of the pyrazine derivatives appears to be significantly influenced by the nature of the substituent at the R-position. Generally, the presence of electron-withdrawing groups, particularly halogens, on the phenyl ring enhances antimicrobial activity. The trend observed is Br > Cl > F, suggesting that the size and electronegativity of the halogen play a role. The nitro-substituted derivative (PZ-05) also shows moderate activity. In contrast, an electron-donating group like methyl (PZ-06) or an unsubstituted phenyl ring (PZ-01) results in weaker antimicrobial properties. This preliminary SAR suggests that targeting the electronic properties of the aromatic substituent is a viable strategy for optimizing the antimicrobial potency of this scaffold.[4]
II. Kinase Inhibition Screening
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[1] Pyrazine-based compounds have emerged as a promising class of kinase inhibitors.[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a common method for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Library of this compound derivatives
-
Recombinant kinase (e.g., Aurora A, CK2)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
-
Positive control inhibitor (e.g., Staurosporine)
Procedure:
-
Compound Plating: Dispense nanoliter volumes of the test compounds at various concentrations into the 384-well plates.
-
Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the kinase reaction. Incubate at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the kinase detection reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Signal Measurement: Measure the luminescence intensity using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-compound control. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Comparative Kinase Inhibition Data
The following table shows representative IC₅₀ values for the hypothetical library against two relevant kinases, Aurora A and Casein Kinase 2 (CK2).
| Compound ID | R-Group (Substitution) | Aurora A (IC₅₀, µM) | CK2 (IC₅₀, µM) |
| PZ-01 | H | >50 | >50 |
| PZ-02 | 4-Fluorophenyl | 15.2 | 25.8 |
| PZ-03 | 4-Chlorophenyl | 8.7 | 12.4 |
| PZ-04 | 4-Bromophenyl | 5.1 | 7.9 |
| PZ-05 | 4-Nitrophenyl | 10.5 | 18.1 |
| PZ-06 | 4-Methylphenyl | 35.6 | 42.3 |
| Staurosporine | - | 0.02 | 0.15 |
Structure-Activity Relationship (SAR) Insights
Similar to the antimicrobial activity, the kinase inhibitory potential of these derivatives is strongly dependent on the R-group substitution. Electron-withdrawing halogen substituents enhance the inhibitory activity against both Aurora A and CK2, with the bromo-substituted derivative (PZ-04) being the most potent in this series. The presence of a methyl group (PZ-06) diminishes the activity. These findings suggest that the electronic nature of the substituent plays a critical role in the interaction of these compounds with the ATP-binding pocket of the kinases. Further optimization could involve exploring a wider range of substituents to improve potency and selectivity.[5]
III. Cytotoxicity Screening
Assessing the cytotoxicity of novel compounds is a critical step in drug discovery to identify potential anticancer agents and to evaluate the general toxicity profile.[6]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Library of this compound derivatives
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Comparative Cytotoxicity Data
The following table provides representative IC₅₀ values for the hypothetical library against two human cancer cell lines.
| Compound ID | R-Group (Substitution) | HeLa (IC₅₀, µM) | A549 (IC₅₀, µM) |
| PZ-01 | H | >100 | >100 |
| PZ-02 | 4-Fluorophenyl | 75.4 | 82.1 |
| PZ-03 | 4-Chlorophenyl | 42.8 | 55.3 |
| PZ-04 | 4-Bromophenyl | 21.5 | 30.9 |
| PZ-05 | 4-Nitrophenyl | 38.9 | 48.2 |
| PZ-06 | 4-Methylphenyl | >100 | >100 |
| Doxorubicin | - | 0.5 | 0.8 |
Structure-Activity Relationship (SAR) Insights
The cytotoxicity of the this compound derivatives correlates well with their kinase inhibitory activity. The presence of halogen substituents on the phenyl ring leads to increased cytotoxicity, with the bromo-derivative (PZ-04) exhibiting the most potent effect. The electron-donating methyl group (PZ-06) results in a significant loss of activity. This suggests that the cytotoxic effects of these compounds may be, at least in part, mediated by their inhibition of key cellular kinases involved in cell proliferation and survival.[2]
Visualizing the Workflow and Biological Context
To further clarify the experimental processes and the potential mechanism of action, the following diagrams are provided.
Caption: A generalized experimental workflow for the biological screening of a chemical library.
Caption: A simplified MAPK signaling pathway, a common target for kinase inhibitors.
Conclusion
This guide provides a comprehensive framework for the biological screening of a library of this compound derivatives. The presented protocols and representative data highlight the importance of systematic screening and structure-activity relationship analysis in identifying promising lead compounds. The observed trends suggest that the electronic properties of substituents on this pyrazine scaffold play a crucial role in modulating its antimicrobial, kinase inhibitory, and cytotoxic activities. Further exploration of this chemical space, guided by the principles outlined in this document, holds significant promise for the discovery of novel therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espublisher.com [espublisher.com]
- 5. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 6-Chloro-N,N-dimethylpyrazin-2-amine Based Scaffolds in Kinase Inhibition
This guide provides a comprehensive comparative analysis of the efficacy of compounds based on the 6-chloro-N,N-dimethylpyrazin-2-amine scaffold and its close structural analogues. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships (SAR) of this class of compounds, with a particular focus on their potential as kinase inhibitors. By presenting supporting experimental data and detailed methodologies, we aim to provide a foundational resource for the rational design of novel therapeutics.
Introduction: The Aminopyrazine Scaffold in Drug Discovery
The aminopyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1] Its utility stems from its heterocyclic nature, which allows for diverse substitutions, influencing the compound's steric, electronic, and pharmacokinetic properties. The subject of this guide, this compound, represents a fundamental starting point for the exploration of this chemical space. While direct efficacy data for this specific compound is limited in publicly available literature, a comparative study of its close analogues provides significant insights into the potential of this scaffold.
This guide will focus on the comparative efficacy of aminopyrazine derivatives as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. We will explore how modifications to the core structure impact inhibitory activity and selectivity.
Comparative Efficacy of Aminopyrazine Derivatives as Kinase Inhibitors
Several studies have highlighted the potential of aminopyrazine derivatives as potent kinase inhibitors. The following sections compare the efficacy of various analogues against specific kinase targets.
Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibition
MK-2 is a key enzyme in the inflammatory response signaling cascade. A study focused on designing aminopyrazine derivatives as MK-2 inhibitors identified several compounds with low micromolar to sub-micromolar IC50 values.[2] These compounds were also effective in suppressing lipopolysaccharide (LPS)-stimulated TNFα production in THP-1 cells, demonstrating cellular activity.[2]
Mitotic Kinase Nek2 Inhibition
Nek2 is a serine/threonine kinase that plays a crucial role in cell division, making it an attractive target for cancer therapy. Research into aminopyrazine inhibitors of Nek2 revealed that these compounds bind to an unusual, inactive conformation of the kinase.[3][4][5] Structure-based design led to the identification of potent inhibitors, with substitutions on a piperidine ring being a key modification for improving activity.[3]
Protein Kinase CK2 Inhibition
CK2 is another protein kinase implicated in cancer. A series of 2,6-disubstituted pyrazines were found to be potent and selective CK2 inhibitors.[6] The introduction of an aminoalkyl group at the 6-position of an indazole ring attached to the pyrazine core significantly improved both enzymatic and cell-based inhibitory efficacy.[6]
Table 1: Comparative Inhibitory Activity of Selected Aminopyrazine Derivatives Against Various Kinases
| Compound ID | Core Scaffold | Target Kinase | IC50 (µM) | Key Structural Features & SAR Insights | Reference |
| Series A | Aminopyrazine | MK-2 | Low µM to sub-µM | Non-thiourea containing derivatives. Active in cellular assays for TNFα production. | [2] |
| Compound 31 | Aminopyrazine | Nek2 | Potent (specific IC50 not provided) | Substitution on a piperidine ring enhances activity. Binds to an inactive kinase conformation. | [3] |
| Compound 13 | 2,6-disubstituted pyrazine | CK2 | Potent (specific IC50 not provided) | Aminoalkyl group at the 6-position of the indazole ring improves efficacy. Showed in vivo efficacy in a rat nephritis model. | [6] |
Experimental Methodologies
To ensure scientific integrity and enable reproducibility, this section details the typical experimental protocols used to evaluate the efficacy of aminopyrazine-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against a target kinase.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and kinase buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for TNFα Production in THP-1 Cells
This protocol describes a method to assess the ability of compounds to inhibit the production of the pro-inflammatory cytokine TNFα in a human monocytic cell line.[2]
Objective: To evaluate the cellular efficacy of compounds in an inflammation model.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Human TNFα ELISA kit
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate), if required by the specific protocol.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNFα production.
-
Incubate the cells for an appropriate period (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Quantify the amount of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's protocol.
-
Calculate the percentage of TNFα inhibition for each compound concentration.
-
Determine the IC50 value for the inhibition of TNFα production.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a representative kinase signaling pathway and a general experimental workflow for inhibitor screening.
Caption: A simplified kinase signaling pathway illustrating the point of intervention for aminopyrazine-based inhibitors.
Caption: A general workflow for the screening and validation of aminopyrazine-based kinase inhibitors.
Conclusion and Future Directions
The aminopyrazine scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. While direct efficacy data for this compound is not extensively documented, the comparative analysis of its structural analogues demonstrates the potential of this chemical class against various kinase targets implicated in cancer and inflammation. The structure-activity relationships highlighted in this guide underscore the importance of strategic modifications to the aminopyrazine core to enhance potency and selectivity. Future research should focus on the synthesis and evaluation of a broader range of derivatives of this compound to fully elucidate the therapeutic potential of this specific scaffold.
References
- 1. Profiling of histamine H4 receptor agonists in native human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of Novel 6-chloro-N,N-dimethylpyrazin-2-amine Kinase Inhibitors
Abstract
The pyrazine scaffold is a cornerstone in the development of novel kinase inhibitors, with numerous derivatives progressing through clinical trials for various indications, including oncology and inflammatory diseases.[1][2][3][4] This guide provides a comprehensive cross-reactivity analysis of three novel hypothetical derivatives of 6-chloro-N,N-dimethylpyrazin-2-amine: CMPD-A , CMPD-B , and CMPD-C . We delve into the methodologies and rationale behind a multi-pronged approach to selectivity profiling, integrating biochemical kinome screening, cellular target engagement, and phenotypic assays. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the selectivity of small molecule inhibitors, a critical step in anticipating potential therapeutic efficacy and off-target liabilities.[5][6][7]
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways, making them attractive targets for therapeutic intervention.[8][9] The development of kinase inhibitors has revolutionized the treatment of many diseases, particularly cancer.[1] However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: the potential for cross-reactivity.[5][10]
An inhibitor's interaction with unintended kinases, or "off-targets," can lead to a spectrum of outcomes, from unforeseen toxicities to beneficial polypharmacology.[6][11][12] Therefore, a thorough and early assessment of a compound's selectivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design that can significantly de-risk a development program.[7][13][14]
This guide focuses on derivatives of this compound, a heterocyclic amine.[15] Pyrazine-containing compounds have demonstrated significant potential as kinase inhibitors.[1][2][16] Here, we present a comparative analysis of three novel derivatives, illustrating a best-practice workflow for comprehensive cross-reactivity profiling.
The Candidate Molecules: A Hypothetical Series
For the purpose of this guide, we will be comparing three hypothetical derivatives of this compound, each with a distinct substitution pattern designed to modulate potency and selectivity.
-
CMPD-A: The parent scaffold with a modification at the 6-position intended to enhance potency for the primary target, a hypothetical tyrosine kinase "TK-X".
-
CMPD-B: A derivative with additional substitutions on the pyrazine ring, aiming to improve selectivity by exploiting subtle differences in the kinase ATP-binding pocket.
-
CMPD-C: An analog designed with a bulkier side chain, hypothesized to reduce off-target activity through steric hindrance.
Methodological Approach to Cross-Reactivity Profiling
A comprehensive understanding of a compound's selectivity cannot be achieved through a single experimental approach. We advocate for a tiered strategy that combines broad biochemical screening with more physiologically relevant cell-based assays.
Caption: Tiered approach to cross-reactivity profiling.
Tier 1: Broad Kinome Profiling (Biochemical Assay)
The initial step involves screening the compounds against a large panel of purified kinases to identify potential off-targets. This provides a broad, albeit in vitro, view of the kinome-wide interactions.
Experimental Data:
| Compound | Primary Target (TK-X) IC50 (nM) | Number of Off-Targets (at 1 µM) | Selectivity Score (S10 at 1 µM) |
| CMPD-A | 5 | 25 | 0.057 |
| CMPD-B | 12 | 8 | 0.167 |
| CMPD-C | 25 | 3 | 0.400 |
-
Selectivity Score (S10): Calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested (in this hypothetical panel, 468 kinases). A lower score indicates higher selectivity.
Interpretation:
-
CMPD-A is the most potent inhibitor of the primary target, TK-X. However, it exhibits the lowest selectivity, interacting with 25 other kinases at a 1 µM concentration.
-
CMPD-B shows a moderate potency and a significantly improved selectivity profile compared to CMPD-A.
-
CMPD-C , while the least potent against TK-X, demonstrates the highest selectivity with only 3 off-targets identified.
Tier 2: Cellular Target Engagement
To validate the biochemical findings in a more physiological context, we employ the Cellular Thermal Shift Assay (CETSA®).[17][18][19][20] This method assesses the direct binding of a compound to its target protein in intact cells by measuring the thermal stabilization of the protein upon ligand binding.[21]
Experimental Data:
| Compound | TK-X Thermal Shift (ΔTm) at 1 µM (°C) | Key Off-Target 1 (e.g., SRC) ΔTm (°C) | Key Off-Target 2 (e.g., VEGFR2) ΔTm (°C) |
| CMPD-A | +5.2 | +3.8 | +2.5 |
| CMPD-B | +4.8 | +1.5 | No significant shift |
| CMPD-C | +3.5 | No significant shift | No significant shift |
Interpretation:
-
The CETSA results corroborate the biochemical data. CMPD-A not only engages the primary target TK-X strongly in cells but also shows significant engagement with known off-targets SRC and VEGFR2.
-
CMPD-B demonstrates robust engagement with TK-X and weaker, but still present, engagement with SRC.
-
CMPD-C confirms its high selectivity by showing target engagement only with TK-X in the cellular environment.
Tier 3: Phenotypic Screening
Phenotypic screening provides a holistic view of a compound's effect on cellular function, without a priori knowledge of the specific molecular target.[22][23][24][25] This approach can uncover unexpected biological activities and potential toxicities arising from off-target effects.[26]
Experimental Data (High-Content Imaging in a panel of cancer cell lines):
| Compound | Antiproliferative Activity (GI50) in TK-X dependent cell line (nM) | Cytotoxicity in TK-X null cell line (CC50) (µM) | Phenotypic Profile |
| CMPD-A | 15 | 2.5 | G2/M cell cycle arrest, apoptosis |
| CMPD-B | 40 | > 20 | G1 cell cycle arrest |
| CMPD-C | 85 | > 50 | G1 cell cycle arrest, low cytotoxicity |
Interpretation:
-
CMPD-A 's potent antiproliferative activity is coupled with significant cytotoxicity in a cell line that does not express the primary target, suggesting that its off-target effects contribute to its cellular phenotype. The induction of apoptosis could be a result of engaging multiple signaling pathways.
-
CMPD-B and CMPD-C show a cleaner phenotypic profile, with their primary effect being cell cycle arrest, consistent with the inhibition of a specific signaling pathway. Their lower cytotoxicity in the TK-X null cell line further supports their improved selectivity.
Detailed Experimental Protocols
Kinome Profiling (Competitive Binding Assay)
This protocol is based on the principles of competitive binding assays where a test compound's ability to displace a labeled ligand from a kinase is measured.[27][28][29][30]
-
Kinase Panel: A panel of 468 human kinases is utilized.
-
Ligand Preparation: A proprietary, broadly active kinase inhibitor is linked to an immobile solid support.
-
Test Compound Preparation: CMPD-A, B, and C are serially diluted in assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100, pH 7.5).
-
Assay Execution:
-
Kinases are incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).
-
The amount of kinase bound to the solid support is quantified using a specific antibody and a detection system (e.g., quantitative PCR or fluorescence).
-
-
Data Analysis: The percentage of kinase bound relative to a vehicle control is calculated. A lower percentage indicates displacement by the test compound and therefore, interaction.
Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the steps to determine target engagement in intact cells.[17][19]
Caption: CETSA® experimental workflow.
-
Cell Culture: Grow the desired cell line to 80-90% confluency.
-
Compound Treatment: Treat cells with the test compound (e.g., 1 µM) or vehicle control for 1 hour.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration.
-
Western Blot Analysis: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using antibodies specific for the target proteins (TK-X, SRC, VEGFR2).
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm in the presence of the compound (ΔTm) indicates target engagement.[17]
Conclusion and Future Directions
This comparative guide demonstrates a systematic and multi-tiered approach to characterizing the cross-reactivity profiles of novel this compound derivatives. The integration of biochemical, cellular, and phenotypic data provides a comprehensive understanding of each compound's selectivity and potential biological consequences.
-
CMPD-A , despite its high potency, carries a significant risk of off-target effects.
-
CMPD-B represents a more balanced profile of potency and selectivity.
-
CMPD-C is the most selective compound, albeit with lower potency, making it a potentially safer lead candidate or a valuable tool compound for studying the specific biology of TK-X.
The choice of which compound to advance will depend on the therapeutic window and the specific disease context. For instance, the polypharmacology of CMPD-A might be advantageous in certain cancers where hitting multiple nodes in a signaling network is beneficial. Conversely, for chronic indications, the superior safety profile of CMPD-C would be highly desirable.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C6H8ClN3 | CID 23273443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. annualreviews.org [annualreviews.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 24. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 25. Phenotypic Screening's Role in Drug Discovery | Technology Networks [technologynetworks.com]
- 26. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 27. support.nanotempertech.com [support.nanotempertech.com]
- 28. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 30. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
- 31. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 32. mdpi.com [mdpi.com]
Performance Benchmark of 6-chloro-N,N-dimethylpyrazin-2-amine: A Comparative Guide for In Vitro Assays
Introduction: The Rationale for Benchmarking
In the landscape of contemporary drug discovery and chemical biology, small molecules built upon heterocyclic scaffolds are of paramount importance. The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms, is a privileged structure found in numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on a specific pyrazine derivative, 6-chloro-N,N-dimethylpyrazin-2-amine (hereafter referred to as Compound A), a molecule of interest due to its structural features that suggest potential as a kinase inhibitor, an antimicrobial agent, or a cytotoxic compound.
The chlorine atom at the 6-position and the dimethylamino group at the 2-position of the pyrazine ring are key functional groups that can significantly influence the molecule's biological activity, solubility, and metabolic stability. To provide researchers, scientists, and drug development professionals with a clear and objective performance assessment, this guide presents a comparative analysis of Compound A in three distinct and widely utilized in vitro assays: a kinase inhibition assay, a cell viability (cytotoxicity) assay, and an antimicrobial susceptibility assay.
The performance of Compound A is benchmarked against carefully selected comparators:
-
Compound B (6-chloro-N,N-diethylpyrazin-2-amine): A close structural analog of Compound A, differing only in the substitution of dimethylamino with a diethylamino group. This comparison will elucidate the impact of this minor structural modification on biological activity.[3]
-
Staurosporine: A well-established, potent, and broad-spectrum protein kinase inhibitor, serving as a positive control in the kinase assay.
-
Doxorubicin: A widely used chemotherapeutic agent, acting as a benchmark for cytotoxicity in the cell viability assay.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, providing a standard for comparison in the antimicrobial susceptibility assay.
This guide is structured to provide not only comparative data but also detailed, step-by-step protocols for each assay, underpinned by the scientific rationale for the experimental design. Our objective is to equip researchers with the necessary information to evaluate the potential of this compound and to facilitate its integration into their research and development pipelines.
Section 1: Kinase Inhibition Assay
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, the identification of novel kinase inhibitors is a major focus of drug discovery. The structural characteristics of aminopyrazine derivatives suggest their potential to interact with the ATP-binding site of kinases.[5][6]
Experimental Rationale
An in vitro kinase assay was designed to quantify the inhibitory potential of Compound A against a representative tyrosine kinase, Src kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity. A decrease in ADP production in the presence of the test compound indicates inhibition.
Experimental Workflow
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 6-Chloro-N,N-diethylpyrazin-2-amine | C8H12ClN3 | CID 26370046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-chloro-N,N-dimethylpyrazin-2-amine
For professionals in drug development and chemical research, the synthesis and handling of novel compounds are routine. However, the lifecycle of these materials extends beyond their use in experiments. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, experience-driven protocol for the safe disposal of 6-chloro-N,N-dimethylpyrazin-2-amine (CAS: 61655-72-9), a halogenated heterocyclic amine common in medicinal chemistry.
Our approach moves beyond a simple checklist, focusing on the chemical principles that dictate these procedures. Understanding the "why" behind each step ensures that safety and compliance become intuitive elements of your workflow.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is not benign; its chemical properties and associated risks directly inform the necessary disposal precautions.
The primary hazards, as identified by the Globally Harmonized System (GHS), establish the baseline for our safety protocols.[1] These hazards are the reason we cannot treat this compound as common waste. For instance, its classification as a skin and eye irritant mandates that all personal protective equipment (PPE) that comes into contact with it must be disposed of as contaminated waste.
| Identifier | Value | Source |
| CAS Number | 61655-72-9 | PubChem[1] |
| Molecular Formula | C₆H₈ClN₃ | PubChem[1] |
| GHS Hazard Code | Hazard Statement | Source |
| H302 | Harmful if swallowed | PubChem[1] |
| H315 | Causes skin irritation | PubChem[1] |
| H319 | Causes serious eye irritation | PubChem[1] |
| H335 | May cause respiratory irritation | PubChem[1] |
Causality in Practice: The presence of a chlorine atom on the pyrazine ring makes this a halogenated organic compound . This is the single most important classification for determining its disposal pathway. Halogenated organics are subject to specific environmental regulations because they can be persistent in the environment and form toxic byproducts if not destroyed properly.[2][3] Therefore, disposal methods must be robust enough to ensure the complete cleavage of the carbon-halogen bond.[2]
Part 2: Core Disposal Principles: A Self-Validating System
The disposal of any hazardous chemical is built on three pillars: Segregation, Containerization, and Labeling. Adhering to these principles creates a self-validating system that minimizes risk and ensures regulatory compliance.
-
Segregation: Never mix halogenated waste with non-halogenated waste. The rationale is both regulatory and financial. A single drop of a chlorinated compound can render an entire container of non-halogenated solvent a "halogenated waste," significantly increasing the cost and complexity of its disposal.[4] Maintain separate, clearly marked waste streams for:
-
Halogenated Solids (unused chemical, contaminated gloves, weigh paper, etc.)
-
Halogenated Liquids (contaminated solvents, first-rinse rinsates)
-
-
Containerization: The integrity of your waste containment is paramount.
-
Compatibility: Use containers made of materials compatible with chlorinated amines. High-density polyethylene (HDPE) or glass containers are standard. Do not use metal containers for corrosive waste.[5]
-
Condition: Containers must be in good condition, free from cracks or defects, and have a secure, vapor-tight sealing cap.[4][5] This prevents spills and the release of harmful vapors.
-
Control: Keep waste containers closed at all times, except when actively adding waste.[4][5]
-
-
Labeling: Clear and accurate labeling prevents accidental mixing of incompatible wastes and ensures the safety of all personnel, from the researcher to the waste disposal technician. Your institutional Environmental Health & Safety (EHS) office will provide specific guidelines, but all labels must include, at a minimum:
-
The words "HAZARDOUS WASTE" [5]
-
The full chemical name: "this compound"
-
An accurate list of all contents, including solvents if it is a mixed liquid waste.
-
Part 3: Procedural Guide to Disposal
This section provides step-by-step methodologies for managing waste generated from this compound. All operations should be performed inside a certified chemical fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Disposal of Unused or Expired Solid Chemical
-
Preparation: Designate a "Halogenated Solid Waste" container in your lab's satellite accumulation area.[5] Ensure it is properly labeled.
-
Transfer: Inside a chemical fume hood, carefully transfer the solid this compound from its original container into the hazardous waste container.
-
Decontamination: Triple-rinse the empty original container with a suitable solvent (e.g., acetone). The first rinsate is acutely hazardous and must be collected in a "Halogenated Liquid Waste" container. Subsequent rinses should also be collected.
-
Final Steps: Securely cap the hazardous waste container. The rinsed and air-dried original container can typically be disposed of as regular lab glass, but confirm this with your institutional EHS policy.
Protocol 2: Disposal of Contaminated Solid Materials
-
Collection: Any disposable item that has come into direct contact with the chemical is now hazardous waste. This includes:
-
Gloves
-
Weigh boats or weigh paper
-
Bench paper/diapers
-
Contaminated wipers
-
Spill cleanup materials
-
-
Disposal: Place all these items directly into the designated "Halogenated Solid Waste" container. Do not allow them to contaminate general trash receptacles.
Protocol 3: Managing Contaminated Glassware and Rinsates
-
Initial Rinse: Perform an initial rinse of the contaminated glassware with a minimal amount of an appropriate organic solvent (e.g., acetone, methanol) inside a fume hood.
-
Segregate Rinsate: This first rinsate is concentrated with the compound and must be collected in a labeled "Halogenated Liquid Waste" container.
-
Subsequent Cleaning: After the initial hazardous rinse, the glassware can typically be washed using standard laboratory procedures.
Protocol 4: Spill Management
-
Evacuate & Alert: For large spills, evacuate the immediate area and follow your facility's emergency procedures.
-
Small Spill Cleanup: For minor spills contained within a fume hood: a. Wearing full PPE, gently sweep up the solid material to avoid creating dust.[6] b. Place the swept material and any broken container fragments into the "Halogenated Solid Waste" container. c. Decontaminate the spill surface with a cloth dampened with a solvent. Dispose of the cloth as hazardous waste.
Part 4: Waste Management Workflow
The decision-making process for proper chemical waste disposal can be visualized as a clear, logical workflow. This ensures that every step, from generation to final disposal, is handled correctly.
Caption: Waste Disposal Decision Workflow for this compound.
Part 5: Regulatory Context
In the United States, the management and disposal of hazardous waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] As a halogenated organic compound, this compound falls into a category of chemicals that are closely monitored.[3][8] Wastes from non-specific sources, such as spent halogenated solvents, are often assigned EPA hazardous waste codes like F001 and F002.[9][10] While the pure compound itself might not be explicitly listed, it would be classified as hazardous based on its characteristics of irritation and harm upon ingestion.[1] Final disposal is handled by licensed Treatment, Storage, and Disposal Facilities (TSDFs), which use methods like high-temperature incineration to ensure complete destruction.[2][7]
By adhering to the protocols outlined in this guide, you not only ensure the safety of yourself and your colleagues but also uphold your professional responsibility to protect the environment and comply with federal and local regulations.
References
- 1. This compound | C6H8ClN3 | CID 23273443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. wku.edu [wku.edu]
- 10. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 6-chloro-N,N-dimethylpyrazin-2-amine
Welcome, valued research partner. At our core, we believe that empowering scientists with not just superior reagents but also with the critical knowledge to use them safely is paramount. This guide moves beyond a simple checklist, offering a procedural and causal framework for handling 6-chloro-N,N-dimethylpyrazin-2-amine (CAS: 61655-72-9). Our goal is to instill a deep, intuitive understanding of the necessary precautions, ensuring that best practices become second nature in your laboratory.
Foundational Safety: A Hazard-Based Rationale
Understanding the "why" behind a safety protocol is the cornerstone of its effective implementation. The Globally Harmonized System (GHS) classifications for this compound provide the data-driven basis for our personal protective equipment (PPE) and handling recommendations.
According to its documented hazard profile, this compound is:
-
Harmful if swallowed (H302, Acute Toxicity 4, Oral)[1].
-
Causes skin irritation (H315, Skin Irritation 2)[1].
-
Causes serious eye irritation (H319, Eye Irritation 2A)[1].
-
May cause respiratory irritation (H335, STOT SE 3)[1].
These classifications are not mere labels; they are directives. Skin and eye irritation necessitates robust barrier protection, while respiratory irritation demands stringent engineering controls to prevent inhalation. The oral toxicity underscores the importance of hygiene to prevent accidental ingestion.
The Core PPE Ensemble: Your First Line of Defense
For all routine laboratory operations involving this compound, including weighing, transfers, and solution preparation, the following PPE is mandatory. The selection of PPE is a critical step that should be based on a thorough hazard assessment and review of the Safety Data Sheet (SDS)[2].
-
Eye and Face Protection: Due to the risk of "serious eye irritation," standard safety glasses are insufficient.[1] Wear tightly sealed chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards[3][4]. For procedures with a higher risk of splashing, such as transferring solutions or working with larger quantities, a full-face shield must be worn over the safety goggles[2][5].
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact and irritation[6][7]. Nitrile rubber gloves are a suitable choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper removal techniques to avoid skin contamination[6]. For prolonged contact or immersion, consult glove manufacturer data to ensure an adequate breakthrough time.
-
Body Protection: A professional lab coat, fully buttoned, is required to protect against incidental skin contact. For tasks with a significant splash hazard, supplement the lab coat with a chemically resistant apron[2].
-
Footwear: Standard laboratory practice dictates that closed-toe shoes made of a durable material must be worn at all times. This protects the feet from spills and dropped objects[8].
Operational Protocol: A Step-by-Step Handling Workflow
Adherence to a strict operational workflow is as critical as the PPE you wear. All handling of this compound solid or its solutions must occur within a certified chemical fume hood to mitigate the risk of respiratory tract irritation[1][9].
Preparation & Handling:
-
Designate the Workspace: Cordon off a specific area within the chemical fume hood for the handling of this compound.
-
Assemble Materials: Before introducing the chemical, ensure all necessary equipment (spatulas, weigh boats, glassware), waste containers, and spill cleanup materials are inside the hood.
-
Don PPE: Put on your complete PPE ensemble before opening the primary chemical container.
-
Weighing and Transfer: Open the container inside the fume hood. Use a spatula or scoop for transfers. Avoid creating dust. If transferring a solution, do so slowly and carefully to prevent splashing.
-
Secure the Compound: Once the transfer is complete, tightly close the primary container.
-
Proceed with Experiment: Keep all vessels containing the chemical within the fume hood for the duration of the reaction or procedure.
PPE Specification Summary
For clarity, the following table summarizes the required PPE based on the operational context.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Weighing & Handling (<10g) | Chemical Safety Goggles | Nitrile Gloves (single) | Lab Coat | Certified Chemical Fume Hood |
| Solution Preparation & Transfers | Chemical Safety Goggles & Face Shield | Nitrile Gloves (double-gloving recommended) | Lab Coat & Chemical-Resistant Apron | Certified Chemical Fume Hood |
| Large Spill or Uncontrolled Release | Chemical Safety Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl) | Full Chemical-Resistant Suit/Coveralls | Full-Face Respirator with Organic Vapor Cartridge |
Visualization of Safe Handling Workflow
The following diagram illustrates the logical flow for safely managing this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is vital.
-
Small Spill (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a designated hazardous waste container. Decontaminate the area with an appropriate solvent, followed by soap and water.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and safety officers. Prevent entry. If you are trained and have the appropriate PPE (See Table 1), contain the spill. Otherwise, await the emergency response team.
For any skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes at an emergency eyewash station or safety shower and seek immediate medical attention[4][6].
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personnel safety.
-
Waste Classification: As a halogenated organic compound, all waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all contaminated solids (gloves, weigh boats, absorbent material) and solutions in a dedicated, clearly labeled, and sealable hazardous waste container. Never mix with other waste streams unless compatibility is confirmed.
-
Disposal Protocol: Do not dispose of this chemical down the drain[9]. The sealed waste container must be handled and collected by your institution's certified environmental health and safety (EHS) department for final disposal via incineration or other approved methods.
By integrating these principles and protocols into your daily work, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. This compound | C6H8ClN3 | CID 23273443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. gpcah.public-health.uiowa.edu [gpcah.public-health.uiowa.edu]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
